Danusertib

Catalog No.
S547875
CAS No.
827318-97-8
M.F
C26H30N6O3
M. Wt
474.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Danusertib

CAS Number

827318-97-8

Product Name

Danusertib

IUPAC Name

N-[5-[(2R)-2-methoxy-2-phenylacetyl]-4,6-dihydro-1H-pyrrolo[3,4-d]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide

Molecular Formula

C26H30N6O3

Molecular Weight

474.6 g/mol

InChI

InChI=1S/C26H30N6O3/c1-30-12-14-31(15-13-30)20-10-8-19(9-11-20)25(33)27-24-21-16-32(17-22(21)28-29-24)26(34)23(35-2)18-6-4-3-5-7-18/h3-11,23H,12-17H2,1-2H3,(H2,27,28,29,33)/t23-/m1/s1

InChI Key

XKFTZKGMDDZMJI-HSZRJFAPSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

danusertib, PHA 739358, PHA-739358, PHA739358

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)C(C5=CC=CC=C5)OC

Isomeric SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)[C@@H](C5=CC=CC=C5)OC

The exact mass of the compound Danusertib is 474.23794 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of piperazines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Danusertib mechanism of action Aurora kinase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Primary Mechanism: Pan-Aurora Kinase Inhibition

Danusertib functions primarily as an ATP-competitive inhibitor that targets all three members of the Aurora kinase family (A, B, and C), with a particular potency for Aurora A [1] [2].

The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values for its primary kinase targets from cell-free assays.

Kinase Target IC₅₀ Value Biological Role & Consequence of Inhibition
Aurora A 13 nM [1] [2] Regulates centrosome maturation, spindle assembly. Inhibition disrupts mitotic entry and causes mitotic defects.
Aurora B 79 nM [1] [2] Chromosomal passenger protein; regulates chromosome segregation. Inhibition leads to failure of cytokinesis and polyploidy.
Aurora C 61 nM [1] [2] Functions in meiosis; expressed in cancer cells. Inhibition contributes to overall mitotic disruption.
Bcr-Abl (including T315I mutant) 25 nM [1] [2] Driver oncogene in CML. Inhibition is effective against imatinib-resistant forms, notably the T315I "gatekeeper" mutation.

Cellular Consequences and Secondary Mechanisms

Inhibition of Aurora kinases by this compound triggers a cascade of cellular events that result in its antitumor effects [3] [4] [5].

G This compound This compound AuroraInhibition Inhibition of Aurora Kinases A, B, C This compound->AuroraInhibition MitoticDefects Mitotic Defects & G2/M Cell Cycle Arrest AuroraInhibition->MitoticDefects EMT_Inhibition Inhibition of Epithelial-Mesenchymal Transition (EMT) AuroraInhibition->EMT_Inhibition ER_Stress Endoplasmic Reticulum (ER) Stress AuroraInhibition->ER_Stress PI3K_Akt_mTOR Inhibition of PI3K/Akt/mTOR Pathway AuroraInhibition->PI3K_Akt_mTOR p53_p21 Upregulation of p53 and p21 MitoticDefects->p53_p21 Apoptosis Apoptosis Autophagy Autophagy CaspaseActivation Mitochondrial Caspase Activation ER_Stress->CaspaseActivation CaspaseActivation->Apoptosis PI3K_Akt_mTOR->Autophagy p53_p21->Apoptosis CytochromeC Cytochrome c Release

The core cellular consequences of Aurora kinase inhibition by this compound are multi-faceted, leading to several anti-cancer outcomes.

Key Experimental Evidence and Protocols

The mechanistic understanding of this compound is supported by specific experimental data. The table below outlines key methodologies used to investigate its effects.

Experimental Goal Common Assays & Protocols Key Observations
Cell Viability & Proliferation MTT or AlamarBlue Assay: Cells treated with a dose range for 48-72 hours [6] [4]. Dose-dependent suppression of cell growth in various cancer lines (e.g., gastric, leukemia) [3] [4].
Cell Cycle Analysis Propidium Iodide (PI) Staining & Flow Cytometry: Cells fixed, treated with RNase and PI, then analyzed [3] [5]. Accumulation of cells in the G2/M phase; appearance of polyploid (>4N) cells [3] [1].
Apoptosis Detection Annexin V/7-AAD Staining & Flow Cytometry: Live cells stained and analyzed [3] [4]. Western Blot: for cleaved caspases (3, 9), Bax, Bcl-2, PARP [3] [5]. Increased Annexin V+ population. Upregulation of pro-apoptotic proteins (Bax), downregulation of anti-apoptotic (Bcl-2, Bcl-xl), caspase cleavage [3] [4].
Autophagy Detection Western Blot: for LC3-I to LC3-II conversion and Beclin-1 upregulation [3] [5]. Cyto-ID Staining: fluorescent dye measured by flow cytometry [3]. Increased LC3-II and Beclin-1 levels. Enhanced by PI3K inhibitor wortmannin [3].
In Vivo Efficacy Xenograft Models: Immunodeficient mice injected with cancer cells, treated with this compound (e.g., 15-25 mg/kg, i.p.) [1] [2]. Significant tumor growth inhibition and biomarker modulation [1].

Current Status in Drug Development

Based on the search results, this compound remains an investigational agent for research use. It has been evaluated in Phase I and II clinical trials for a range of advanced solid tumors and leukemias [3] [6] [5]. It is not listed among the FDA's novel drug approvals for 2025 [7] [8], confirming it has not yet received regulatory approval for clinical use.

References

Mechanism of Action and Kinase Inhibition Profile

Author: Smolecule Technical Support Team. Date: February 2026

Danusertib is a multi-targeted agent whose primary mechanism involves disrupting mitosis and targeting key oncogenic drivers.

  • Pan-Aurora Kinase Inhibition: this compound potently inhibits all three Aurora kinases (A, B, and C), which are serine/threonine kinases essential for regulating cell division. By inhibiting these kinases, this compound disrupts mitotic processes, leading to cell cycle arrest at the G2/M phase, endoreduplication (DNA replication without cell division), and polyploidy, ultimately triggering apoptosis [1] [2] [3]. A key pharmacodynamic biomarker for its activity is the reduction of phosphorylated Histone H3 (Ser10), a substrate of Aurora B [4] [5] [2].
  • Activity Against Bcr-Abl and T315I Mutant: A significant feature of this compound is its ability to inhibit Bcr-Abl tyrosine kinase, including the multidrug-resistant T315I "gatekeeper" mutation. This mutation confers resistance to first- and second-generation Bcr-Abl inhibitors like imatinib, nilotinib, and dasatinib. This compound binds to the active conformation of the Abl kinase domain, and the bulky isoleucine residue of the T315I mutant does not hinder this binding [1] [4] [2].

The table below shows the half-maximal inhibitory concentration (IC₅₀) of this compound against its primary kinase targets.

Kinase Target IC₅₀ (nM)
Aurora A 13 nM [6]
Aurora B 79 nM [6]
Aurora C 61 nM [6]
Abl (wild-type & mutants) 25 nM [1] [6]
c-RET 31 nM [6]
TrkA 31 nM [6]
FGFR1 47 nM [6]

Preclinical Evidence and Anticancer Mechanisms

Preclinical studies reveal that this compound exerts potent anticancer effects through multiple signaling pathways.

  • Induction of Apoptosis and Cell Cycle Arrest: In human gastric cancer cells, this compound treatment led to G2/M phase arrest, downregulating expression of cyclin B1 and CDK1 while upregulating p21, p27, and p53. It induced mitochondria-mediated apoptosis, characterized by increased expression of pro-apoptotic Bax, decreased anti-apoptotic Bcl-2 and Bcl-xL, cytochrome c release, and activation of caspase-9 and caspase-3 [7].
  • Induction of Autophagy: In gastric cancer models, this compound induced autophagy, evidenced by increased levels of beclin-1 and conversion of microtubule-associated protein light chain 3 (LC3-I to LC3-II). This effect involved inhibition of the PI3K/Akt/mTOR and p38 MAPK pathways, as well as activation of AMPK [7].
  • Inhibition of Epithelial-to-Mesenchymal Transition (EMT): this compound also showed inhibitory effects on EMT in gastric cancer cells, increasing expression of E-cadherin and decreasing expression of N-cadherin [7].
  • Activity in Hematological Cancers: In preclinical models of Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL), this compound reduced cell viability and induced apoptosis in cells with both wild-type Bcr-Abl and the T315I mutation. It inhibited Bcr-Abl kinase activity by reducing phosphorylation of Crkl and Stat5 [2].
  • Activity in EBV-Associated Cancers: A 2022 study found that this compound induced apoptosis in Epstein-Barr virus-transformed B-cells by activating the caspase cascade and endoplasmic reticulum stress signaling, accompanied by intracellular calcium release [8].

The following diagram illustrates the key signaling pathways and cellular processes affected by this compound, based on findings from gastric cancer and hematological malignancy studies.

G cluster_top Primary Kinase Targets cluster_effects Cellular Outcomes cluster_cell_cycle Cell Cycle Arrest cluster_death Cell Death Mechanisms cluster_pathways Affected Signaling Pathways This compound This compound Aurora_ABC Aurora A/B/C This compound->Aurora_ABC Bcr_Abl Bcr-Abl (incl. T315I) This compound->Bcr_Abl G2_M_Arrest G2/M Phase Arrest Aurora_ABC->G2_M_Arrest Polyploidy Polyploidy / >4N DNA Aurora_ABC->Polyploidy Apoptosis Mitochondrial Apoptosis Bcr_Abl->Apoptosis G2_M_Arrest->Apoptosis Polyploidy->Apoptosis EMT_Inhibition EMT Inhibition Apoptosis->EMT_Inhibition Autophagy Autophagy Induction Autophagy->EMT_Inhibition PI3K_Akt_mTOR PI3K/Akt/mTOR (Inhibition) PI3K_Akt_mTOR->Autophagy p38_MAPK p38 MAPK (Inhibition) p38_MAPK->Autophagy AMPK AMPK (Activation) AMPK->Autophagy

Key signaling pathways and cellular processes modulated by this compound.

Experimental Protocols for Key Assays

For researchers, here are detailed methodologies from key studies demonstrating how to assess this compound's activity.

1. Cell Viability and Proliferation Assay (AlamarBlue) [8]

  • Cell Line: EBV-transformed B-cells.
  • Procedure: Seed cells at 5x10⁵ cells/well in a 96-well plate. Treat with a dose range of this compound (e.g., 10-1000 nM) or vehicle control (DMSO) for 48 hours. Add AlamarBlue reagent (10% of total volume) to each well and incubate for 8 hours. Measure fluorescence intensity with a fluorometer (excitation 530 nm, emission 590 nm).

2. Apoptosis Analysis by Flow Cytometry [8]

  • Cell Line: EBV-transformed B-cells or human gastric cancer cells (AGS, NCI-N78).
  • Procedure: Treat cells with this compound (e.g., 25-1000 nM) for 24-48 hours. Harvest cells, wash with cold PBS, and resuspend in Annexin-V binding buffer. Stain cells with FITC-labeled Annexin-V and a viability dye like 7-AAD or Propidium Iodide (PI) for 15 minutes in the dark. Analyze by flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

3. Cell Cycle Analysis by DNA Content [7] [2]

  • Cell Line: Human ALL cells (e.g., BLQ1, US6) or gastric cancer cells.
  • Procedure: Treat cells with this compound (e.g., 1 µM) for 16-24 hours. Harvest and fix cells in cold ethanol (e.g., 70%). Treat cells with RNase A and stain DNA with Propidium Iodide (PI). Analyze DNA content by flow cytometry to identify populations in sub-G1, G0/G1, S, and G2/M phases, and to detect polyploid cells (>4N DNA content).

4. Western Blot Analysis for Pharmacodynamic Markers [4] [7] [2]

  • Targets: Phospho-Histone H3 (Ser10) for Aurora B inhibition; Phospho-Crkl (Tyr207) for Bcr-Abl inhibition.
  • Procedure: Isolate protein from this compound-treated cells (e.g., peripheral blood mononuclear cells from patients or cell lines). Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Block membrane and incubate with primary antibodies against p-Histone H3, total Histone H3, p-Crkl, and a loading control (e.g., β-actin). Detect using appropriate secondary antibodies and chemiluminescence. Densitometric analysis can quantify the extent of target inhibition.

Clinical Trial Insights

Early-phase clinical trials have evaluated this compound's safety and preliminary efficacy.

  • Dosing and Schedules: Phase I trials have explored various intravenous dosing schedules, including a 24-hour infusion every 14 days [5], and daily 3-hour infusions for 7 or 14 days in a cycle [4]. The recommended Phase 2 dose was established at 180 mg/m² for one schedule (7 days on, 7 days off) [4].
  • Safety Profile: The primary dose-limiting toxicity (DLT) in solid tumor and leukemia trials was hematological, particularly neutropenia and febrile neutropenia [4] [5]. Mucositis was also a DLT in one study [4]. Non-hematologic adverse events were typically grade 1-2.
  • Preliminary Efficacy: In a Phase I study of patients with accelerated/blastic phase CML or Ph+ ALL, this compound showed activity, with responses observed in four patients carrying the T315I Bcr-Abl mutation [4]. In a solid tumor trial, one patient with refractory small-cell lung cancer experienced an objective response, and another with ovarian cancer had tumor regression [5].

References

Experimental Protocols for IC₅₀ Determination

Author: Smolecule Technical Support Team. Date: February 2026

The provided IC₅₀ values are typically determined through standardized biochemical kinase assays.

  • Assay Principle: These are cell-free experiments that measure the direct inhibitory effect of Danusertib on the kinase activity of purified Aurora proteins. The assay is run at optimized concentrations of ATP and a specific substrate to allow for direct comparison of IC₅₀ values across different kinases [1].
  • General Workflow: The kinase, this compound, ATP, and a substrate are combined. The reaction's progress is monitored, often by measuring the transfer of a phosphate group from ATP to the substrate. The IC₅₀ is the concentration of this compound that reduces this kinase activity by 50% under the defined experimental conditions.

For cellular activity, the antiproliferative effects are often measured using assays like MTT or BrdU incorporation in various human cancer cell lines, which determine the drug concentration that inhibits cell proliferation by 50% after a set time (e.g., 72 hours) [2] [3].

Mechanism of Action and Signaling Pathways

This compound binds to the ATP-binding pocket of Aurora kinases, inhibiting their activity and disrupting critical mitotic processes [4] [5]. In cellular and animal models, this inhibition leads to several downstream effects.

G cluster_primary Primary Inhibition (Aurora A/B/C) cluster_cellular Cellular Consequences cluster_molecular Molecular & Pathway Modulation This compound This compound AuroraA Aurora A This compound->AuroraA AuroraB Aurora B This compound->AuroraB AuroraC Aurora C This compound->AuroraC G2Arrest G2/M Cell Cycle Arrest AuroraA->G2Arrest Autophagy Induction of Autophagy AuroraA->Autophagy Polyploidy Polyploidy AuroraA->Polyploidy PI3K Inhibition of PI3K/Akt/mTOR AuroraA->PI3K EMT Inhibition of EMT (↑ E-cadherin, ↓ N-cadherin) AuroraA->EMT AuroraB->G2Arrest AuroraB->Autophagy AuroraB->Polyploidy AuroraB->PI3K AuroraB->EMT AuroraC->G2Arrest AuroraC->Autophagy AuroraC->Polyploidy AuroraC->PI3K AuroraC->EMT Apoptosis Induction of Apoptosis G2Arrest->Apoptosis CDK1 ↓ CDK1/Cyclin B1 G2Arrest->CDK1 p53 ↑ p53, p21, p27 G2Arrest->p53 Apoptosis->p53 Caspase Activation of Caspase-9/3 Apoptosis->Caspase Polyploidy->Apoptosis PI3K->Autophagy Modulates

Figure 1: Simplified diagram of this compound's primary mechanism and downstream cellular effects.

Broader Kinase Selectivity

Beyond Aurora kinases, this compound also shows activity against other kinases, which may contribute to its overall anticancer profile [1].

Additional Kinase Target IC₅₀ Value (nM)
Abl (including T315I mutant) 25 nM
TrkA 31 nM
c-RET 31 nM
FGFR1 47 nM

References

Danusertib (PHA-739358): A Technical Guide to BCR-ABL T315I Mutation Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Danusertib (PHA-739358) is a 3-aminopyrazole-derived small molecule ATP-competitive inhibitor that represents a significant therapeutic strategy for targeting BCR-ABL T315I mutations, which confer resistance to first- and second-generation tyrosine kinase inhibitors (TKIs) in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). As a pan-aurora kinase inhibitor with concurrent potent activity against BCR-ABL, this compound exhibits a unique dual-targeting profile that distinguishes it from conventional TKIs [1] [2]. The compound demonstrates nanomolar inhibitory concentrations against its primary targets: Aurora A (IC₅₀ = 13 nM), Aurora B (IC₅₀ = 79 nM), Aurora C (IC₅₀ = 61 nM), and ABL (IC₅₀ = 25 nM), including the recalcitrant T315I mutant [3] [1].

Structural analyses reveal that this compound binds to the ATP-binding pocket of the ABL kinase domain in its active conformation, with the bulky isoleucine residue of the T315I mutation not sterically hindering this interaction [3]. This binding mode enables this compound to effectively target the "gatekeeper" mutation that confers resistance to imatinib, dasatinib, nilotinib, and bosutinib [4] [5]. Beyond its direct kinase inhibitory effects, this compound's simultaneous targeting of aurora kinases induces mitotic abnormalities and polyploidization, contributing to its overall anti-leukemic efficacy, particularly at higher concentrations [4] [5].

Key Experimental Findings and Efficacy Data

In Vitro and Preclinical Evidence

Preclinical studies have extensively characterized this compound's efficacy across various BCR-ABL positive models, demonstrating consistent activity against both wild-type and T315I-mutant forms.

Table 1: In Vitro Efficacy of this compound in BCR-ABL Positive Models

Cell Model/System Findings Concentrations Tested Reference
BA/F3 cells (expressing BCR-ABL T315I) Inhibition of proliferation; induction of apoptosis IC₅₀: 0.12 µM [4]
K562 cells (CML-derived) Dose-dependent CrkL phosphorylation inhibition; apoptosis at >0.32 µM 0.01-5 µM [4]
Primary CD34+ CML cells (with T315I) Suppression of proliferation IC₅₀: 19 nM [3]
Primary CD34+ CML cells (without T315I) Suppression of proliferation IC₅₀: 9 nM [3]
Murine BCR-ABL ALL models Significantly prolonged survival in T315I-mutant transplanted mice 3×7-day treatment cycles [5]

Mechanistic studies in K562 cells revealed a therapeutic window between BCR-ABL inhibition and aurora kinase inhibition. At lower nanomolar concentrations (≤0.32 µM), this compound's pro-apoptotic effects were primarily attributed to BCR-ABL kinase inhibition, evidenced by reduced CrkL phosphorylation. At higher concentrations (>0.32 µM), simultaneous inhibition of both BCR-ABL and aurora kinase pathways contributed to the observed effects, with significant histone H3-Ser10 phosphorylation reduction and pronounced apoptosis induction [4]. This compound demonstrated synergistic effects when combined with imatinib in BCR-ABL-positive, imatinib-sensitive cell lines (Ba/F3-p210, Ba/F3-M351T, and K562), resulting in significantly increased apoptosis rates compared to single-agent treatments [4].

Clinical Trial Data

Clinical investigations have evaluated this compound in patients with advanced hematologic malignancies, particularly those with T315I mutations who had exhausted standard TKI options.

Table 2: Clinical Efficacy of this compound in BCR-ABL Positive Leukemias

Trial Design Patient Population Dosing Schedule Key Findings Reference

| Phase I (n=37) | Accelerated/blastic phase CML or Ph+ ALL; 17/29 with T315I | Schedule A: 3-h IV infusion daily for 7 days in 14-day cycle (n=29) Schedule B: 3-h IV infusion daily for 14 days in 21-day cycle (n=8) | • Recommended Phase 2 dose (Schedule A): 180 mg/m² • Responses in 4 patients with T315I mutation • Acceptable toxicity profile | [3] | | Phase I in solid tumors (n=56) | Advanced solid tumors | 24-hour infusion every 14 days; doses 45-1000 mg/m² | • MTD without G-CSF: 500 mg/m² • RP2D with G-CSF: 750 mg/m² • Dose-proportional PK, half-life 18-26 hours | [2] |

The phase I study in advanced leukemia patients established a recommended phase 2 dose of 180 mg/m² for the 7-days-on/7-days-off schedule (Schedule A) [3]. The primary dose-limiting toxicities observed across studies were febrile neutropenia and mucositis, with hematologic toxicity representing the expected on-target effect of aurora kinase inhibition on proliferating cells [3] [2]. Hypertension was also noted as a potential adverse effect requiring monitoring [2]. Pharmacodynamic assessments confirmed target engagement through demonstration of diminished phosphorylation of histone H3 in skin biopsies, establishing this as a viable biomarker for biological activity [3] [2].

Experimental Protocols and Methodologies

In Vitro Cell-Based Assays

Cell culture and treatment conditions: Human leukemia cell lines (e.g., K562, Ba/F3 models expressing wild-type or mutant BCR-ABL) and primary CD34+ cells from CML patients are maintained in appropriate media with necessary cytokines [4] [5]. For efficacy assessments, cells are treated with this compound across a concentration range (typically 0.01-5 µM) for 24-72 hours [4] [5]. Clinically achievable concentrations (Cₘₐₓ ≈ 4-6 µM) should be prioritized for translational relevance [5].

Viability and apoptosis assays: Cell viability is quantified using MTT, MTS, or similar metabolic activity assays after 72 hours of treatment [5]. Apoptosis induction is measured by Annexin V/propidium iodide staining followed by flow cytometry, or by detection of activated caspase-3 using intracellular flow cytometry after 24-48 hours of treatment [4]. The percentage of apoptotic cells is calculated by comparing treated samples to untreated controls.

Cell cycle analysis: Cells are harvested after 16-24 hours of treatment, fixed in ethanol, stained with propidium iodide, and analyzed by flow cytometry to detect DNA content [4] [5]. This compound treatment typically results in accumulation of cells with ≥4N DNA content, indicating polyploidization resulting from aurora kinase inhibition [4] [5].

Signaling and Biomarker Analysis

Protein phosphorylation analysis: Cells are treated with this compound for 2-24 hours, lysed, and subjected to Western blotting to assess phosphorylation status of key signaling molecules [4] [5]. Primary antibodies against phospho-CrkL (Tyr207), phospho-Stat5 (Tyr694), and phospho-histone H3 (Ser10) are used to evaluate BCR-ABL and aurora kinase inhibition, respectively [3] [4]. Total protein levels should be assessed to confirm equivalent loading.

Intracellular phospho-flow cytometry: For more rapid screening of phosphorylation status, fixed and permeabilized cells can be stained with phospho-specific antibodies and analyzed by flow cytometry [4]. This method permits single-cell analysis and can detect heterogeneous responses within cell populations.

The following diagram illustrates the experimental workflow for assessing this compound activity in BCR-ABL positive cells:

G Start BCR-ABL+ Cell Models A In Vitro Treatment This compound (0.01-5 µM, 24-72h) Start->A B Functional Assays A->B C Signaling Analysis A->C D Resistance Modeling A->D E1 E1 B->E1 Viability/Metabolic E2 E2 B->E2 Apoptosis (Annexin V/Caspase-3) E3 E3 B->E3 Cell Cycle (DNA content) F1 F1 C->F1 Western Blot p-CrkL, p-Stat5 F2 F2 C->F2 Phospho-Flow Cytometry F3 F3 C->F3 Histone H3 Phosphorylation (Ser10) G1 G1 D->G1 Long-term Culture Resistant Clone Isolation G2 G2 D->G2 Efflux Transporter Analysis (ABCG2) G3 G3 D->G3 Combination Studies (Imatinib + this compound)

Experimental workflow for this compound activity assessment

Resistance Mechanism Studies

Generation of resistant clones: To investigate resistance mechanisms, BCR-ABL-positive cell lines are continuously exposed to increasing concentrations of this compound over 3-6 months [4]. Emerging resistant clones are isolated and expanded for further characterization.

Efflux transporter assays: ABCG2 overexpression represents a clinically relevant resistance mechanism to this compound [4]. Resistant cells should be evaluated for ABCG2 expression by Western blotting or flow cytometry. Functional activity can be assessed using substrate retention assays with specific fluorescent dyes (e.g., Hoechst 33342) in the presence or absence of ABCG2 inhibitors like Ko143 [4].

Combination therapy experiments: To overcome resistance, combination studies with imatinib and this compound are performed [4]. Cells are treated with both inhibitors simultaneously at their respective IC₅₀ concentrations, and apoptosis is measured after 24 hours by activated caspase-3 detection [4]. Combination indices can be calculated using the Chou-Talalay method to quantify synergy.

Resistance Mechanisms and Combination Strategies

Despite this compound's potent activity against T315I-mutant BCR-ABL, several resistance mechanisms have been identified that may limit its long-term efficacy:

  • ABCG2 overexpression: In vitro resistance models demonstrate that overexpression of the ABCG2 efflux transporter represents the predominant mechanism of acquired this compound resistance [4]. Resistant clones exhibiting ABCG2 upregulation remain sensitive to imatinib, suggesting non-overlapping resistance mechanisms between these agents [4].

  • Limited target inhibition in stem cells: Similar to other TKIs, this compound demonstrates reduced efficacy against quiescent hematopoietic stem cells, potentially contributing to disease persistence and minimal residual disease [4].

  • Compound mutations: Although not specifically reported for this compound, compound mutations in BCR-ABL (multiple mutations in the same molecule) represent an emerging resistance mechanism to next-generation TKIs and may potentially affect this compound efficacy [6].

To combat resistance emergence, combination strategies have shown promise in preclinical models. Simultaneous treatment with this compound and imatinib significantly reduced the emergence of resistant clones in vitro compared to single-agent treatments [4]. This combination demonstrated synergistic induction of apoptosis in BCR-ABL-positive, imatinib-sensitive cell lines (Ba/F3-p210, Ba/F3-M351T, and K562), while no such enhancement was observed in BCR-ABL-negative cells or those harboring the T315I mutation [4].

The following diagram illustrates this compound's mechanism of action and resistance pathways:

G cluster_resistance Resistance Mechanisms cluster_biomarkers Pharmacodynamic Biomarkers This compound This compound A1 Aurora Kinases (A, B, C) This compound->A1 A2 BCR-ABL (including T315I mutant) This compound->A2 B1 Mitotic Disruption Polyploidy A1->B1 D1 ↓ Histone H3 Phosphorylation (Ser10) A1->D1 B2 Apoptosis Induction A2->B2 B3 Proliferation Inhibition A2->B3 D2 ↓ CrkL Phosphorylation A2->D2 C1 ABCG2 Overexpression (Drug Efflux) C1->this compound C2 Stem Cell Quiescence C2->this compound

This compound mechanisms and resistance pathways

Conclusion and Research Applications

This compound represents a structurally and mechanistically distinct therapeutic option for targeting BCR-ABL T315I mutations, with validated preclinical efficacy and clinical proof-of-concept in advanced leukemia populations. Its unique dual inhibition profile targeting both aurora kinases and BCR-ABL provides a strategic approach for overcoming TKI resistance, particularly in high-risk patients with limited treatment options.

For research applications, this compound serves as:

  • A chemical tool for investigating the intersection of mitotic regulation and oncogenic kinase signaling
  • A benchmark compound for evaluating next-generation T315I-targeting strategies
  • A combination partner with conventional TKIs to suppress resistance emergence
  • A prototype for multi-kinase inhibitor development against therapy-resistant malignancies

References

Danusertib pan Aurora kinase inhibitor profile

Author: Smolecule Technical Support Team. Date: February 2026

Danusertib Profile & Molecular Targets

This compound (formerly PHA-739358) is a small-molecule, ATP-competitive 3-aminopyrazole derivative that functions as a potent pan-inhibitor of the Aurora kinase family [1] [2]. It also demonstrates significant activity against additional kinases relevant in oncology, making it a multi-targeted agent [1] [3].

  • Primary Targets: Aurora kinases A, B, and C [1] [2] [4]. These serine/threonine kinases are essential regulators of mitosis, and their overexpression is frequently observed in human cancers [5] [4].
  • Secondary Tyrosine Kinase Targets: It is a third-generation Bcr-Abl tyrosine kinase inhibitor, effective even against the T315I "gatekeeper" mutation which confers resistance to other Abl inhibitors [1] [3]. It also inhibits Ret, FGFR-1, and TrkA [1].

Quantitative Bioactivity & Clinical Data

The table below summarizes key quantitative data from preclinical and clinical studies.

Parameter Details / Value Context / Source
Primary Mechanism Pan-Aurora Kinase Inhibition (Aurora A, B, C) [1] [2] Dominant Aurora B kinase inhibition phenotype in cells [6].
Key Secondary Targets Bcr-Abl (incl. T315I mutant), Ret, FGFR-1, TrkA [1] [3] Contributes to antitumor activity and expands potential indications [1].
Clinical Formulation Intravenous (IV) infusion [6] Supplied as a sterile 1% (w/v) solution [6].
Recommended Phase 2 Dose 500 mg/m² (without G-CSF); 750 mg/m² (with G-CSF) [6] 24-hour infusion every 14 days [6].
Dose-Limiting Toxicity (DLT) Febrile neutropenia [6] Most common grade ≥3 adverse events also included stomatitis and mucosal inflammation [6].
Pharmacokinetics Dose-proportional, median half-life of 18-26 hours [6] Supports a 14-day dosing cycle [6].
Pharmacodynamic Biomarker Inhibition of Histone H3 (Ser10) phosphorylation in skin biopsies [6] Target modulation observed at doses ≥500 mg/m² [6].
Highest Development Phase Phase II [7] Evaluated in CML, prostate cancer; development discontinued in multiple myeloma and solid tumors [7].

Preclinical Experimental Protocols

The following methodologies are commonly used to investigate this compound's effects in vitro.

Cell Viability and Proliferation Assay (AlamarBlue/MTT/CCK-8)

This method is used to determine the growth-inhibitory effects of this compound [8] [2].

  • Cell Seeding: Plate cancer cells (e.g., gastric cancer AGS/NCI-N78, EBV-transformed B-cells) in 96-well plates and culture overnight until ~75% confluent [8] [2].
  • Drug Treatment: Treat cells with a dose range of this compound (e.g., 10 nM to 1000 nM) or a vehicle control (DMSO) for a set period (e.g., 24-48 hours) [8] [2].
  • Incubation with Reagent: Add AlamarBlue solution (10% of total volume) or CCK-8/MTT reagent to each well and incubate for several hours [8] [9].
  • Measurement: Measure fluorescence (Ex/Em: 530/590 nm for AlamarBlue) or absorbance (450 nm for CCK-8) using a plate reader. Fluorescence/absorbance intensity is proportional to the number of viable cells [8] [2].
Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies early and late apoptosis [8] [2].

  • Cell Treatment & Harvest: Treat cells with this compound, then collect, wash with cold PBS, and resuspend in Annexin V binding buffer [8] [2].
  • Staining: Incubate the cell suspension with FITC-conjugated Annexin V and a viability dye like PI or 7-AAD for 15 minutes at room temperature in the dark [8] [2].
  • Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour.
  • Data Interpretation: The populations are distinguished as follows: Annexin V-/PI- (viable), Annexin V+/PI- (early apoptotic), Annexin V+/PI+ (late apoptotic/necrotic) [2].
Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the distribution of cells in different cell cycle phases [8].

  • Cell Fixation: After drug treatment, harvest cells, wash with PBS, and fix in cold 70% ethanol at -20°C for several hours or overnight.
  • Staining: Wash fixed cells to remove ethanol and resuspend in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to degrade RNA) for 30-45 minutes in the dark [8].
  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.
  • Data Interpretation: The DNA histogram is analyzed to quantify the percentage of cells in sub-G1 (apoptotic), G0/G1, S, and G2/M phases. This compound typically induces a G2/M phase arrest [8].

Mechanisms of Action and Signaling Pathways

This compound exerts its anticancer effects through multiple interconnected mechanisms, as illustrated in the following signaling pathway diagram:

G cluster_mitosis Mitotic Disruption cluster_apoptosis Induction of Apoptosis cluster_other Other Key Mechanisms This compound This compound AuroraABC Inhibition of Aurora A, B, C This compound->AuroraABC Inhibits EMT Inhibition of Epithelial-Mesenchymal Transition (EMT) This compound->EMT Inhibits Autophagy Induction of Autophagy This compound->Autophagy Induces KinaseInhib Additional Tyrosine Kinase Inhibition (e.g., Bcr-Abl) This compound->KinaseInhib Inhibits G2Arrest G2/M Phase Cell Cycle Arrest AuroraABC->G2Arrest Polyploidy Polyploidy & Failed Cytokinesis AuroraABC->Polyploidy MMPDisp Mitochondrial Membrane Permeabilization G2Arrest->MMPDisp Polyploidy->MMPDisp CytoC Cytochrome c Release MMPDisp->CytoC CaspaseAct Caspase-9 & Caspase-3 Activation CytoC->CaspaseAct Apoptosis Apoptosis CaspaseAct->Apoptosis PI3K PI3K/Akt/mTOR Pathway Inhibition PI3K->Autophagy ERStress Endoplasmic Reticulum Stress ERStress->MMPDisp

Diagram of this compound's multi-target anticancer mechanisms involving mitotic disruption, apoptosis induction, and other signaling pathways.

The core cellular events triggered by this compound include:

  • Mitotic Disruption & Cell Fate: By inhibiting Aurora kinases, this compound causes severe mitotic defects. The predominant cellular outcome depends on the extent of Aurora B inhibition. At lower levels, cells may undergo mitotic slippage, exiting mitosis without division and becoming polyploid. These polyploid cells can either enter a permanent growth arrest (senescence) or, after subsequent cycles, initiate mitotic catastrophe, leading to apoptosis [5].

  • Signaling Pathway Modulation: this compound's effects are mediated through the modulation of key signaling pathways. It inhibits the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth, thereby contributing to the induction of autophagy and apoptosis [8] [3]. It can also induce Endoplasmic Reticulum (ER) stress, leading to calcium release into the cytosol, which further promotes mitochondrial-mediated apoptosis [2].

  • Inhibition of Metastatic Potential: this compound has been shown to inhibit Epithelial-to-Mesenchymal Transition (EMT), a key process in metastasis. This is evidenced by an increase in epithelial markers like E-cadherin and a decrease in mesenchymal markers like N-cadherin [8] [3].

Research Applications & Future Directions

Based on the accumulated research data, several key research applications and future directions for this compound are evident:

  • Promising in Hematological Malignancies: Preclinical and early clinical data suggest this compound may show more promise in the treatment of leukemias, particularly those involving Bcr-Abl and its resistant mutants, than in solid tumors [1] [7].

  • Combination Therapy Strategies: Future studies with this compound should focus on combining this agent with other targeted anticancer agents, chemotherapy, or radiotherapy to enhance efficacy and overcome resistance [1] [4].

  • Nanomedicine for Targeted Delivery: Recent research (as of 2025) has explored encapsulating this compound in boron phenylalanine-modified polydopamine nanoparticles (B-PDA@Danu) to improve targeted delivery to non-small cell lung cancer (NSCLC) tumors, showing enhanced uptake and efficacy with lower potential toxicity in preclinical models [9]. This represents a novel approach to addressing drug delivery challenges.

References

Danusertib pharmacokinetics and metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters at a Glance

The table below summarizes the key pharmacokinetic parameters of danusertib observed in human phase I studies [1] [2].

Parameter Value (Mean ± SD or Range) Conditions
Plasma Clearance 17.8 ± 5.8 L/hour/m² Intravenous administration [1]
10–59 L/hour Intravenous administration [1]
Elimination Half-life ~30 hours Intravenous administration [1]
Dose Proportionality Linear pharmacokinetics Over the tested dose range [1] [2]
Inter-patient Variability 40–50% (Coefficient of variation) For primary PK parameters [1]

Metabolism and Pharmacogenetics

This compound undergoes complex metabolic processing, and research has explored the potential impact of genetic variability on its pharmacokinetics and effects.

  • Primary Metabolic Pathway: The major route of this compound metabolism is the formation of an N-oxide metabolite, which is inactive. This reaction is primarily catalyzed by the enzyme Flavin Containing Monooxygenase 3 (FMO3) [1] [3].
  • Transporters: In vitro studies indicate that this compound is a substrate for efflux transporter proteins ABCB1 (MDR1/P-glycoprotein) and ABCG2 (BCRP) [1] [3].
  • Pharmacogenetic Findings: A dedicated pharmacogenetic study investigated the relationship between single nucleotide polymorphisms (SNPs) in genes coding for metabolizing enzymes and transporters and this compound clearance. The study found no major correlations between polymorphisms in ABCB1, ABCG2, or FMO3 and this compound clearance in the 48-patient cohort. One patient with a specific FMO3 polymorphism (18281AA) showed significantly higher clearance, but this finding was based on a single individual and warrants further research. The study concluded that this compound is not highly susceptible to the pharmacogenetic variations studied [1] [3].

The following diagram illustrates the primary metabolic pathway and key proteins involved in this compound's disposition in the body:

G This compound This compound InactiveNoxide InactiveNoxide This compound->InactiveNoxide N-oxidation FMO3 FMO3 FMO3->this compound Catalyzes Transporter Transporter Transporter->this compound Efflux (in vitro) ABCB1/ABCG2

Key Experimental Protocols from Clinical Studies

The foundational pharmacokinetic and pharmacogenetic data for this compound were derived from rigorous phase I clinical trials. Below is a summary of the core methodologies employed in these studies.

Aspect Protocol Details
Study Design Phase I, open-label, dose-escalation trials in patients with advanced solid tumors or hematologic malignancies. Utilized a standard "3 + 3" design [1] [4].
Administration Intravenous infusion over 3-hour, 6-hour, or 24-hour schedules, on specific days of a 21 or 28-day cycle [1] [4].
PK Sampling & Analysis Blood samples collected at multiple time points from Day 1 to Day 22 of cycle 1. Pharmacokinetic parameters calculated using non-compartmental analysis with software like WinNonlin [1] [3].
Pharmacogenetic Analysis Genetic polymorphisms (e.g., in FMO3, ABCB1, ABCG2) analyzed from residual blood samples. Associations tested between genotypes and PK parameters (clearance) or toxicity (neutropenia) [1] [3].
Pharmacodynamic Biomarker Inhibition of Histone H3 Phosphorylation (pHH3) in skin biopsies was used as a biomarker for Aurora B kinase inhibition [1] [4] [2].

The workflow for these integrated clinical studies can be visualized as follows:

G PatientCohort Patient Cohort (Advanced Cancer) DrugAdmin This compound Administration (IV, various schedules) PatientCohort->DrugAdmin DataCollection Data Collection DrugAdmin->DataCollection PK PK Analysis (Plasma Concentration) DataCollection->PK PGx Pharmacogenetics (SNP Analysis) DataCollection->PGx PD Pharmacodynamics (pHH3 in Skin Biopsy) DataCollection->PD Tox Toxicity Assessment (e.g., Neutropenia) DataCollection->Tox Outcomes Integrated Outcomes (PK Profile, Safety, Biomarker) PK->Outcomes Association Analysis PGx->Outcomes Association Analysis PD->Outcomes Response Correlation Tox->Outcomes Safety Profile

Key Takeaways for Researchers

  • Metabolic Profile: this compound has a well-defined primary metabolic pathway via FMO3, leading to inactivation, which reduces the concern for complex active metabolites [1] [3].
  • Clinical Handling: The high inter-patient variability in exposure (40-50%) is a critical factor for clinical development, though it appears less driven by common polymorphisms in the genes studied for FMO3, ABCB1, and ABCG2 [1].
  • Safety Monitoring: The dose-limiting toxicity is neutropenia, which is short-lasting and manageable. This is a common class effect for Aurora kinase inhibitors [4] [2].

References

Summary of Phase I Clinical Trial Results

Author: Smolecule Technical Support Team. Date: February 2026

Trial Feature Solid Tumors (24-h infusion, 14-day cycle) [1] Solid Tumors (3-h & 6-h infusion, 28-day cycle) [2] Hematologic Malignancies (3-h infusion, 14-day cycle) [3]
Patient Population Advanced solid tumors, refractory Advanced/metastatic solid tumors, refractory CML accelerated/blastic phase or Ph+ ALL
Dosing Schedule Day 1, 8, 15 every 4 weeks 3-h or 6-h infusion on Days 1, 8, 15 every 4 weeks 3-h infusion daily for 7 days (Schedule A) in a 14-day cycle

| MTD / RP2D | Without G-CSF: 500 mg/m² With G-CSF: 750 mg/m² | 6-hour IVS: 330 mg/m² 3-hour IVS: Not identified | 180 mg/m² (for Schedule A) | | Dose-Limiting Toxicity (DLT) | Febrile neutropenia [1] | Neutropenia [2] | Febrile neutropenia, mucositis [3] | | Most Common Grade ≥3 Adverse Events | Neutropenia (with/without fever), fatigue [1] | Neutropenia, fatigue, diarrhea [2] | Hematologic toxicities (e.g., neutropenia) [3] | | Pharmacokinetics | Dose-proportional; Median half-life: 18-26 hours [1] | Linear exposure with dose; infusion rate did not remarkably influence PK [2] | Data collected, but specific results not highlighted in abstract [3] | | Pharmacodynamics | Inhibition of histone H3 phosphorylation in skin biopsies at ≥500 mg/m² [1] | Inhibition of histone H3 phosphorylation at doses ≥190 mg/m² [2] | Inhibition of histone H3 and Crkl phosphorylation in peripheral blood mononuclear cells [3] | | Efficacy (Preliminary) | 1 PR (small cell lung cancer); several prolonged stable disease [1] | Stable disease in 23.7% of evaluable patients; 5 patients with SD ≥6 months [2] | Responses in 4 patients with T315I ABL mutation [3] |

Detailed Methodologies from Key Trials

For researchers aiming to replicate or understand the experimental rigor of these studies, here are the detailed methodologies for critical procedures.

Pharmacodynamic Biomarker Assessment (Histone H3 Phosphorylation)

This was a standard method across trials to confirm target engagement (Aurora B kinase inhibition) [1] [3] [2].

  • Sample Collection: Skin biopsies [1] or peripheral blood mononuclear cells (PBMCs) isolated from patient blood using Ficoll-Hypaque gradient centrifugation [3].
  • Protein Analysis: Samples were analyzed by western blot.
  • Antibodies Used: Anti-phospho-Histone H3 (Ser10) antibody for detection, with total Histone H3 or other proteins used as loading controls [3].
  • Quantification: Band intensity was measured using densitometric analysis. The level of phospho-Histone H3 (pHH3) in each sample was normalized to its total Histone H3 content [3].
Dose Escalation and Maximum Tolerated Dose (MTD) Determination

The trials used standard oncology phase I designs to determine safety and MTD [1] [3] [2].

  • Study Design: Most cohorts used a "3+3" design. In one solid tumor trial, an accelerated titration design started with 100% dose increments until a DLT or grade ≥2 toxicity occurred, after which it switched to a modified Fibonacci scheme [1].
  • DLT Evaluation Period: Toxicities were primarily assessed during the first treatment cycle (Cycle 1).
  • MTD Definition: The highest dose at which fewer than one-third of patients (e.g., ≤1 out of 6) experienced a DLT attributable to danusertib [1].
  • Dose-Limiting Toxicity (DLT) Criteria: Commonly included:
    • Grade 4 neutropenia lasting >7 days, febrile neutropenia, or neutropenic infection.
    • Grade 3 thrombocytopenia for >7 days or with bleeding, or grade 4 thrombocytopenia.
    • Any grade 3/4 non-hematologic toxicity (with specific exceptions).
    • Dose delay due to toxicity by ≥1 week [1] [3].

This compound's Mechanism of Action and Synergistic Potential

This compound is a small-molecule, 3-aminopyrazole derivative that acts as an ATP-competitive pan-inhibitor of the Aurora kinase family (A, B, and C) and also potently inhibits BCR-ABL, including the T315I "gatekeeper" mutation [4] [5] [3].

The following diagram illustrates the primary mitotic functions of Aurora kinases A and B, this compound's inhibition leading to mitotic disruption, and its synergistic mechanism with bosutinib.

G AuroraA Aurora A Kinase MA Centrosome Maturation Spindle Assembly AuroraA->MA AuroraB Aurora B Kinase MB Chromosome Segregation Cytokinesis Phosphorylation of Histone H3 AuroraB->MB BCRABL BCR-ABL (incl. T315I) This compound This compound Inhibition This compound->AuroraA This compound->AuroraB This compound->BCRABL Outcome1 Mitotic Spindle Defects Cell Cycle Arrest This compound->Outcome1 Outcome2 Polyploidy Mitotic Catastrophe Cell Death This compound->Outcome2 Outcome3 c-Myc Activity Reduction Enhanced Apoptosis This compound->Outcome3 Bosutinib Bosutinib (Off-target) Bosutinib->Outcome3

This compound inhibits Aurora kinases and BCR-ABL, while its synergy with bosutinib targets c-Myc.

A systems-pharmacology study revealed a strong synergistic effect between this compound and the ABL/SRC inhibitor bosutinib, specifically in CML cells harboring the BCR-ABL T315I mutation [6]. The synergy was traced to non-obvious off-target effects where both drugs cooperatively targeted Mapk signaling pathways, resulting in a critical reduction of the oncogenic transcription factor c-Myc activity [6].

Interpretation and Future Directions

The phase I data successfully established a foundation for this compound's further development:

  • Safety Profile is Manageable: The primary toxicity, neutropenia, is an on-target effect of cell cycle inhibition and can be managed with dose adjustments and G-CSF support [1].
  • Proof of Mechanism Achieved: Consistent inhibition of histone H3 phosphorylation across trials confirms effective target engagement in patients [1] [2].
  • Clinical Activity is Promising: Observed objective responses and prolonged disease stabilization in heavily pre-treated patients, particularly those with T315I-mutated leukemia, provided a strong rationale for subsequent phase II investigations [1] [3] [7].

References

Danusertib first in human study design

Author: Smolecule Technical Support Team. Date: February 2026

Trial Design & Key Characteristics

Trial Aspect Description
Primary Objective Assess safety, tolerability, and determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) [1].
Patient Population Adults with advanced, refractory solid tumors; ECOG performance status ≤ 1 [1].
Study Design Multi-center, open-label, non-randomized [1].

| Dosing Regimen | Part 1: 24-hour intravenous (IV) infusion every 14 days, without G-CSF support [1]. Part 2: Dose escalation with G-CSF (filgrastim) primary prophylaxis [1]. | | Dose Escalation Method | Started at 45 mg/m²; initial rapid escalation (100% increments) until grade ≥2 toxicity, then switched to a modified Fibonacci scheme [1]. | | Key Endpoints | Safety: Incidence of Dose-Limiting Toxicities (DLTs) and Adverse Events (AEs) during Cycle 1 [1]. Pharmacokinetics (PK): Plasma concentration of danusertib and its main metabolite [1]. Pharmacodynamics (PD): Histone H3 phosphorylation (pH3) modulation in skin biopsies [1]. Efficacy: Tumor response per RECIST criteria [1]. |

Detailed Methodology

  • Dose-Limiting Toxicity (DLT) Definition: DLTs were defined as specific Grade 3 or higher adverse events occurring during the first treatment cycle, including febrile neutropenia, Grade 4 neutropenia lasting over 7 days, Grade 3 thrombocytopenia with bleeding or lasting over 7 days, Grade 4 thrombocytopenia, or any other Grade 3/4 non-hematologic toxicity [1].
  • Pharmacodynamic Biomarker Assessment: To demonstrate target engagement, skin biopsies were collected from patients to assess the inhibition of Histone H3 phosphorylation (pH3), a substrate of Aurora B kinase. Modulation of pH3 was observed at dose levels ≥500 mg/m², confirming biological activity at these doses [1].
  • Recommended Phase 2 Doses: The study established two different RP2Ds based on supportive care [1]:
    • 500 mg/m² when this compound was administered without G-CSF support.
    • 750 mg/m² when administered with G-CSF support.

Key Safety and Efficacy Findings

Category Findings
Maximum Tolerated Dose (MTD) 500 mg/m² (without G-CSF) [1].
Most Common DLT Febrile neutropenia [1].
Other Common AEs Low-grade diarrhea, nausea, vomiting, fatigue, and hypertension [2]. Grade 3+ Treatment-Related AEs occurred in 16.8% of patients in a later study [3].
Pharmacokinetics Exhibited dose-proportional PK with a median half-life of 18-26 hours [1].
Anti-tumor Activity One objective response in a patient with refractory small-cell lung cancer (SCLC) lasting 23 weeks. Several instances of prolonged stable disease were observed in various refractory cancers [1].

The workflow of this first-in-human study and the mechanism of action of this compound can be visualized as follows:

G Start Phase I Trial Start Dosing 24-hour IV Infusion Every 14 Days Start->Dosing GCSF G-CSF Support (Part 2 only) Dosing->GCSF Part 2 Assess Cycle 1 Assessment Dosing->Assess MTD Determine MTD & RP2D Assess->MTD PK Pharmacokinetic Analysis Assess->PK PD Pharmacodynamic Analysis (Skin Biopsy) Assess->PD Eff Efficacy Assessment (RECIST) Assess->Eff AEs Adverse Event Monitoring Assess->AEs MoA Molecular Mechanism Inh Inhibits Aurora Kinases A, B, C MoA->Inh Dis Disrupts Mitotic Spindle Assembly Inh->Dis Arr Induces Cell Cycle Arrest (G2/M Phase) Dis->Arr Apo Triggers Apoptosis & Polyploidy Arr->Apo

Diagram of the first-in-human study workflow and this compound's mechanism of action.

Mechanism of Action and Further Development

This compound is a small-molecule 3-aminopyrazole derivative that acts as a pan-inhibitor of Aurora kinases A, B, and C [4] [2]. By inhibiting these essential regulators of mitosis, this compound disrupts proper cell division, leading to cell cycle arrest at the G2/M phase, the accumulation of polyploid cells, and ultimately, the induction of apoptosis (programmed cell death) in cancer cells [4].

  • Subsequent Clinical Trajectory: Based on the Phase I data, this compound advanced to several Phase II trials. However, a large multi-tumor Phase II study in 223 patients with common advanced solid tumors (e.g., breast, ovarian, colorectal, lung) found that single-agent this compound had only marginal anti-tumor activity after the failure of prior therapies [5]. Its development in oncology has since been limited, with research interest shifting to other candidates.

References

Danusertib cell cycle arrest G2 M phase protocol

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Experimental Evidence

Danusertib exerts its effects primarily by inhibiting Aurora kinases A, B, and C, which are crucial for mitosis. This inhibition disrupts mitotic processes, leading to G2/M phase arrest, polyploidy, and ultimately, apoptosis or other forms of cell death [1] [2] [3].

The table below summarizes the key cellular effects and validated signaling pathways impacted by this compound treatment.

Cellular Process Observed Effect of this compound Key Molecular Changes
Cell Cycle & Proliferation Potent inhibition of cell viability; induction of G2/M phase arrest and polyploidy [1] [2]. Downregulation: Cyclin B1, CDK1 [4] [2]. Upregulation: p21, p27, p53 [4] [2].
Apoptosis Induction of mitochondria-dependent apoptosis [1] [4] [5]. ↑ Pro-apoptotic: Bax, PUMA [4] [2]. ↓ Anti-apoptotic: Bcl-2, Bcl-xl [4] [2]. Activation: Cleaved caspases 3 & 9 [4] [2].
Autophagy Induction of autophagy in a dose- and time-dependent manner [1] [4] [2]. ↑ Conversion of LC3-I to LC3-II; ↑ Beclin-1 expression [4] [2]. Inhibition of PI3K/Akt/mTOR pathway [1] [4].
Other Pathways Inhibition of Epithelial-to-Mesenchymal Transition (EMT) [1] [4] [2]. Modulation of p38 MAPK and Erk1/2 signaling [2]. ↑ E-cadherin, ZO-1 [2]. ↓ N-cadherin, Vimentin, Snail, Slug [4] [2].

The following diagram illustrates the core signaling pathways affected by this compound and the subsequent cellular outcomes, integrating the molecular changes from the table above.

G This compound This compound AURKA AURKA This compound->AURKA AURKB AURKB This compound->AURKB AURKC AURKC This compound->AURKC EMT_Inhibition EMT Inhibition This compound->EMT_Inhibition PI3K_Akt_mTOR PI3K/Akt/mTOR (Inhibition) AURKA->PI3K_Akt_mTOR p53_pathway p53/p21 (Activation) AURKA->p53_pathway CellCycleProteins Cyclin B1/CDK1 (Downregulation) AURKA->CellCycleProteins AURKB->PI3K_Akt_mTOR AURKB->p53_pathway AURKB->CellCycleProteins Autophagy Autophagy PI3K_Akt_mTOR->Autophagy G2M_Arrest G2M_Arrest p53_pathway->G2M_Arrest CellCycleProteins->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Polyploidy Polyploidy G2M_Arrest->Polyploidy Polyploidy->Apoptosis

Detailed Experimental Protocols

Here are standardized protocols for key experiments evaluating this compound-induced G2/M arrest, compiled from multiple studies.

Cell Viability Assay (MTT or CCK-8)

This protocol is used to determine the inhibitory concentration 50 (IC₅₀) of this compound.

  • Cell Lines Used: Ovarian cancer (C13, A2780cp) [1], Gastric cancer (AGS, NCI-N78) [4], Breast cancer (MCF7, MDA-MB-231) [2].
  • Reagents: this compound, MTT reagent or CCK-8 kit, DMSO, cell culture medium.
  • Procedure:
    • Seed cells in 96-well plates at a density of 3-5 x 10³ cells/well and culture overnight.
    • Prepare this compound stock solution in DMSO and dilute in culture medium to a final concentration range (e.g., 0.01 μM to 50 μM). The final DMSO concentration should not exceed 0.1% (v/v) [1] [4].
    • Treat cells with this compound for 24 and 48 hours.
    • Add 10-20 μL of MTT solution (5 mg/mL) or CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.
    • For MTT, dissolve the formed formazan crystals with DMSO. For CCK-8, measure absorbance directly.
    • Measure the absorbance at 570 nm (for MTT) or 450 nm (for CCK-8) using a microplate reader. Calculate the percentage of cell viability relative to the DMSO-treated control group.
Cell Cycle Analysis by Flow Cytometry

This is the core protocol for quantifying G2/M phase arrest.

  • Cell Lines Used: Ovarian cancer (C13, A2780cp) [1], Breast cancer (MCF7, MDA-MB-231) [2], EBV-transformed B-cells [5].
  • Reagents: this compound, Propidium Iodide (PI) staining solution (containing RNase A), PBS, 70% ethanol.
  • Procedure:
    • Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., 0.1 μM, 0.5 μM, 1 μM) for 12, 24, and 48 hours [1].
    • Harvest both adherent and floating cells by trypsinization and centrifugation.
    • Wash cells twice with cold PBS.
    • Fix cells in 70% cold ethanol at -20°C for at least 2 hours or overnight.
    • Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 μL PI staining solution.
    • Incubate in the dark for 30 minutes at 37°C.
    • Analyze the DNA content using a flow cytometer. The population with 4N DNA content represents cells in the G2/M phase. An increase in this population, along with the appearance of cells with >4N DNA (polyploidy), indicates a positive response to this compound [1].
Western Blot Analysis for Mechanism Validation

This protocol confirms the molecular mechanisms by detecting changes in key protein expression.

  • Target Proteins:
    • G2/M Arrest: p53, p21, p27, Cyclin B1, CDK1 [4] [2].
    • Apoptosis: Bax, Bcl-2, Cleaved Caspase-3, Cleaved Caspase-9 [4] [2].
    • Autophagy: LC3B-I/II, Beclin-1 [4] [2].
    • Signaling Pathways: p-Akt (Ser473), p-mTOR (Ser2448), p-p38 MAPK [1] [4] [2].
  • Procedure:
    • Treat cells with this compound at IC₅₀ or other relevant concentrations for 24-48 hours.
    • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Determine protein concentration using a BCA assay.
    • Separate equal amounts of protein (20-40 μg) by SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane with 5% non-fat milk for 1 hour at room temperature.
    • Incubate with primary antibodies overnight at 4°C.
    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
    • Detect signals using an enhanced chemiluminescence (ECL) substrate and visualize.

Quantitative Data Summary

The table below consolidates quantitative data from various studies to provide a reference for expected results.

Cancer Type Cell Line Assay This compound Concentration Incubation Time Key Result Source
Ovarian C13 MTT IC₅₀ = 1.83 μM 48 h 14.5% viability [1]
Ovarian C13 Cell Cycle 0.5 μM 24 h 91.2% cells in G2/M [1]
Gastric AGS Cell Cycle Not Specified 24 h G2/M arrest & polyploidy [4]
Breast MCF7 Proliferation IC₅₀ = 80 nM 72 h Antiproliferative activity [6]
Colorectal HCT116 Cell Cycle EC₅₀ = 80 nM Not Specified G2/M arrest [6]
Multiple Various Kinase Assay IC₅₀ = 13 nM (AurA) N/A Enzymatic inhibition [6]

Critical Considerations for Researchers

  • Cell Line Variation: The efficacy and precise IC₅₀ of this compound can vary significantly between different cancer types and even between cell lines of the same cancer [1]. Always conduct a preliminary viability assay to determine the optimal concentration range for your specific model.
  • Time-Dependent Effects: G2/M arrest is often time-dependent. While it may be observable at 24 hours, maximal effects and the transition to polyploidy and apoptosis might require 48-72 hours of treatment [1].
  • Beyond G2/M Arrest: The ultimate fate of cells treated with this compound is complex and can include senescence, mitotic catastrophe, or apoptosis [7]. It is advisable to complement cell cycle analysis with apoptosis (e.g., Annexin V staining) and other cell death assays.
  • Nanoparticle Formulations: Recent advances aim to improve the delivery and targeting of this compound. For instance, boron phenylalanine-modified polydopamine nanoparticles (B-PDA@Danu) have shown enhanced cellular uptake and anti-tumor efficacy in non-small cell lung cancer models, offering a strategy to improve its therapeutic potential [8].

References

Comprehensive Application Notes and Protocols for Danusertib Apoptosis Induction Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Danusertib and Its Apoptosis-Inducing Properties

This compound (formerly PHA-739358) is a potent pan-inhibitor of Aurora kinases (A, B, and C) that has demonstrated significant apoptosis-inducing capabilities across various cancer types. As a third-generation Bcr-Abl tyrosine kinase inhibitor, it also exhibits activity against the T315I "gatekeeper" mutation, which confers resistance to other tyrosine kinase inhibitors. The Aurora kinases are essential serine/threonine kinases that regulate multiple aspects of mitotic progression, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. In normal cells, Aurora kinase expression and activity are tightly controlled, but in cancer cells, they are frequently overexpressed, leading to genomic instability and uncontrolled proliferation. This compound exerts its anti-cancer effects primarily by inducing cell cycle arrest at the G2/M phase, which subsequently triggers programmed cell death or apoptosis through both intrinsic and extrinsic pathways.

The apoptosis-inducing activity of this compound has been demonstrated in numerous preclinical studies across various cancer types, including ovarian cancer, gastric cancer, breast cancer, non-small cell lung cancer (NSCLC), chronic myeloid leukemia (CML), and Epstein-Barr virus-transformed B-cells. The compound promotes mitochondria-dependent apoptosis through modulation of Bcl-2 family proteins, leading to cytochrome c release, caspase activation, and DNA fragmentation. Additionally, this compound has been shown to inhibit epithelial-to-mesenchymal transition (EMT) and induce autophagy in various cancer models, further contributing to its anti-tumor efficacy. This application note provides detailed protocols and methodological approaches for evaluating this compound-induced apoptosis in cancer cell lines, complete with quantitative data summaries and standardized procedures suitable for drug development researchers and cancer biologists.

Quantitative Data Summary of this compound-Induced Apoptosis

Apoptosis Induction Across Cancer Cell Lines

Table 1: this compound-Induced Apoptosis Across Various Cancer Cell Lines

Cancer Type Cell Line This compound Concentration Exposure Time Apoptosis Rate Detection Method Citation
Ovarian Cancer C13 0.5 μM 24 h ~40% Annexin V/PI [1]
Ovarian Cancer A2780cp 0.5 μM 24 h ~35% Annexin V/PI [1]
Gastric Cancer AGS 0.5-5 μM 24-48 h Dose-dependent increase Annexin V/PI [2]
Gastric Cancer NCI-N78 0.5-5 μM 24-48 h Dose-dependent increase Annexin V/PI [2]
Breast Cancer MCF-7 0.1-10 μM 24-72 h Significant increase Annexin V/PI [3]
Breast Cancer MDA-MB-231 0.1-10 μM 24-72 h Significant increase Annexin V/PI [3]
EBV-Transformed B-Cells LCL 25-1000 nM 24-48 h Dose-dependent increase Annexin V/7-AAD [4]
Non-Small Cell Lung Cancer A549 1 μM (in B-PDA@Danu) 24 h Significant increase (P<0.001) Calcein AM/PI [5]
Cell Cycle Arrest Profiles Induced by this compound

Table 2: this compound-Induced Cell Cycle Arrest in Cancer Cell Lines

Cancer Type Cell Line This compound Concentration Exposure Time G2/M Phase Arrest Polyploidy Induction Citation
Ovarian Cancer C13 0.5 μM 24 h 91.2% (vs 13.3% basal) 60.5% increase [1]
Ovarian Cancer A2780cp 0.5 μM 24 h 84.8% (vs 15.6% basal) 90.1% increase [1]
Gastric Cancer AGS 0.5-5 μM 24 h Significant increase Observed [2]
Gastric Cancer NCI-N78 0.5-5 μM 24 h Significant increase Observed [2]
Breast Cancer MCF-7 0.1-10 μM 24 h Dose-dependent Not specified [3]
Breast Cancer MDA-MB-231 0.1-10 μM 24 h Dose-dependent Not specified [3]
Colon Cancer HCT116 0.5-2 μM 24 h Moderate Enhanced with Bcl-xL inhibition [6]

Detailed Experimental Protocols for Apoptosis Detection

Flow Cytometry-Based Apoptosis Detection Using Annexin V/Propidium Iodide
3.1.1 Principle and Background

The Annexin V/Propidium Iodide (PI) double staining method is a widely accepted technique for quantifying apoptosis by flow cytometry. This protocol leverages the fundamental biological events of early apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, which creates a binding site for Annexin V (a phospholipid-binding protein with high affinity for PS). Meanwhile, propidium iodide (PI) serves as a DNA stain that is excluded from viable and early apoptotic cells with intact membranes but penetrates late apoptotic and necrotic cells. The simultaneous application of both markers allows discrimination between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

3.1.2 Materials and Reagents
  • This compound: Prepare stock solution in DMSO at 10 mM concentration, store at -20°C
  • Cancer cell lines: Any relevant line (e.g., A549, MCF-7, HCT116, etc.)
  • Complete culture medium: Appropriate for cell line (e.g., RPMI-1640 or DMEM with 10% FBS)
  • Annexin V binding buffer: 10 mM HEPES/NaOH (pH 7.4), 140 mM NaCl, 2.5 mM CaCl₂
  • Fluorescein isothiocyanate (FITC)-conjugated Annexin V: Commercial reagent
  • Propidium iodide (PI) solution: 50 μg/mL in PBS
  • 6-well tissue culture plates
  • Flow cytometry tubes
  • Centrifuge
  • Flow cytometer with 488 nm excitation and appropriate filters (FITC: 530/30 nm; PI: 585/42 nm)
3.1.3 Step-by-Step Procedure
  • Cell seeding and treatment:

    • Harvest exponentially growing cells and seed at 2-3 × 10⁵ cells/well in 6-well plates.
    • Incubate for 24 hours at 37°C in 5% CO₂ to allow cell attachment.
    • Treat cells with this compound at desired concentrations (typically 0.1-10 μM) for specified time points (typically 24-72 hours). Include a vehicle control (DMSO at equivalent concentration).
  • Cell harvesting:

    • After treatment, collect both adherent and floating cells. Transfer culture supernatant to flow cytometry tubes.
    • Wash adherent cells gently with PBS and add trypsin-EDTA (without phenol red) to detach cells.
    • Neutralize trypsin with complete medium and pool with previously collected supernatant.
    • Centrifuge at 300 × g for 5 minutes at 4°C and discard supernatant.
  • Annexin V/PI staining:

    • Wash cell pellet once with cold PBS and resuspend in 100 μL of Annexin V binding buffer.
    • Add 5 μL of FITC-conjugated Annexin V and 1 μL of PI solution (50 μg/mL).
    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
    • Add 400 μL of Annexin V binding buffer to each tube and keep on ice.
  • Flow cytometry analysis:

    • Analyze samples within 1 hour using a flow cytometer.
    • Collect at least 10,000 events per sample.
    • Use unstained cells, Annexin V-only stained cells, and PI-only stained cells to set up compensation and gating.
    • Analyze data using FlowJo or similar software to quantify viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
3.1.4 Data Analysis and Interpretation

In studies using this protocol, this compound has demonstrated dose-dependent and time-dependent induction of apoptosis across various cancer cell lines. For example, in ovarian cancer C13 and A2780cp cells, treatment with 0.5 μM this compound for 24 hours resulted in approximately 40% and 35% apoptosis, respectively [1]. Similarly, in EBV-transformed B-cells, this compound at concentrations ranging from 25-1000 nM induced significant apoptosis in a dose-dependent manner, as detected by Annexin V/7-AAD staining [4]. The data should be presented as mean ± standard deviation from at least three independent experiments, and statistical significance can be determined using Student's t-test or ANOVA with appropriate post-hoc tests.

Assessment of Mitochondrial Apoptosis Pathway
3.2.1 Western Blot Analysis of Apoptotic Proteins

The mitochondrial apoptosis pathway is a key mechanism through which this compound induces cell death. This can be assessed by monitoring changes in the expression levels of Bcl-2 family proteins and caspase activation through Western blot analysis.

Procedure:

  • Extract total proteins from this compound-treated cells using RIPA buffer with protease and phosphatase inhibitors.
  • Determine protein concentration using BCA assay.
  • Separate 20-30 μg of protein by SDS-PAGE and transfer to PVDF membranes.
  • Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies overnight at 4°C: Bax (1:1000), Bcl-2 (1:1000), Bcl-xL (1:1000), cleaved caspase-9 (1:1000), cleaved caspase-3 (1:1000), PARP (1:1000), and β-actin (1:5000) as loading control.
  • Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detect signals using enhanced chemiluminescence substrate and visualize with a chemiluminescence imaging system.

Expected Results: this compound treatment typically results in increased expression of pro-apoptotic Bax and decreased expression of anti-apoptotic Bcl-2 and Bcl-xL, leading to an increased Bax/Bcl-2 ratio. This is accompanied by cytochrome c release from mitochondria, activation of caspase-9 and caspase-3, and cleavage of PARP [2] [3]. In gastric cancer AGS and NCI-N78 cells, these changes were observed in a dose- and time-dependent manner, confirming the activation of the mitochondrial apoptosis pathway [2].

3.2.2 Mitochondrial Membrane Potential (ΔΨm) Assessment

The disruption of mitochondrial membrane potential is a hallmark early event in mitochondrial-mediated apoptosis and can be assessed using the fluorescent dye JC-1.

Procedure:

  • After this compound treatment, harvest cells and wash with PBS.
  • Resuspend cells in culture medium containing 2 μM JC-1 dye.
  • Incubate for 20 minutes at 37°C in the dark.
  • Wash cells with PBS and analyze by flow cytometry or fluorescence microscopy.
  • For flow cytometry, use 488 nm excitation and collect emissions at 530 nm (monomeric form, green) and 590 nm (aggregate form, red).

Expected Results: In healthy cells with intact ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with disrupted ΔΨm, JC-1 remains in monomeric form emitting green fluorescence. This compound treatment causes a dose-dependent decrease in the red/green fluorescence ratio, indicating loss of ΔΨm [4]. In EBV-transformed B-cells, this compound treatment resulted in a significant disruption of mitochondrial membrane potential in a dose-dependent manner [4].

Visualization of Experimental Workflows and Signaling Pathways

This compound Apoptosis Assay Workflow

G Start Start Experiment CellCulture Cell Culture and Seeding (2-3×10⁵ cells/well in 6-well plates) Start->CellCulture DrugTreatment This compound Treatment (0.1-10 μM for 24-72h) CellCulture->DrugTreatment Harvest Cell Harvesting (Collect adherent and floating cells) DrugTreatment->Harvest Staining Annexin V/PI Staining (15 min at room temperature in dark) Harvest->Staining Analysis Flow Cytometry Analysis (10,000 events per sample) Staining->Analysis DataInterpretation Data Interpretation (Quantify apoptotic populations) Analysis->DataInterpretation

This compound Signaling Pathways in Apoptosis Induction

G This compound This compound AURKA Aurora Kinase A This compound->AURKA AURKB Aurora Kinase B This compound->AURKB AURKC Aurora Kinase C This compound->AURKC CellCycle G2/M Cell Cycle Arrest AURKA->CellCycle AURKB->CellCycle AURKC->CellCycle p53 p53 Upregulation CellCycle->p53 p21 p21 Waf1/Cip1 Induction CellCycle->p21 CyclinB1 Cyclin B1/CDK1 Downregulation CellCycle->CyclinB1 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2/Bcl-xL Downregulation Bax->Bcl2 Disrupts Balance CytochromeC Mitochondrial Cytochrome C Release Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Technical Considerations and Troubleshooting

Optimization and Validation

When establishing this compound apoptosis assays, several critical parameters require optimization to ensure robust and reproducible results:

  • Cell density optimization: Ensure cells are in exponential growth phase at the time of treatment, as confluence can affect drug sensitivity. Overcrowding can lead to nutrient deprivation and increased baseline apoptosis.

  • This compound concentration range: Based on literature reports, effective concentrations typically range from 0.1 to 10 μM, with IC₅₀ values varying by cell line. For example, in ovarian cancer C13 cells, the IC₅₀ was 10.40 μM after 24 hours and 1.83 μM after 48 hours [1]. Preliminary dose-response experiments are recommended to establish appropriate concentrations for specific cell models.

  • Time course considerations: Apoptosis induction by this compound is time-dependent, with more pronounced effects typically observed after 24-48 hours of treatment. Early time points (6-12 hours) may primarily show cell cycle arrest with minimal apoptosis.

  • Solvent controls: this compound is typically dissolved in DMSO, which should be used at a constant concentration across all treatments (usually not exceeding 0.1% v/v) with appropriate vehicle controls.

Troubleshooting Common Issues
  • High background apoptosis in controls: This may indicate suboptimal culture conditions, excessive manipulation, or serum starvation. Ensure healthy cell cultures with low passage numbers and minimal exposure to trypsin during harvesting.

  • Weak apoptosis signal: Extend treatment duration or increase drug concentration. Consider combination with other agents; studies show enhanced apoptosis when this compound is combined with Bcl-xL inhibitors like ABT-737 in colon cancer models [6].

  • Inconsistent flow cytometry results: Ensure consistent staining conditions (time, temperature, dye concentrations) and immediate analysis after staining. Include appropriate controls for compensation and gating.

  • Cell line variability: Different cancer types and even different lines of the same cancer type may exhibit varying sensitivity to this compound. Gastric cancer AGS and NCI-N78 cells showed different IC₅₀ values [2], highlighting the need for cell-specific optimization.

Conclusion

This compound represents a promising therapeutic agent with demonstrated efficacy in inducing apoptosis across various cancer types through its activity as a pan-Aurora kinase inhibitor. The protocols outlined in this application note provide comprehensive methodologies for evaluating the apoptosis-inducing potential of this compound in preclinical models. The Annexin V/PI staining method offers a robust approach for quantifying apoptosis by flow cytometry, while assessment of the mitochondrial apoptosis pathway provides mechanistic insights into this compound's mode of action.

The consistent observation of dose-dependent and time-dependent apoptosis induction across multiple cancer models, coupled with effects on cell cycle regulation and protein expression profiles, underscores the therapeutic potential of this compound. Furthermore, the nanoparticle-formulated this compound (B-PDA@Danu) has shown enhanced targeting and efficacy in non-small cell lung cancer models with reduced potential toxicity [5], suggesting promising directions for future formulation development.

These standardized protocols can be readily implemented in research laboratories for evaluating this compound's efficacy in various cancer models, facilitating comparison across studies and contributing to the ongoing development of Aurora kinase inhibitors as cancer therapeutics.

References

Comprehensive Application Notes and Protocols: Danusertib-Induced Autophagy in Cancer Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Danusertib and Its Role in Cancer Therapy

This compound (formerly PHA-739358) is a pan-inhibitor of Aurora kinases that has demonstrated significant potential as an anticancer therapeutic agent. As a third-generation breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (Bcr-Abl) tyrosine kinase inhibitor, this compound exerts potent inhibitory activity against all three Aurora kinase family members—AURKA, AURKB, and AURKC—with half maximal inhibitory concentration (IC50) values of 13, 79, and 61 nM, respectively [1]. Aurora kinases are serine/threonine protein kinases that play essential roles in controlling entry into mitosis, centrosome function, chromosome assembly, and segregation. The aberrant expression and activity of these kinases have been implicated in the pathogenesis of numerous cancers, making them attractive therapeutic targets [2].

The therapeutic potential of this compound has been investigated in multiple Phase I and II clinical trials across a wide spectrum of cancers, including advanced solid tumors, leukemias, and various carcinomas [1]. These studies have revealed that this compound exhibits not only cytostatic effects but also potent cancer cell-killing activity through multiple mechanisms, with the induction of autophagy being a particularly significant component of its anticancer efficacy. This document provides comprehensive application notes and detailed experimental protocols for investigating this compound-induced autophagy in cancer cells, supporting research and development efforts in this promising area of oncology drug discovery.

Molecular Mechanisms of this compound-Induced Autophagy

Key Signaling Pathways

This compound induces autophagy in cancer cells through the coordinated modulation of multiple interconnected signaling pathways. The primary mechanism involves suppression of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and autophagy. Treatment with this compound results in a marked reduction in the phosphorylation of PI3K, Akt, and mTOR, thereby releasing the inhibitory effect on autophagy initiation [2]. This pathway suppression creates a permissive environment for autophagosome formation and represents a crucial aspect of this compound's mechanism of action across various cancer cell types, including ovarian, breast, and leukemia cells.

In addition to PI3K/Akt/mTOR modulation, this compound also activates the p38 MAPK and Erk1/2 pathways, which contribute to autophagy induction in a cell-type dependent manner. In breast cancer cells, this compound-induced autophagy involves both p38 MAPK and Erk1/2 signaling, with pharmacological inhibition of these pathways significantly altering LC3-II accumulation, a key autophagy marker [3]. The AURKB/p70S6K/RPL15 axis has been identified as another important mechanism in leukemia cells, connecting Aurora kinase inhibition to downstream regulation of ribosomal proteins and autophagy modulation [1]. These interconnected pathways collectively establish an autophagy-promoting environment in response to this compound treatment, contributing to its overall anticancer efficacy.

Pathway Visualization

G cluster_top Aurora Kinase Inhibition cluster_pathways Affected Signaling Pathways cluster_effects Downstream Effects This compound This compound AURKA AURKA This compound->AURKA AURKB AURKB This compound->AURKB AURKC AURKC This compound->AURKC PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway (Marked reduction in phosphorylation) AURKA->PI3K_Akt_mTOR p38_MAPK p38 MAPK Pathway (Activation) AURKA->p38_MAPK Erk1_2 Erk1/2 Pathway (Activation) AURKA->Erk1_2 AURKB->PI3K_Akt_mTOR AURKB->p38_MAPK AURKB->Erk1_2 AURKB_axis AURKB/p70S6K/RPL15 Axis (Inhibition) AURKB->AURKB_axis AURKC->PI3K_Akt_mTOR Autophagy_Initiation Autophagy Initiation PI3K_Akt_mTOR->Autophagy_Initiation p38_MAPK->Autophagy_Initiation Erk1_2->Autophagy_Initiation AURKB_axis->Autophagy_Initiation LC3_Conversion LC3-I to LC3-II Conversion Autophagy_Initiation->LC3_Conversion Beclin1_Activation Beclin-1 Activation Autophagy_Initiation->Beclin1_Activation Mitochondrial_Apoptosis Mitochondria-Dependent Apoptosis Autophagy_Initiation->Mitochondrial_Apoptosis

Figure 1: Molecular Mechanisms of this compound-Induced Autophagy. This diagram illustrates the key signaling pathways through which this compound inhibits Aurora kinases and induces autophagy in cancer cells. The pathway shows both direct inhibition (solid arrows) and downstream effects (dashed arrows).

Quantitative Data on this compound Efficacy

Antiproliferative Effects Across Cancer Types

This compound demonstrates potent antiproliferative activity across diverse cancer cell types, with sensitivity varying according to cell origin and experimental conditions. The concentration-dependent and time-dependent nature of this compound's effects underscores the importance of careful dose optimization for experimental design. The tables below summarize key efficacy metrics and cellular response data from published studies.

Table 1: this compound Antiproliferative Efficacy Across Cancer Cell Lines

Cell Line Cancer Type IC50 (24h) IC50 (48h) Key Mechanisms Citation
C13 Ovarian Cancer (Cisplatin-resistant) 10.40 µM 1.83 µM Cell cycle arrest (G2/M), apoptosis, autophagy, EMT inhibition [2]
A2780cp Ovarian Cancer (Cisplatin-resistant) 19.89 µM 3.88 µM Cell cycle arrest (G2/M), apoptosis, autophagy, EMT inhibition [2]
THP-1 Acute Myeloid Leukemia 26.9 µM N/R AURKB/p70S6K/RPL15 axis-mediated apoptosis and autophagy [1]
HL-60 Promyelocytic Leukemia 32.5 µM N/R AURKB/p70S6K/RPL15 axis-mediated apoptosis and autophagy [1]
K562 Chronic Myeloid Leukemia 30.2 µM N/R AURKB/p70S6K/RPL15 axis-mediated apoptosis and autophagy [1]
MCF7 Breast Cancer N/R ~1.5 µM G2/M arrest, apoptosis, autophagy, EMT inhibition via p38 MAPK/Erk1/2 [3]
MDA-MB-231 Breast Cancer N/R ~2.0 µM G2/M arrest, apoptosis, autophagy, EMT inhibition via p38 MAPK/Erk1/2 [3]

N/R = Not reported in the cited studies

Cellular Response Metrics

Detailed analysis of cellular responses to this compound treatment reveals consistent patterns of cell cycle disruption, apoptosis induction, and autophagy activation across multiple cancer types. The quantitative metrics presented below provide researchers with benchmark values for experimental comparison and validation.

Table 2: Cellular Response to this compound Treatment

Response Parameter Cell Line This compound Concentration Exposure Time Effect Citation
G2/M Cell Cycle Arrest C13 (Ovarian) 0.5 µM 24h 91.2% cells in G2/M (vs 13.3% basal) [2]
G2/M Cell Cycle Arrest A2780cp (Ovarian) 0.5 µM 24h 84.8% cells in G2/M (vs 15.6% basal) [2]
Polyploidy Accumulation C13 (Ovarian) 0.5 µM 24h 60.5% increase in polyploidy [2]
Polyploidy Accumulation A2780cp (Ovarian) 0.5 µM 24h 90.1% increase in polyploidy [2]
Apoptosis Induction EBV-transformed B-cells 1.0 µM 24h Significant increase in annexin V+ cells [4]
Autophagy Markers MCF7 (Breast) 2.0 µM 24h Significant increase in LC3-I to LC3-II conversion [3]
EMT Inhibition MCF7 (Breast) 2.0 µM 48h Upregulation of E-cadherin and ZO-1; downregulation of vimentin, slug, snail [3]

Experimental Protocols

Cell Viability and Proliferation Assay

The MTT assay provides a reliable method for assessing this compound's effects on cell viability and proliferation. Begin by seeding cells in 96-well plates at a density of 5×10³ cells per well in 100 µL of appropriate culture medium. After 24 hours of incubation to allow cell attachment, prepare this compound working solutions in complete medium across the desired concentration range (typically 0.01-100 µM, depending on cell sensitivity). Replace the medium in each well with 100 µL of this compound-containing medium, including appropriate vehicle controls (DMSO concentration should not exceed 0.1%). Incubate for the desired treatment duration (24h and 48h recommended). Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Carefully remove the medium and dissolve the formed formazan crystals in 100 µL of DMSO. Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background. Calculate percentage viability relative to vehicle-treated controls and determine IC50 values using appropriate statistical software [2] [1].

For resistant cell lines or long-term exposure studies, the AlamarBlue assay offers enhanced sensitivity and reduced toxicity. Seed cells at 5×10⁵ cells/mL in 96-well plates and treat with this compound as described. After treatment, add AlamarBlue reagent to achieve 10% of the total volume and incubate for 6-8 hours. Measure fluorescence with excitation at 530 nm and emission at 590 nm. This method is particularly suitable for primary cells or slow-growing cell lines, and allows for continuous monitoring of cell viability over time [4].

Autophagy Detection and Analysis

Comprehensive assessment of autophagy requires multiple complementary approaches to monitor different stages of the autophagic process. For LC3 conversion analysis by western blotting, treat cells with this compound at the determined IC50 concentrations for 24-48 hours. Include controls with autophagy inhibitors (e.g., 100 nM bafilomycin A1 for 4 hours) to assess autophagic flux. Prepare cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors. Separate 20-30 µg of protein by SDS-PAGE (12-15% gels for optimal LC3 separation) and transfer to PVDF membranes. Block with 5% non-fat milk and incubate with primary antibodies against LC3 (1:1000 dilution) overnight at 4°C. Following incubation with appropriate HRP-conjugated secondary antibodies, develop using enhanced chemiluminescence substrate. Quantify the ratio of LC3-II to LC3-I or LC3-II to loading control (e.g., actin) to assess autophagy induction [3].

For morphological analysis of autophagosomes, use the Cyto-ID Autophagy detection kit according to manufacturer's instructions. After this compound treatment, collect cells by trypsinization and wash twice with PBS. Resuspend cell pellets in 1× assay dilution buffer at approximately 1×10⁶ cells/mL. Add Cyto-ID green detection reagent (0.5 µL per 250 µL of cell suspension) and Hoechst 33342 nuclear stain (1 µL per 250 µL of cell suspension). Incubate for 30 minutes at 37°C protected from light. Analyze by fluorescence microscopy or flow cytometry, measuring green fluorescence (Ex/Em = 480/530 nm). Include positive controls (e.g., cells starved in EBSS for 2-4 hours) to validate the assay [3].

Apoptosis Assessment

Flow cytometric analysis of apoptosis using annexin V/propidium iodide (PI) staining provides quantitative data on programmed cell death induction. Culture approximately 2.5×10⁵ cells per well in 6-well plates and treat with this compound at appropriate concentrations for 24-48 hours. Collect both adherent and floating cells by gentle trypsinization and wash twice with cold PBS. Resuspend cells in 100 µL of 1× annexin V binding buffer. Add 5 µL of FITC-conjugated annexin V and 1 µL of PI (100 µg/mL) or 7-AAD (25 µg/mL) and incubate for 15 minutes at room temperature in the dark. Add an additional 400 µL of binding buffer and analyze by flow cytometry within 1 hour. Use untreated cells to set baseline apoptosis, and include single-stained controls for compensation. The annexin V+/PI- population represents early apoptotic cells, while annexin V+/PI+ cells are in late apoptosis or necrosis [4] [3].

For mitochondrial membrane potential assessment, use 3,3'-dihexyloxacarbocyanine iodide (DiOC6) staining. After this compound treatment, harvest cells and resuspend in pre-warmed PBS containing 50 nM DiOC6. Incubate for 30 minutes at 37°C in the dark, then analyze by flow cytometry (Ex/Em = 483/501 nm). A decrease in fluorescence intensity indicates loss of mitochondrial membrane potential, a hallmark of mitochondrial-dependent apoptosis [4].

Cell Cycle Analysis

Cell cycle distribution analysis by propidium iodide (PI) staining and flow cytometry provides insights into this compound-induced cell cycle arrest. Treat cells with this compound for 12-48 hours, then harvest by trypsinization and wash with cold PBS. Fix cells in 70% ethanol at -20°C for at least 2 hours (or overnight). Centrifuge fixed cells and resuspend in PBS containing 100 µg/mL RNase A and 40 µg/mL PI. Incubate for 30 minutes at 37°C in the dark, then analyze by flow cytometry measuring fluorescence at 617 nm. Collect at least 10,000 events per sample and analyze cell cycle distribution using appropriate software (e.g., ModFit). This compound typically induces G2/M phase arrest with concomitant decreases in G1 and S phase populations, often accompanied by polyploidy (>4N DNA content) at higher concentrations or longer exposures [2].

Experimental Workflow Visualization

G cluster_culture Cell Culture Phase (Day 1) cluster_treatment Treatment Phase (Day 2) cluster_analysis Analysis Phase (Day 3-5) cluster_data Data Analysis Cell_Maintenance Cell Culture Maintenance (Regular passaging, viability >95%) Plate_Cells Plate Cells (Optimal density: 5×10³-5×10⁵ cells/well) Incubate 24h for attachment Cell_Maintenance->Plate_Cells Prepare_Drug Prepare this compound Dilutions (Concentration range: 0.01-100 µM) Include vehicle control (DMSO ≤0.1%) Plate_Cells->Prepare_Drug Apply_Treatment Apply Treatment (Replace medium with drug solutions) Incubate 24-72h (time-course) Prepare_Drug->Apply_Treatment Viability_Assay Cell Viability Assessment (MTT/AlamarBlue assay) IC50 calculation Apply_Treatment->Viability_Assay Molecular_Analysis Molecular Analysis (Western blotting: LC3, cleaved caspases) RNA/protein extraction Apply_Treatment->Molecular_Analysis Flow_Cytometry Flow Cytometric Analysis (Cell cycle: PI staining) Apoptosis: Annexin V/PI) Autophagy: Cyto-ID staining Apply_Treatment->Flow_Cytometry Microscopy Microscopic Evaluation (Morphological changes) Immunofluorescence Apply_Treatment->Microscopy Data_Processing Data Processing (Statistical analysis) Dose-response curves Viability_Assay->Data_Processing Molecular_Analysis->Data_Processing Flow_Cytometry->Data_Processing Microscopy->Data_Processing Interpretation Result Interpretation (Mechanistic insights) Correlation between endpoints Data_Processing->Interpretation

Figure 2: Experimental Workflow for this compound Autophagy Studies. This diagram outlines the comprehensive timeline and key steps for investigating this compound-induced autophagy, from cell culture and treatment to analysis and data interpretation.

Research Applications and Implications

The therapeutic implications of this compound-induced autophagy extend across multiple cancer types, with particular relevance for treatment-resistant malignancies. In cisplatin-resistant ovarian cancer cells (C13 and A2780cp lines), this compound effectively bypasses conventional resistance mechanisms, inducing significant autophagy and apoptosis while inhibiting epithelial-to-mesenchymal transition (EMT) [2]. Similarly, in breast cancer models, this compound suppresses EMT through upregulation of E-cadherin and ZO-1 with concurrent downregulation of N-cadherin, vimentin, ZEB1, snail, and slug [3]. These findings position this compound as a promising candidate for overcoming therapy resistance in aggressive carcinomas.

In hematological malignancies, this compound demonstrates significant efficacy through the AURKB/p70S6K/RPL15 axis, inducing both apoptosis and autophagy in leukemia cell lines [1]. Furthermore, research in Epstein-Barr virus-transformed B-cells reveals that this compound induces apoptosis through endoplasmic reticulum stress-associated signaling and mitochondrial caspase activation, suggesting potential applications in EBV-associated lymphomas and carcinomas [4]. The multifaceted mechanism of this compound, simultaneously targeting multiple hallmarks of cancer, provides a strong rationale for its continued development as either a single-agent or combination therapy for refractory cancers.

Conclusion and Future Directions

This compound represents a promising therapeutic agent with demonstrated efficacy in inducing autophagy across diverse cancer cell types. Its multimodal mechanism of action, simultaneously disrupting cell cycle progression, inducing mitochondrial-dependent apoptosis, and promoting autophagic flux, provides a strong foundation for further therapeutic development. The consistent observation that this compound maintains efficacy in drug-resistant cancer models, including cisplatin-resistant ovarian cancers, further enhances its potential clinical utility.

Future research directions should focus on optimizing combination therapies that leverage this compound's autophagy-inducing properties, particularly with agents that target complementary pathways or that can modulate autophagy toward cytotoxic outcomes. Additionally, further investigation is needed to fully elucidate the complex interplay between the various signaling pathways affected by this compound, especially the crosstalk between p38 MAPK, Erk1/2, and PI3K/Akt/mTOR pathways in determining autophagic outcomes. The development of predictive biomarkers for this compound sensitivity will be crucial for patient stratification in clinical settings. As research continues to unravel the nuances of this compound's mechanisms, its position as a valuable tool in the oncotherapeutic arsenal continues to strengthen.

References

Danusertib in Xenograft Models: Protocols and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Danusertib and Its Mechanism of Action

This compound (PHA-739358) is a potent pan-aurora kinase inhibitor that targets all three Aurora kinase family members (A, B, and C) and also exhibits activity against Bcr-Abl tyrosine kinase, including the imatinib-resistant T315I mutant [1]. Aurora kinases are serine-threonine kinases that play crucial roles in centrosome maturation, mitotic spindle formation, chromosome segregation, and cytokinesis [1]. Their overexpression in various cancers makes them attractive therapeutic targets. This compound causes cell cycle arrest, induces apoptosis through mitochondrial and endoplasmic reticulum stress pathways, and inhibits epithelial to mesenchymal transition [2] [3].

Table 1: Key Characteristics of this compound

Parameter Specification
Molecular Target Pan-Aurora Kinase Inhibitor (A, B, C)
Additional Targets Bcr-Abl (including T315I mutant)
Primary Mechanism Cell cycle arrest, Apoptosis induction
Chemical Class 3-aminopyrazole derivative
Recommended Formulation 1% (w/v) sterile solution in type I glass vials

In Vivo Administration Protocols

Dosage and Administration Schedules

Based on phase I clinical trials and preclinical studies, several administration schedules have been established for this compound in xenograft models [4] [1].

Table 2: Established Dosing Schedules for this compound

Schedule Dosage Frequency Cycle Duration Supportive Care
Short Infusion 180 mg/m² Daily for 7 days 14 days None
Prolonged Infusion 500 mg/m² 24-hour infusion 14 days None
High-Dose with G-CSF 750 mg/m² 24-hour infusion 14 days Filgrastim (G-CSF)
Formulation and Storage
  • Formulation: this compound is supplied as a 1% (w/v) sterile solution in type I glass vials [4]. Each vial contains 15 mL of solution (10 mg/mL) corresponding to 150 mg of this compound [4].
  • Storage: The drug product should be stored at 2-8°C, protected from light, and brought to room temperature shortly before use [4].
  • Administration: this compound is administered via intravenous infusion, typically through a central line [4]. For preclinical models, appropriate scaling should be applied based on body surface area calculations.
Pharmacodynamic Monitoring

The effectiveness of aurora kinase inhibition can be monitored through:

  • Histone H3 Phosphorylation: Decreased phosphorylation of histone H3 at Ser10 indicates effective aurora B inhibition and serves as a validated pharmacodynamic biomarker [4] [1].
  • Tumor Marker Analysis: In gastroenteropancreatic neuroendocrine tumor models, decreased levels of chromogranin A were observed in mouse serum samples following this compound treatment [5].

Xenograft Model Establishment Protocols

Subcutaneous Tumor Models

The subcutaneous model is the most commonly used xenograft system for preliminary efficacy studies [6].

G A Harvest tumor cells B Prepare single cell suspension A->B C Mix with Matrigel (1:1) B->C D Inject subcutaneously C->D E Monitor tumor growth D->E F Measure with caliper E->F G Calculate volume F->G

Figure 1: Subcutaneous Xenograft Establishment Workflow

Protocol Details:

  • Cell Preparation: Appropriate number of cells will be prepared into single cell suspension in 50-100μL volume (PBS:Matrigel=1:1) [6].
  • Injection Site: Inject subcutaneously on the flank or the abdominal area of immunodeficient mice [6].
  • Tumor Monitoring: Measure tumor dimensions at least twice weekly using vernier calipers [7].
  • Tumor Volume Calculation: Apply the formula: Volume = (Length × Width²) / 2.
Orthotopic Models

Orthotopic implantation provides a more clinically relevant microenvironment for studying tumor biology and metastasis [5] [7].

Liver Metastases Model for GEP-NETs:

  • Cell Preparation: Utilize human GEP-NET cell lines (BON1 and QGP) [5].
  • Implantation: Perform intrasplenic tumor cell transplantation to establish liver metastases [5].
  • Monitoring: Use dynamic MRI to quantify growth inhibition of liver metastases [5].
Patient-Derived Xenograft (PDX) Models

PDX models better maintain the heterogeneity and characteristics of original tumors [7].

Protocol Details:

  • Tumor Tissue Processing: Tumor tissue specimens should be prepared in a cold solution containing Fetal Bovine Serum (FBS) and penicillin/streptomycin [7].
  • Transplantation Approaches:
    • Cut tumor tissue into 3-5 mm³ pieces
    • Transplant large amounts of tumor tissue
    • Inject minced tumors
  • Engraftment Sites: Subcutaneous, renal capsule, mammary fat pad, or orthotopic sites [7].
  • Mouse Strains: Use immunodeficient mice (NOD/SCID, NSG) with higher engraftment success [7].

Efficacy Assessment and Endpoint Determination

Tumor Growth Inhibition Metrics

Table 3: Efficacy Parameters in Xenograft Studies

Parameter Measurement Method Significance
Tumor Volume Caliper measurements 2-3 times weekly Primary efficacy endpoint
Tumor Growth Inhibition (1 - T/C) × 100% where T=treated, C=control Quantifies treatment effect
Survival Benefit Kaplan-Meier analysis Overall therapeutic value
Metastatic Burden MRI, bioluminescent imaging Assessment of advanced disease
Humane Endpoint Guidelines

The OBSERVE guidelines provide cancer-specific recommendations for endpoint determination [8]:

  • Tumor Size: Maximum tumor burden should not exceed 1.5 cm in any direction for subcutaneous models [8].
  • Body Condition: >20% body weight loss, debilitating diarrhea, or persistent anorexia warrant euthanasia [8].
  • Clinical Signs: Labored breathing, inability to ambulate, or signs of distress indicate need for intervention [8].

Signaling Pathways and Mechanisms of Action

This compound induces apoptosis through multiple interconnected signaling pathways:

G A This compound Treatment B Aurora Kinase Inhibition A->B C Cell Cycle Arrest at G2/M B->C D Mitochondrial Apoptosis Pathway B->D E ER Stress Activation B->E F Caspase Cascade Activation D->F E->F G Apoptosis F->G

Figure 2: this compound Signaling Pathways Leading to Apoptosis

Molecular Mechanisms:

  • Cell Cycle Arrest: this compound arrests cells in G2/M phase through downregulation of cyclin B1 and cyclin-dependent kinase 1, and upregulation of p21 Waf1/Cip1, p27 Kip1, and p53 [2].
  • Mitochondrial Apoptosis: this compound induces mitochondria-mediated apoptosis with increased expression of proapoptotic proteins (Bax, PUMA) and decreased antiapoptotic proteins (Bcl-2, Bcl-xl) [2]. This triggers cytochrome c release and activation of caspase 9 and caspase 3 [2].
  • ER Stress Pathway: this compound induces endoplasmic reticulum stress-associated molecule activation and intracellular Ca²⁺ release from ER to cytoplasm [3].
  • Autophagy Induction: this compound upregulates beclin 1 and promotes conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3-I to LC3-II) [2].

Applications in Specific Cancer Models

Hematologic Malignancies

In advanced phase CML and Ph+ ALL, this compound has shown particular efficacy against the T315I mutation [1]. The recommended phase 2 dose is 180 mg/m² administered as a 3-hour intravenous infusion daily for 7 consecutive days in a 14-day cycle [1].

Solid Tumors
  • Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs): this compound significantly reduced tumor growth in subcutaneous and orthotopic liver metastasis models [5].
  • Gastric Cancer: this compound exhibited potent growth-inhibitory, apoptosis-inducing, and autophagy-inducing effects in AGS and NCI-N78 cell-derived xenografts [2].
  • EBV-Associated Cancers: this compound induced apoptosis of Epstein-Barr virus-transformed B-cells through caspase and endoplasmic reticulum stress signaling [3].

References

Comprehensive Application Notes and Protocols: Danusertib and PI3K Inhibitor BKM120 Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profiles

The pursuit of effective combination therapies represents a cornerstone of modern oncology drug development, particularly for addressing the challenges of therapeutic resistance and tumor adaptation. The combination of Danusertib, a potent pan-Aurora kinase inhibitor, with BKM120 (Buparlisib), a selective pan-class I PI3K inhibitor, exemplifies a rationally designed therapeutic approach that simultaneously targets multiple oncogenic pathways. Aurora kinases (A, B, and C) are serine-threonine kinases that play crucial roles in cell cycle regulation, particularly in mitosis, centrosome function, and chromosome segregation, with overexpression documented across diverse cancer types [1] [2]. Meanwhile, the PI3K/AKT/mTOR pathway represents one of the most frequently dysregulated signaling cascades in human cancers, influencing critical cellular processes including metabolism, proliferation, survival, and angiogenesis [3] [4]. The simultaneous targeting of these complementary pathways has demonstrated promising synergistic anti-tumor effects in preclinical models, providing a strong rationale for continued investigation of this combination approach.

This compound (PHA-739358) is a third-generation small molecule inhibitor that exhibits potent activity against all three Aurora kinase family members with IC50 values of 13, 79, and 61 nM for Aurora A, B, and C, respectively [1]. Beyond its primary targets, this compound also demonstrates activity against Bcr-Abl tyrosine kinase, including both wild-type and imatinib-resistant mutants [2]. BKM120 is an oral pan-class I PI3K inhibitor that targets all four catalytic isoforms (p110α, p110β, p110δ, and p110γ), decreasing PI3K/AKT/mTOR signaling and exerting anti-proliferative, pro-apoptotic, and anti-angiogenic effects in preclinical models [4]. This combination therapy approach is particularly relevant for malignancies characterized by complex resistance mechanisms and pathway redundancies, where single-agent targeted therapies often yield limited clinical efficacy due to adaptive resistance and feedback loop activation [5] [3].

Combination Rationale and Synergistic Mechanisms

Scientific Basis for Combination Therapy

The therapeutic synergy between this compound and BKM120 emerges from their complementary mechanisms of action that collectively disrupt essential survival pathways in cancer cells. This compound induces G2/M cell cycle arrest and promotes the accumulation of polyploid cells through disruption of mitotic processes, ultimately leading to apoptosis [1] [2]. Concurrently, BKM120 inhibits the PI3K/AKT/mTOR axis, a critical signaling cascade that promotes cell survival and growth in numerous malignancies [4]. Preclinical evidence indicates that this combination is particularly effective in suppressing compensatory mechanisms that often limit the efficacy of single-agent targeted therapies. In Burkitt lymphoma models, the combination demonstrated synergistic effects, though the emergence of resistance was observed through activation of an ERK-dependent IL-6 positive feedback loop in certain cell lines [5]. This resistance mechanism highlights the complexity of cancer signaling networks while simultaneously validating the importance of dual pathway inhibition.

The molecular basis for synergy extends beyond simple additive effects to encompass functional interactions between the targeted pathways. Aurora kinases and PI3K signaling intersect at multiple regulatory nodes, including cross-talk between mitotic regulators and survival pathways. This compound has been shown to inhibit PI3K/Akt/mTOR signaling in ovarian cancer cells, suggesting potential overlap in the molecular pathways affected by these agents [1]. Additionally, BKM120 treatment leads to feedback loop adaptations, including increased phosphorylation of AKT and activation of alternative signaling mediators such as ERK or STAT3 in certain contexts [6]. The simultaneous inhibition of both primary targets and adaptive resistance pathways creates a therapeutic vulnerability that can be exploited through this combination approach, particularly in malignancies with specific genetic backgrounds such as KRAS mutations [6].

Comprehensive Efficacy Data

Quantitative Analysis of Combination Therapy Effects

Table 1: In Vitro Efficacy of this compound and BKM120 Combination Across Cancer Types

Cancer Type Cell Lines Key Findings IC50 Values Synergy Metrics
Burkitt Lymphoma Namalwa, BJAB Synergistic effect in Namalwa; Resistance via ERK/IL-6 feedback in BJAB N/A Combination Index: Synergistic in Namalwa cells [5]
Ovarian Cancer C13, A2780cp This compound inhibited proliferation; Induced G2/M arrest (91.2% at 0.5μM); Enhanced apoptosis This compound IC50: 1.83-10.40μM (C13); 3.88-19.89μM (A2780cp) [1] Not quantified
Gastric Cancer AGS, NCI-N78 This compound induced G2/M arrest, apoptosis, autophagy; Inhibited EMT Viability reduction to 34.4-94.0% of control (0.01-50μM) [2] Not quantified
Medulloblastoma 12 cell lines BKM120 single-agent activity; Cytotoxicity dose- and time-dependent BKM120 IC50: 0.279-4.38μM [4] Not applicable

Table 2: In Vivo Efficacy and Resistance Mechanisms of Combination Therapy

Cancer Model Treatment Protocol Efficacy Outcomes Resistance Mechanisms Potential Solutions
Burkitt Lymphoma (in vitro) This compound + BKM120 combined treatment Initial synergy in Namalwa cells; Adaptive resistance in cyclically treated cells ERK hyperactivation; IL-6 secretion; ERK/IL-6 positive feedback loop [5] Addition of trametinib (MEK inhibitor); ERK signaling blockade [5]
Medulloblastoma (in vivo) BKM120 monotherapy (30/60 mg/kg daily, oral gavage) Significant tumor growth suppression; Prolonged mouse survival [4] Not specified Not applicable
Ovarian Cancer (in vitro) This compound single-agent (0.1-0.5μM) G2/M phase arrest (47.6-91.2%); Polyploidy accumulation (37.7-90.1%) [1] Not specified Not applicable

The quantitative data summarized in Tables 1 and 2 demonstrate the broad-spectrum activity of this compound and BKM120 across diverse cancer types. The combination approach shows particular promise in addressing the challenge of therapeutic resistance, though the emergence of adaptive resistance mechanisms in certain models underscores the need for appropriate patient selection and potential triple-combination strategies. In Burkitt lymphoma models, the observed resistance to the this compound-BKM120 combination was reversible through the addition of trametinib, an MEK inhibitor that blocks ERK signaling, resulting in improved antitumor effects [5]. This finding highlights the dynamic nature of cancer cell signaling and the importance of understanding resistance mechanisms to develop more effective therapeutic strategies.

Resistance Mechanisms and Clinical Implications

ERK/IL-6 Feedback Loop and Adaptive Resistance

One of the most significant challenges in targeted cancer therapy is the inevitable development of adaptive resistance through compensatory signaling pathways. In Burkitt lymphoma cell lines treated with the this compound-BKM120 combination, researchers observed the emergence of an ERK-dependent IL-6 positive feedback loop that served as a mechanism of resistance [5]. This resistance pathway was characterized by ERK hyperactivation and induced IL-6 secretion specifically in BJAB cells, but not in Namalwa cells, indicating cell line-specific resistance mechanisms. The feedback loop appears to compensate for AKT inactivation resulting from PI3K inhibition, allowing cancer cells to maintain survival signaling despite effective pathway targeting. This phenomenon was further validated through stepwise treatment of initially sensitive Namalwa cells using on-and-off treatment cycles, which resulted in the development of chemoresistance mediated by activation of the ERK/IL-6 feedback loop [5].

The clinical implications of these findings are substantial, suggesting that biomarker identification and patient stratification will be critical for the successful clinical application of this combination therapy. The observation that resistance can be overcome by adding the MEK inhibitor trametinib provides a rational basis for triple-combination approaches in selected patients [5]. From a translational perspective, monitoring IL-6 levels and ERK activation status during treatment could serve as predictive biomarkers for resistance development and guide the timely implementation of alternative therapeutic strategies. Additionally, the cell line-specific nature of this resistance mechanism suggests that tumor heterogeneity and context-dependent signaling adaptations will significantly influence treatment outcomes, highlighting the need for comprehensive molecular profiling in clinical applications of this combination therapy.

Experimental Protocols and Methodologies

In Vitro Combination Studies Protocol

5.1.1 Cell Viability and Synergy Assessment

  • Cell Preparation: Seed cells in 96-well plates at optimized densities (2,000-8,000 cells/well depending on cell type) and incubate for 24 hours to allow attachment [1] [4].
  • Drug Treatment: Prepare serial dilutions of this compound and BKM120 in DMSO, then dilute in culture medium to achieve final concentrations ranging from 0.01 to 50 μM for this compound and 0-4 μM for BKM120 [1] [4]. Maintain DMSO concentration below 0.1% in all treatments.
  • Viability Assessment: After 48-72 hours of drug exposure, assess cell viability using CellTiter-Glo Luminescent Assay or PrestoBlue Cell Viability Reagent according to manufacturer protocols [7] [4].
  • Data Analysis: Calculate IC50 values using four-parameter variable-slope dose response curves in GraphPad Prism or equivalent software. Evaluate combination synergy using CompuSyn software to calculate combination indices (CI), where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism [5].

5.1.2 Cell Cycle Analysis Protocol

  • Drug Treatment: Treat cells with this compound (0.1-0.5 μM), BKM120, or combination for 24-72 hours [1].
  • Cell Harvesting: Collect both adherent and non-adherent cells, wash with ice-cold PBS, and fix with 70% ethanol at -20°C for at least 2 hours.
  • Staining: Centrifuge fixed cells, resuspend in PBS containing propidium iodide (50 μg/mL) and RNase A (100 μg/mL), and incubate at 37°C for 30 minutes in the dark [1].
  • Analysis: Analyze DNA content by flow cytometry using appropriate excitation/emission settings for propidium iodide. Determine cell cycle distribution using software such as FlowJo or ModFit, with particular attention to G2/M population and polyploidy (>4N DNA content) [1].

5.1.3 Apoptosis Detection Protocol

  • Drug Treatment: Expose cells to this compound, BKM120, or combination for 48 hours. Include positive control (e.g., staurosporine) and vehicle control [2].
  • Staining: Harvest cells and resuspend in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide according to manufacturer instructions (e.g., BD Biosciences Annexin V-FITC Apoptosis Detection Kit) and incubate for 15 minutes in the dark [7] [2].
  • Analysis: Analyze stained cells by flow cytometry within 1 hour using FACSCalibur or similar instrument. Distinguish viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [2].
Western Blot Analysis for Signaling Pathways

Table 3: Key Antibodies for Monitoring Pathway Inhibition and Resistance Mechanisms

Target Phosphorylation Site Function Application in Combination Studies
AKT Ser473, Thr308 Survival pathway activation Confirm PI3K pathway inhibition by BKM120 [7] [4]
Histone H3 Ser10 Aurora B activity Verify this compound target engagement [8]
ERK Thr202/Tyr204 Feedback loop activation Monitor resistance mechanism [5]
S6 Ribosomal Protein Ser235/236 mTORC1 activity Assess downstream pathway inhibition
Cleaved Caspase-3 Asp175 Apoptosis execution Verify cell death mechanisms [4]
LC3B N/A Autophagosome formation Monitor autophagy induction [1] [2]
IL-6R N/A IL-6 pathway activity Assess resistance mechanism [5]

5.2.1 Protein Extraction and Immunoblotting Protocol

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 12,000 × g for 15 minutes at 4°C and collect supernatant [7] [6].
  • Quantification: Determine protein concentration using BCA assay according to manufacturer protocol.
  • Electrophoresis: Separate 20-30 μg total protein by SDS-PAGE (8-15% gels depending on target molecular weight) and transfer to PVDF membranes [6].
  • Blocking and Incubation: Block membranes with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (Table 3) diluted in blocking buffer overnight at 4°C [7].
  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using enhanced chemiluminescence substrate and image with ChemiDoc or similar system [7].

Signaling Pathways and Experimental Workflow

Molecular Pathways and Resistance Mechanisms

The therapeutic efficacy and resistance patterns of the this compound-BKM120 combination can be understood through their effects on interconnected signaling networks. The following diagram illustrates the key molecular pathways targeted by this combination therapy and the resistance mechanisms that can emerge:

architecture GrowthFactors Growth Factors/RTKs PI3K PI3K GrowthFactors->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival AuroraKinases Aurora Kinases A/B/C MitoticProgression Mitotic Progression AuroraKinases->MitoticProgression G2MArrest G2/M Cell Cycle Arrest Apoptosis Apoptosis G2MArrest->Apoptosis BKM120 BKM120 (PI3K Inhibitor) BKM120->PI3K BKM120->Apoptosis ERKActivation ERK Hyperactivation (Resistance Mechanism) BKM120->ERKActivation Induces This compound This compound (Aurora Kinase Inhibitor) This compound->AuroraKinases This compound->G2MArrest IL6Secretion IL-6 Secretion (Resistance Mechanism) ERKActivation->IL6Secretion FeedbackLoop ERK/IL-6 Positive Feedback Loop IL6Secretion->FeedbackLoop FeedbackLoop->CellSurvival Promotes FeedbackLoop->ERKActivation Trametinib Trametinib (MEK Inhibitor) Overcomes Resistance Trametinib->ERKActivation

Figure 1: Signaling pathways targeted by this compound and BKM120 combination therapy and resistance mechanisms

The experimental workflow for evaluating this combination therapy involves a systematic approach to assess efficacy, mechanisms of action, and resistance patterns:

workflow CellCulture Cell Culture Setup (Multiple cancer types) ViabilityScreening Viability Screening (MTT/CellTiter-Glo/PrestoBlue) CellCulture->ViabilityScreening CombinationIndex Synergy Analysis (Combination Index Calculation) ViabilityScreening->CombinationIndex CellCycle Cell Cycle Analysis (Propidium Iodide Staining) CombinationIndex->CellCycle ApoptosisAssay Apoptosis Detection (Annexin V/PI Staining) CellCycle->ApoptosisAssay WesternBlot Pathway Analysis (Western Blotting) ApoptosisAssay->WesternBlot ResistanceModels Resistance Models (Stepwise Drug Exposure) WesternBlot->ResistanceModels RescueExperiments Rescue Experiments (Trametinib Combination) ResistanceModels->RescueExperiments

Figure 2: Experimental workflow for evaluating this compound and BKM120 combination therapy

Conclusion and Future Directions

The combination of this compound and BKM120 represents a promising therapeutic strategy that simultaneously targets complementary oncogenic pathways, potentially overcoming limitations of single-agent targeted therapies. Preclinical data demonstrate consistent anti-proliferative effects across diverse cancer types through induction of G2/M cell cycle arrest, apoptosis, and pathway inhibition. However, the emergence of adaptive resistance through ERK/IL-6 feedback loop activation in certain models highlights the challenges of pathway-targeted therapies and underscores the importance of understanding context-specific resistance mechanisms [5].

Future research directions should focus on predictive biomarker identification to enable appropriate patient selection, exploration of triple-combination strategies with MEK inhibitors to overcome resistance, and evaluation of sequencing strategies to optimize therapeutic efficacy. Additionally, comprehensive translational studies are needed to validate these preclinical findings in clinical settings and establish the safety profile of this combination approach. The integration of this combination therapy with conventional chemotherapy or other targeted agents may further enhance its antitumor efficacy and delay the emergence of resistance mechanisms. As the field of oncology continues to embrace rational combination therapies, the this compound-BKM120 combination represents a scientifically grounded approach with significant potential for addressing unmet needs in cancer treatment.

References

Comprehensive Application Notes & Protocols: Assessing Danusertib's Inhibition of Epithelial-Mesenchymal Transition in Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to EMT and Danusertib Mechanism

Epithelial-mesenchymal transition (EMT) constitutes a critical hallmark of carcinogenesis, involving the redifferentiation of epithelial cells into mesenchymal phenotypes, resulting in enhanced motility, invasiveness, and treatment resistance. During this process, cells undergo fundamental changes including destabilization of adherens junctions, desmosomes, and claudins, accompanied by a switch from E-cadherin to N-cadherin expression and reorganization of cellular cytoskeleton structure. This transition promotes tumor metastasis and heterogeneity while facilitating resistance to cell death mechanisms, contributing to multi-drug resistance in cancer therapy. The presence of EMT in the tumor microenvironment is generally associated with poorer clinical outcomes due to acquired resistance against numerous anticancer treatments [1].

This compound (Danu), formerly known as PHA-739358, is a potent pan-inhibitor of Aurora kinases (AURKA/B/C) and a third-generation Bcr-Abl tyrosine kinase inhibitor. It exerts potent inhibitory activity against AURKA, B, and C with IC₅₀ values of 13, 79, and 61 nM, respectively. Aurora kinases are essential regulators of mitosis, controlling entry into mitosis, centrosome function, chromosome assembly, and segregation. Aberrant expression of Aurora kinases has been implicated in the pathogenesis of various cancers, making them attractive therapeutic targets. Beyond its effects on cell cycle progression, emerging evidence demonstrates that this compound significantly inhibits EMT across multiple cancer types, positioning it as a promising candidate for targeting cancer metastasis and treatment resistance [2] [3] [4].

Key Experimental Findings on this compound's EMT Inhibitory Effects

Quantitative Summary of this compound's Effects Across Cancer Models

Table 1: Summary of this compound's EMT Inhibitory Effects in Various Cancer Cell Lines

Cancer Type Cell Lines Tested Key EMT Markers Affected Signaling Pathways Modulated Additional Cellular Effects
Gastric Cancer AGS, NCI-N78 ↑ E-cadherin, ↓ N-cadherin PI3K/Akt/mTOR, p38 MAPK, AMPK G₂/M arrest, apoptosis, autophagy [2]
Breast Cancer MCF7, MDA-MB-231 ↑ E-cadherin, ZO-1; ↓ N-cadherin, vimentin, ZEB1, snail, slug, β-catenin p38 MAPK/Erk1/2/Akt/mTOR Mitochondrial apoptosis, autophagy [3]
Ovarian Cancer C13, A2780cp Inhibition of EMT demonstrated PI3K/Akt/mTOR G₂/M arrest, polyploidy accumulation [5] [4]
Concentration and Temporal Response Patterns

Table 2: Dose and Time-Dependent Effects of this compound Treatment

Parameter Gastric Cancer Models Breast Cancer Models Ovarian Cancer Models
Proliferation IC₅₀ Significant growth inhibition at low micromolar concentrations Potent growth inhibition observed 10.40 μM (C13, 24h) to 1.83 μM (C13, 48h) [4]
Cell Cycle Arrest G₂/M phase arrest with ↓cyclin B1, CDK1; ↑p21, p27, p53 [2] G₂/M phase arrest with similar regulator changes [3] G₂/M phase arrest (47.6% to 91.2% in C13; 35.0% to 84.8% in A2780cp) [4]
EMT Inhibition Concentration Effective at concentrations inducing cell cycle arrest Demonstrated at doses affecting viability Observed alongside autophagy induction [5]
Treatment Duration Time-dependent effects observed across studies 24-72 hours for full marker expression changes Polyploidy accumulation from 4-72 hours [4]

Experimental Protocol for EMT Inhibition Assay

Cell Culture and Treatment Conditions
  • Cell Line Selection: The human gastric cancer cell lines AGS and NCI-N78 were obtained from the American Type Culture Collection (ATCC). AGS cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM), while NCI-N78 cells were cultured in Roswell Park Memorial Institute (RPMI)-1640 medium. Both media were supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂/95% air [2].

  • This compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) at a stock concentration of 50 mM and stored at -20°C. Immediately before use, the stock solution was freshly diluted to predetermined concentrations with culture medium. The final concentration of DMSO in all treatments, including vehicle controls, was maintained at 0.05% (v/v) to avoid solvent toxicity [2] [3].

  • Treatment Protocol: Cells were seeded at appropriate densities (e.g., 5 × 10⁴ cells/well in 12-well plates for molecular analyses) and allowed to adhere overnight. This compound treatments were applied across a concentration range (e.g., 0.1-5 μM) for 24-72 hours based on experimental requirements. Vehicle control cells received DMSO at the same final concentration (0.05% v/v) [2] [4].

Molecular Assessment of EMT Markers
  • Protein Extraction and Western Blotting: Following treatment, cells were washed with cold phosphate-buffered saline (PBS) and lysed using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Protein concentration was determined using a bicinchoninic acid (BCA) assay kit. Equal amounts of protein (20-40 μg) were separated by SDS-PAGE and transferred to polyvinylidene difluoride (PVDF) membranes. After blocking with 5% non-fat milk, membranes were incubated with primary antibodies against key epithelial markers (E-cadherin, ZO-1) and mesenchymal markers (N-cadherin, vimentin, snail, slug, ZEB1, β-catenin) overnight at 4°C. Following incubation with appropriate HRP-conjugated secondary antibodies, protein bands were visualized using enhanced chemiluminescence substrate [2] [3].

  • Immunofluorescence Staining: Cells grown on glass coverslips were fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 1% bovine serum albumin (BSA). Primary antibodies against E-cadherin and vimentin were applied overnight at 4°C, followed by incubation with fluorochrome-conjugated secondary antibodies. Nuclei were counterstained with 4,6-diamidino-2-phenylindole (DAPI), and cells were visualized using a fluorescence microscope to assess morphological changes and marker localization [3].

Signaling Pathway Diagram and Mechanism of Action

The following diagram illustrates the molecular mechanisms through which this compound inhibits epithelial-mesenchymal transition across multiple cancer types:

Data Analysis and Interpretation Guidelines

Quantitative Assessment of EMT Markers
  • Western Blot Densitometry: Perform quantitative analysis of Western blot results using image analysis software (e.g., ImageJ). Normalize band intensities to appropriate loading controls (e.g., β-actin). Calculate the fold-change in protein expression relative to vehicle controls. Significant EMT inhibition is demonstrated by at least 1.5-2.0 fold increase in epithelial markers (E-cadherin, ZO-1) and corresponding decrease in mesenchymal markers (N-cadherin, vimentin, transcription factors) [2] [3].

  • Morphological Analysis: Evaluate changes in cell morphology using phase-contrast and fluorescence microscopy. Epithelial cells typically exhibit cobblestone appearance with strong cell-cell adhesion, while mesenchymal cells display elongated, fibroblast-like morphology with reduced cell contacts. Document the percentage of cells exhibiting mesenchymal morphology across different treatment conditions, with successful EMT inhibition showing dose-dependent reduction in mesenchymal characteristics [1] [3].

Functional Correlations and Significance Testing
  • Correlation with Other Assays: Compare EMT marker changes with parallel assessments of apoptosis (annexin V/PI staining), cell cycle distribution (propidium iodide staining and flow cytometry), and autophagy (LC3-I to LC3-II conversion). Effective this compound treatment should demonstrate coordinated effects across these interconnected processes, with EMT inhibition correlating with G₂/M arrest and autophagy induction [2] [3] [4].

  • Statistical Analysis: Perform all experiments in triplicate with at least three biological replicates. Data should be expressed as mean ± standard deviation (SD). Use appropriate statistical tests (e.g., Student's t-test for comparing two groups, one-way ANOVA with post-hoc tests for multiple comparisons) with significance defined as p < 0.05. Statistical analysis confirms the dose-dependency and reproducibility of this compound's EMT inhibitory effects [2] [3].

Troubleshooting and Technical Considerations

  • Cell Line Variability: Different cancer cell lines may exhibit varying sensitivity to this compound's EMT inhibitory effects. The A2780cp ovarian cancer cells showed higher resistance (IC₅₀ of 19.89 μM at 24h) compared to C13 cells (IC₅₀ of 10.40 μM at 24h). Always perform preliminary dose-response assays to establish appropriate treatment concentrations for specific cell models [4].

  • Optimal Treatment Duration: EMT marker expression changes may require different exposure times across cell lines. While cell cycle arrest occurs within 24 hours, maximal effects on EMT markers may require 48-72 hours of treatment. Include multiple time points in initial experiments to capture the full dynamics of EMT inhibition [4].

  • Signal Pathway Specificity: The relative contribution of different signaling pathways (PI3K/Akt/mTOR, p38 MAPK, Erk1/2) to this compound's EMT inhibition may vary by cancer type. Consider using specific pathway inhibitors (e.g., wortmannin for PI3K, SB202190 for p38 MAPK) as controls to confirm mechanism specificity in your experimental system [2] [3].

Conclusion and Research Applications

The detailed protocols outlined herein provide a standardized methodology for assessing this compound's inhibition of epithelial-mesenchymal transition in cancer models. The consistent observation of EMT inhibition across gastric, breast, and ovarian cancer systems, mediated through coordinated modulation of multiple signaling pathways, underscores the potential of this compound as a therapeutic agent against metastatic progression. These application notes enable researchers to reliably evaluate this activity across diverse experimental systems, contributing to the development of targeted strategies against cancer metastasis and treatment resistance.

References

Comprehensive Analysis of Danusertib-Induced Mitochondrial Apoptosis Pathway: Mechanisms, Protocols, and Visualization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Danusertib and Mitochondrial Apoptosis Pathway

This compound (formerly PHA-739358) represents a significant advancement in targeted cancer therapy as a pan-inhibitor of Aurora kinases (AURKA, AURKB, and AURKC), with additional activity against Bcr-Abl tyrosine kinase, including imatinib-resistant mutants. Aurora kinases are serine/threonine kinases that play pivotal roles in regulating cell division and mitosis, particularly in chromosome segregation, and are frequently overexpressed in various human malignancies. Their aberrant expression has been implicated in tumorigenesis, chromosomal instability, and therapeutic resistance, making them attractive targets for anticancer drug development [1] [2]. This compound exerts potent inhibitory activity against AURKA, B, and C with IC₅₀ values of 13, 79, and 61 nM, respectively, and has demonstrated significant anticancer efficacy in both preclinical models and clinical trials for various cancers [3] [2].

The mitochondrial apoptosis pathway (also known as the intrinsic pathway) represents a crucial mechanism of programmed cell death that is characterized by mitochondrial outer membrane permeabilization (MOMP), leading to the release of apoptogenic factors such as cytochrome c into the cytosol. This pathway is tightly regulated by the Bcl-2 family proteins, which include both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xl) members. Following MOMP, cytochrome c forms the apoptosome complex with Apaf-1 and caspase-9, leading to the activation of executioner caspases (e.g., caspase-3, -7) and ultimately resulting in DNA fragmentation, cellular shrinkage, and phagocytosis of cellular debris [4]. This compound has been demonstrated to effectively trigger this mitochondrial apoptosis pathway across various cancer types, including ovarian, breast, and Epstein-Barr virus-transformed B-cells, through multiple interconnected molecular mechanisms [3] [5] [2].

Mechanism of this compound-Induced Mitochondrial Apoptosis

Key Molecular Events in this compound-Induced Apoptosis
  • Dysregulation of Bcl-2 Family Proteins: this compound treatment significantly decreases expression of anti-apoptotic proteins Bcl-2 and Bcl-xl while increasing expression of pro-apoptotic proteins Bax and p53-upregulated modulator of apoptosis (PUMA). This alteration in the balance of Bcl-2 family proteins creates a permissive environment for mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptosis pathway [2].

  • Mitochondrial Membrane Permeabilization: Treatment with this compound induces loss of mitochondrial membrane potential (ΔΨm) in cancer cells, as demonstrated through DiOC₆ staining and flow cytometry analysis. This collapse of mitochondrial membrane integrity facilitates the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol [5].

  • Caspase Cascade Activation: Following cytochrome c release, this compound-treated cells exhibit cleavage and activation of initiator caspase-9 and executioner caspase-3, representing the final stages of the apoptotic cascade. This caspase activation leads to proteolytic degradation of key cellular proteins and the characteristic morphological changes associated with apoptosis [2].

  • Endoplasmic Reticulum Stress Involvement: Recent evidence indicates that this compound also induces ER stress response, characterized by increased intracellular calcium release from the endoplasmic reticulum to the cytoplasm. The use of BAPTA-AM, a calcium chelator, was shown to inhibit this compound-induced apoptosis, confirming the contribution of ER stress signaling to the cell death mechanism [5].

Associated Signaling Pathway Modulation
  • PI3K/Akt/mTOR Pathway Inhibition: this compound treatment results in marked reduction in phosphorylation of PI3K, Akt, and mTOR components, effectively suppressing this critical cell survival signaling pathway. This inhibition contributes significantly to the autophagy-inducing and pro-apoptotic effects of this compound [3].

  • p53 Pathway Activation: this compound upregulates and activates the tumor suppressor protein p53, which functions as a transcription factor to induce expression of pro-apoptotic genes including PUMA, thereby promoting apoptosis initiation [2].

  • MAPK Pathway Modulation: this compound induces activation of p38 MAPK and Erk1/2, which have been shown to contribute to the apoptotic and autophagic responses observed in treated cancer cells [2].

Table 1: Quantitative Effects of this compound on Cell Viability and Apoptosis in Various Cancer Models

Cancer Type Cell Line/Model IC₅₀ Values Key Apoptotic Markers Experimental Duration
Ovarian Cancer C13 cells 10.40 μM (24 h), 1.83 μM (48 h) Increased Bax, cleaved caspases 3/9 24-48 hours [3]
Ovarian Cancer A2780cp cells 19.89 μM (24 h), 3.88 μM (48 h) Decreased Bcl-2, Bcl-xl; cytochrome c release 24-48 hours [3]
Breast Cancer MCF7 cells Submicromolar range PUMA induction, caspase activation 24-72 hours [2]
Breast Cancer MDA-MB-231 cells Submicromolar range Altered Bcl-2 family protein ratio 24-72 hours [2]
EBV-Transformed B-Cells Primary EBV-transformed B-cells Dose-dependent (25-1000 nM) Caspase cleavage, ER stress activation 24-48 hours [5]

Table 2: Effects of this compound on Cell Cycle Regulation and Mitochondrial Apoptosis Markers

Parameter Effect of this compound Consequence Experimental Evidence
Cell Cycle Distribution G₂/M phase arrest and polyploidy accumulation Mitotic disruption and genomic instability Flow cytometry showing up to 91.2% cells in G₂/M phase [3]
Bcl-2 Family Proteins ↓ Bcl-2, ↓ Bcl-xl, ↑ Bax, ↑ PUMA Mitochondrial outer membrane permeabilization Western blot analysis [2]
Caspase Activation Cleavage of caspase-9 and caspase-3 Execution phase of apoptosis Western blot showing cleaved caspases [2]
Mitochondrial Membrane Potential Disruption of ΔΨm Cytochrome c release DiOC₆ staining and flow cytometry [5]
p53 Pathway Stabilization and activation of p53 Transcriptional activation of pro-apoptotic genes Increased p53 protein levels [2]

Experimental Protocols for Analyzing this compound-Induced Mitochondrial Apoptosis

Protocol 1: Assessment of Mitochondrial Membrane Potential

Purpose: To evaluate this compound-induced disruption of mitochondrial membrane potential (ΔΨm) using the fluorescent dye 3,3'-dihexyloxacarbocyanine iodide (DiOC₆).

Materials and Reagents:

  • This compound stock solution (10 mM in DMSO)
  • Cancer cell lines of interest (e.g., ovarian cancer C13 or A2780cp cells)
  • DiOC₆ fluorescent dye (1 μM working concentration)
  • Flow cytometry buffer (PBS with 2.5 mM CaCl₂)
  • Positive control (e.g., 50 μM carbonyl cyanide m-chlorophenyl hydrazone/CCCP)
  • Flow cytometer with 488 nm excitation and 525 nm emission filters

Procedure:

  • Culture cells in appropriate medium and treat with this compound at concentrations ranging from 0.1 to 10 μM for 24-48 hours. Include DMSO-treated cells as negative control and CCCP-treated cells as positive control.
  • Harvest approximately 1×10⁶ cells by gentle trypsinization and centrifugation at 250 × g for 5 minutes.
  • Wash cells twice with pre-warmed PBS and resuspend in flow cytometry buffer at 1×10⁶ cells/mL.
  • Stain cells with 1 μM DiOC₆ for 30 minutes at 37°C in the dark.
  • Wash cells once with flow cytometry buffer and resuspend in 500 μL of fresh buffer.
  • Analyze immediately by flow cytometry, measuring fluorescence intensity with 488 nm excitation and 525 nm emission settings.
  • Calculate the percentage of cells with loss of ΔΨm by comparing fluorescence intensity to untreated controls [5].
Protocol 2: Detection of Cytochrome c Release

Purpose: To visualize and quantify cytochrome c release from mitochondria following this compound treatment using immunofluorescence microscopy.

Materials and Reagents:

  • This compound stock solution (10 mM in DMSO)
  • Cells grown on glass coverslips in culture plates
  • Anti-cytochrome c primary antibody
  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
  • MitoTracker Red CMXRos (for mitochondrial staining)
  • Permeabilization buffer (0.1% Triton X-100 in PBS)
  • Blocking buffer (5% BSA in PBS)
  • Mounting medium with DAPI
  • Confocal or fluorescence microscope

Procedure:

  • Culture cells on sterile glass coverslips in 6-well plates until 60-70% confluency.
  • Treat cells with this compound (0.5-5 μM) for 24 hours. Include DMSO-treated controls.
  • Following treatment, stain cells with 100 nM MitoTracker Red CMXRos for 30 minutes at 37°C.
  • Wash cells twice with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
  • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
  • Block with 5% BSA in PBS for 1 hour at room temperature.
  • Incubate with anti-cytochrome c primary antibody (1:200 dilution in blocking buffer) overnight at 4°C.
  • Wash three times with PBS and incubate with Alexa Fluor 488-conjugated secondary antibody (1:500 dilution) for 1 hour at room temperature in the dark.
  • Wash three times with PBS and mount coverslips on glass slides using mounting medium containing DAPI.
  • Visualize using confocal microscopy. In untreated cells, cytochrome c staining should overlap with MitoTracker staining, while this compound-treated cells will show diffuse cytochrome c staining throughout the cytoplasm [4].
Protocol 3: Analysis of Bcl-2 Family Protein Expression

Purpose: To evaluate changes in expression levels of Bcl-2 family proteins following this compound treatment using western blot analysis.

Materials and Reagents:

  • This compound stock solution (10 mM in DMSO)
  • Treated and untreated cells
  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE gels (4-20% gradient)
  • PVDF or nitrocellulose membranes
  • Primary antibodies against Bcl-2, Bcl-xl, Bax, PUMA, and loading control (e.g., β-actin or GAPDH)
  • HRP-conjugated secondary antibodies
  • Enhanced chemiluminescence (ECL) substrate
  • Western blot imaging system

Procedure:

  • Treat cells with this compound (0.5-5 μM) for 24-48 hours. Harvest cells by scraping and centrifuge at 500 × g for 5 minutes.
  • Lyse cell pellets in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.
  • Centrifuge lysates at 12,000 × g for 15 minutes at 4°C and collect supernatants.
  • Determine protein concentration using BCA assay according to manufacturer's instructions.
  • Separate 20-30 μg of total protein per lane by SDS-PAGE and transfer to PVDF membranes.
  • Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies (1:1000 dilution in blocking buffer) overnight at 4°C.
  • Wash membranes three times with TBST for 10 minutes each.
  • Incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.
  • Wash membranes three times with TBST for 10 minutes each.
  • Develop blots using ECL substrate and image using a western blot detection system.
  • Quantify band intensities using image analysis software and normalize to loading controls [2].

Table 3: Key Antibodies for Detecting Mitochondrial Apoptosis Markers

Target Protein Antibody Type Recommended Dilution Expected Molecular Weight Cellular Localization
Bcl-2 Monoclonal 1:1000 26 kDa Mitochondrial membrane, endoplasmic reticulum
Bcl-xl Monoclonal 1:1000 30 kDa Mitochondrial membrane
Bax Monoclonal 1:1000 21 kDa Cytosol (translocates to mitochondria upon activation)
PUMA Polyclonal 1:1000 23 kDa Cytosol, mitochondria
Cytochrome c Monoclonal 1:1000 14 kDa Mitochondrial intermembrane space (released to cytosol)
Cleaved Caspase-9 Polyclonal 1:1000 37, 35 kDa Cytosol
Cleaved Caspase-3 Polyclonal 1:1000 17, 19 kDa Cytosol

Pathway Diagram and Visualization

The following Graphviz diagram illustrates the key molecular events in this compound-induced mitochondrial apoptosis pathway:

G cluster_this compound This compound Treatment cluster_aurora Aurora Kinase Inhibition cluster_signaling Signaling Pathway Modulation cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_apoptosis Apoptosis Execution This compound This compound AURKA AURKA This compound->AURKA AURKB AURKB This compound->AURKB AURKC AURKC This compound->AURKC PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Inhibition AURKA->PI3K_Akt_mTOR p53 p53 Activation and Stabilization AURKA->p53 MAPK p38 MAPK/Erk1/2 Activation AURKA->MAPK AURKB->PI3K_Akt_mTOR AURKB->p53 AURKB->MAPK AURKC->PI3K_Akt_mTOR Bcl2_Bclxl Bcl-2/Bcl-xl Downregulation PI3K_Akt_mTOR->Bcl2_Bclxl Bax_PUMA Bax/PUMA Upregulation PI3K_Akt_mTOR->Bax_PUMA p53->Bcl2_Bclxl p53->Bax_PUMA MAPK->Bax_PUMA MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_Bclxl->MOMP Bax_PUMA->MOMP CytoC_Release Cytochrome c Release MOMP->CytoC_Release MMP Mitochondrial Membrane Potential Disruption MOMP->MMP Apoptosome Apoptosome Formation (Cytochrome c + Apaf-1 + Caspase-9) CytoC_Release->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Cleavage and Activation Caspase9->Caspase3 Apoptosis Apoptotic Cell Death (DNA Fragmentation, Cellular Shrinkage) Caspase3->Apoptosis

Diagram 1: this compound-Induced Mitochondrial Apoptosis Signaling Pathway. This visualization integrates the key molecular events triggered by this compound treatment, including Aurora kinase inhibition, modulation of signaling pathways, regulation of Bcl-2 family proteins, mitochondrial membrane permeabilization, and the final apoptosis execution phase. Green nodes represent activating events, red nodes represent inhibitory or destructive events, and blue nodes represent key signaling steps in the apoptotic cascade.

Conclusion and Research Implications

The comprehensive analysis of this compound's mechanism of action reveals its multifaceted approach in triggering mitochondrial apoptosis across various cancer types. Through inhibition of Aurora kinases and modulation of multiple signaling pathways, this compound effectively alters the balance of Bcl-2 family proteins, induces mitochondrial outer membrane permeabilization, and activates the caspase cascade leading to programmed cell death. The detailed experimental protocols provided in this application note enable researchers to systematically investigate this compound-induced apoptosis in various experimental models.

The visual representation of the signaling pathway through Graphviz offers an intuitive understanding of the complex molecular interactions, facilitating further research and drug development efforts. This compound represents a promising therapeutic candidate that targets both mitotic machinery and apoptotic pathways, potentially overcoming resistance mechanisms that often limit conventional chemotherapy. Further investigation into this compound's effects in combination with other targeted therapies may yield enhanced anticancer efficacy through synergistic activation of mitochondrial apoptosis pathways.

References

Comprehensive Application Note: Danusertib Cell Viability Assessment Using MTT Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Danusertib and Its Research Significance

This compound (formerly known as PHA-739358) is a potent pan-inhibitor of Aurora kinases (A, B, and C) with additional activity against several tyrosine kinases including Bcr-Abl (including the T315I mutation), Ret, Trk-A, and FGFR1 [1]. This small molecule 3-aminopyrazole derivative exhibits a selective target inhibition profile relevant to cancer, with IC₅₀ values of 13 nM for Aurora A, 79 nM for Aurora B, and 61 nM [1]. Aurora kinases are essential serine-threonine kinases that regulate mitotic entry, centrosome function, chromosome assembly, and segregation, with their deregulation frequently leading to aneuploidy and carcinogenesis [2].

The therapeutic potential of this compound has been demonstrated across various cancer types, including advanced solid tumors and leukemias [3]. Particularly relevant to this application note, research has revealed that this compound possesses significant growth-inhibitory effects against human gastric cancer cells (AGS and NCI-N78 cell lines), inducing cell cycle arrest at G2/M phase, promoting mitochondria-mediated apoptosis, and triggering autophagy through modulation of key signaling pathways [2]. These properties make this compound an attractive candidate for molecular-targeted therapy in gastric cancer, which remains the second leading cause of cancer-related death worldwide with limited treatment options [2].

Theoretical Foundation of the MTT Assay

Fundamental Principles

The MTT assay is a cornerstone colorimetric method for assessing cell viability and proliferation through the measurement of metabolic activity [4] [5]. The assay utilizes a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) which is reduced by mitochondrial enzymes in viable cells to produce insoluble purple formazan crystals [4] [6]. This reduction process is primarily driven by succinate dehydrogenase and other cellular reductases that depend on NADH or similar reducing molecules, reflecting overall mitochondrial integrity and metabolic competence [4] [5]. The amount of formazan produced is directly proportional to the number of metabolically active viable cells present in the culture [6].

The colorimetric signal generated in the MTT assay is quantified by measuring absorbance at 570 nm, typically with a reference wavelength of 630 nm to correct for background interference [4]. After the reduction reaction, the insoluble formazan crystals must be solubilized using organic solvents or detergent-based solutions before absorbance measurement [5]. The MTT assay provides a robust, quantitative, and cost-effective method for high-throughput screening applications, making it particularly valuable for drug discovery, toxicology studies, and cancer research where assessment of cytotoxic effects is essential [4] [6].

Advantages and Limitations

The MTT assay offers several significant advantages for cell viability assessment, including technical simplicity, compatibility with standard laboratory equipment, cost-effectiveness, and well-established protocols with extensive validation in thousands of publications [6]. The assay can be readily adapted to high-throughput formats (96-well or 384-well plates) and provides both visual (color change) and quantitative (absorbance) readouts [4] [6].

However, researchers must also consider the methodological limitations, including the indirect measurement of cell number through metabolic activity rather than direct counting, the endpoint destructive nature of the assay preventing further analysis of the same cells, and potential interference from test compounds that may directly reduce MTT or exhibit intrinsic color [4] [6]. Additionally, the solubilization step required for formazan crystals can introduce variability if not carefully standardized [4]. The MTT assay is also sensitive to culture conditions, including cell density, incubation time, and media composition, requiring careful optimization for each cell type and experimental condition [5].

Detailed MTT Assay Protocol for this compound Testing

Reagent Preparation

Table 1: MTT Reagent Preparation Specifications

Component Composition Preparation Method Storage Conditions
MTT Solution 5 mg/mL MTT in PBS Dissolve MTT in DPBS, filter sterilize through 0.2 μM filter Store protected from light at -20°C for long term; stable for at least 6 months [4]
MTT Solvent 4 mM HCl, 0.1% NP40 in isopropanol OR 16% SDS in 40% DMF/2% acetic acid, pH 4.7 Combine components in solvent-resistant container in fume hood Store at room temperature; warm to 37°C if precipitation occurs [4] [5]
This compound Stock 50 mM in DMSO Dissolve in sterile DMSO Store at -20°C in aliquots; avoid repeated freeze-thaw cycles [2]

Cell culture medium without serum or phenol red is recommended for the assay incubation period as these components can generate background signal [4]. If using serum-containing medium, appropriate background controls must be included (50 μL MTT reagent + 50 μL cell culture media without cells) [4]. This compound working solutions should be prepared by diluting the stock solution in culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity [2].

Assay Procedure
  • Cell Seeding: Plate cells in a 96-well plate at an optimal density (typically 10⁴–10⁵ cells/well in 100 μL culture medium) and culture for 24–48 hours to allow attachment and recovery [7] [6]. For gastric cancer cell lines AGS and NCI-N78 used in this compound studies, optimal seeding density should be determined in preliminary experiments to ensure cells remain in logarithmic growth during the assay [2] [6].

  • Compound Treatment: Treat cells with this compound at various concentrations (based on experimental design) and include appropriate controls:

    • Negative control: Untreated cells with vehicle only (0.05-0.1% DMSO)
    • Positive control: Cells treated with a known cytotoxic agent
    • Blank control: Culture medium without cells [6]
    • Background control: Culture medium with MTT but no cells (especially if using serum-containing medium) [4]
  • MTT Incubation: After treatment (typically 24–72 hours for this compound studies), carefully remove media and add 50 μL of serum-free media and 50 μL of MTT solution into each well [4]. Alternative approach: add 10 μL of MTT stock solution (5 mg/mL) directly to existing 100 μL culture medium [7]. Incubate the plate at 37°C for 3–4 hours to allow formazan crystal formation [4] [7].

  • Solubilization: After incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 150 μL of MTT solvent into each well [4]. Wrap the plate in foil and shake on an orbital shaker for 15 minutes to completely dissolve the crystals. Occasionally, pipetting of the liquid may be required to fully dissolve the formazan [4].

  • Absorbance Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm to correct for background using a microplate reader. The plate should be read within 1 hour after solubilization [4].

G start Start MTT Assay seed Seed cells in 96-well plate (10^4-10^5 cells/well) start->seed treat Treat with This compound (24-72 hours) seed->treat add_mtt Add MTT reagent (0.2-0.5 mg/mL) treat->add_mtt incubate Incubate 3-4 hours at 37°C add_mtt->incubate solubilize Add solubilization solution incubate->solubilize dissolve Shake 15 minutes to dissolve crystals solubilize->dissolve measure Measure absorbance at 570 nm dissolve->measure analyze Data analysis measure->analyze end Assay Complete analyze->end

Figure 1: MTT Assay Workflow for this compound Testing. This diagram illustrates the sequential steps for performing the MTT assay to evaluate this compound's effects on cell viability.

Data Analysis and Interpretation
  • Data Processing:

    • Average the replicate absorbance readings for each sample and condition [4]
    • Subtract the background absorbance (from blank wells without cells) from all sample readings [4]
    • Calculate cell viability using the formula: Cell Viability (%) = (Absorbance of Treated Wells / Absorbance of Control Wells) × 100 [6]
    • For cytotoxicity assessment: % Cytotoxicity = 100 × (Absorbance of Control - Absorbance of Treated) / Absorbance of Control [4]
  • Dose-Response Analysis:

    • Generate dose-response curves by plotting this compound concentration against % cell viability
    • Calculate IC₅₀ values (concentration that inhibits 50% of cell viability) using appropriate curve-fitting software
    • For cell counting applications, establish a standard curve with known cell numbers and fixed incubation times [4]

Experimental Data and Findings with this compound

This compound Efficacy in Gastric Cancer Models

Table 2: Summary of this compound Effects on Gastric Cancer Cell Lines

Parameter AGS Cells NCI-N78 Cells Experimental Conditions
Growth Inhibition Potent effect Potent effect MTT assay after this compound treatment [2]
Cell Cycle Arrest G2/M phase G2/M phase Downregulation of cyclin B1 and CDK1; upregulation of p21, p27, p53 [2]
Apoptosis Induction Mitochondria-mediated Mitochondria-mediated Increased Bax/Bak; decreased Bcl-2/Bcl-xl; cytochrome c release; caspase 9/3 activation [2]
Autophagy Induction Significant Significant Increased beclin-1; LC3-I to LC3-II conversion [2]
EMT Inhibition Present Present Increased E-cadherin; decreased N-cadherin [2]
Signaling Pathway Modulation PI3K/Akt/mTOR inhibition; p38 MAPK inhibition; AMPK activation PI3K/Akt/mTOR inhibition; p38 MAPK inhibition; AMPK activation Western blot analysis [2]

Research studies have demonstrated that This compound exerts multifaceted anti-cancer effects on gastric cancer cells, with the MTT assay serving as a crucial method for quantifying the growth-inhibitory effects [2]. Beyond mere cytotoxicity, this compound triggers complex cellular responses including cell cycle arrest at G2/M phase, induction of mitochondrial apoptosis, stimulation of autophagy, and inhibition of epithelial-mesenchymal transition (EMT) [2]. These effects are mediated through coordinated modulation of multiple signaling pathways, particularly inhibition of PI3K/Akt/mTOR and p38 MAPK pathways, coupled with activation of AMPK signaling [2].

Molecular Mechanisms of this compound Action

G This compound This compound aurora Aurora Kinase Inhibition This compound->aurora pi3k PI3K/Akt/mTOR Pathway Inhibition This compound->pi3k p38 p38 MAPK Inhibition This compound->p38 ampk AMPK Activation This compound->ampk emt EMT Inhibition This compound->emt cycle Cell Cycle Arrest at G2/M aurora->cycle viability Decreased Cell Viability (MTT Assay Detection) cycle->viability apoptosis Mitochondrial Apoptosis pi3k->apoptosis autophagy Autophagy Induction pi3k->autophagy p38->autophagy ampk->autophagy apoptosis->viability autophagy->viability emt->viability

Figure 2: Molecular Mechanisms of this compound Action in Gastric Cancer Cells. This diagram illustrates the key signaling pathways through which this compound reduces cell viability, highlighting targets detectable by MTT assay.

The antiproliferative effects of this compound quantified by MTT assay result from its multipronged molecular actions. As a pan-Aurora kinase inhibitor, this compound primarily disrupts mitotic progression by inhibiting Aurora A and B functions, leading to G2/M cell cycle arrest [2] [1]. This cell cycle disruption is characterized by downregulation of cyclin B1 and CDK1, with concomitant upregulation of p21 Waf1/Cip1, p27 Kip1, and p53 [2]. Additionally, this compound triggers mitochondria-mediated apoptosis through modulation of Bcl-2 family proteins, cytochrome c release, and subsequent activation of caspase-9 and caspase-3 [2].

Simultaneously, this compound induces autophagy in gastric cancer cells, as evidenced by increased expression of beclin-1 and conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to LC3-II [2]. This autophagic response is mediated through coordinated regulation of the PI3K/Akt/mTOR pathway, p38 MAPK signaling, and AMPK activation [2]. Furthermore, this compound inhibits epithelial-mesenchymal transition (EMT), a key process in cancer progression and metastasis, by increasing E-cadherin expression while decreasing N-cadherin levels [2]. These pleiotropic mechanisms collectively contribute to the potent growth-inhibitory effects measurable by MTT assay.

Troubleshooting and Technical Considerations

Common Issues and Solutions

Table 3: MTT Assay Troubleshooting Guide for this compound Studies

Problem Potential Causes Solutions
Low Absorbance Signal Insufficient cell number; inadequate MTT incubation time; incomplete formazan dissolution Optimize cell seeding density; extend MTT incubation to 3-4 hours; ensure complete solubilization by shaking or pipetting [4] [6]
High Background Serum or phenol red interference; non-specific MTT reduction Use serum-free media during MTT incubation; include appropriate background controls; filter-sterilize MTT solution [4] [5]
Inconsistent Results Uneven cell seeding; temperature fluctuations; improper reagent storage Use replicates (minimum n=3); standardize seeding protocol; warm reagents to room temperature before use [6]
Incomplete Formazan Dissolution Inadequate solubilization solution; insufficient mixing Increase shaking time to 15+ minutes; occasionally pipette liquid to dissolve crystals; ensure proper solubilization solution composition [4]
This compound-Specific Issues Chemical interference; solvent toxicity Include no-cell controls with this compound to detect direct MTT reduction; ensure final DMSO concentration ≤0.1% [2] [6]
Optimization Recommendations
  • Cell Density Titration: Perform preliminary experiments with a range of cell densities (10³–10⁵ cells/well) to establish the optimal seeding density that maintains linearity between cell number and absorbance signal [7] [6].

  • Time Course Studies: Determine the optimal treatment duration for this compound (typically 24–72 hours) and MTT incubation period (2–4 hours) for specific cell lines and experimental conditions [2] [6].

  • Control Considerations: Include comprehensive controls:

    • Vehicle control: Cells treated with DMSO at the same concentration used for this compound dilutions
    • Background control: Culture medium with MTT but no cells
    • Positive control: Cells treated with a known cytotoxic agent (e.g., staurosporine)
    • Compound control: this compound in culture medium without cells to detect direct MTT reduction [4] [6]
  • Solubilization Verification: Visually inspect wells for complete dissolution of formazan crystals before absorbance measurement, characterized by a uniform purple color without particulate matter [4].

Conclusion

The MTT assay provides a robust, well-established method for evaluating the anti-proliferative effects of this compound in cancer cell models, particularly in gastric cancer research. Through careful implementation of the protocol detailed in this application note, researchers can reliably quantify this compound-induced cytotoxicity and generate reproducible dose-response data. The multifaceted mechanisms of this compound action – including cell cycle arrest, apoptosis induction, autophagy modulation, and EMT inhibition – collectively contribute to its potent growth-inhibitory effects measurable by this assay.

When properly optimized and controlled, the MTT assay remains a valuable tool in the drug development pipeline for characterizing the therapeutic potential of targeted agents like this compound. By following the detailed methodologies, troubleshooting guidelines, and optimization strategies presented herein, researchers can ensure accurate assessment of this promising Aurora kinase inhibitor's effects on cell viability across various experimental models.

References

Known Resistance Mechanisms Involving ERK and IL-6

Author: Smolecule Technical Support Team. Date: February 2026

While not specific to Danusertib, research in other cancer contexts reveals how the ERK pathway and IL-6 feedback loops can contribute to therapy resistance. The table below summarizes two key mechanisms.

Mechanism Description Context Documented
IL-6 Inflammatory Feedback Loop Activation of a positive feedback loop where IL-6 leads to expanded cancer stem cell (CSC) populations, which are inherently more therapy-resistant [1]. Trastuzumab (anti-HER2) resistance in breast cancer [1].
Dynamic ERK Signaling The pattern of ERK activity (e.g., sustained vs. transient) encodes information that determines cell fate, including proliferation and survival. Altered dynamics can bypass therapeutic inhibition [2] [3]. General MAPK/ERK pathway biology; relevant to multiple cancers and targeted therapies [2].

Experimental Approaches to Investigate Resistance

Based on the general mechanisms above, here are suggested experimental protocols to explore if they contribute to this compound resistance.

1. Investigating the IL-6 Feedback Loop This protocol is adapted from studies on trastuzumab resistance and tumor-associated macrophages [1] [4].

  • Objective: To determine if this compound treatment induces IL-6 secretion and an associated expansion of cancer stem cells (CSCs).
  • Materials: this compound-sensitive cell line, this compound-resistant derivative (if available), recombinant IL-6, IL-6 neutralizing antibody, cell culture reagents.
  • Procedure:
    • Treatment Groups: Treat sensitive and resistant cells with this compound, this compound + IL-6 neutralizing antibody, and vehicle control.
    • Cytokine Quantification: Collect cell culture supernatant after 24-48 hours. Measure secreted IL-6 levels using a standardized ELISA protocol [5].
    • CSC Population Analysis: Harvest cells and analyze for CSC markers via:
      • Aldefluor Assay: To identify cells with high aldehyde dehydrogenase activity [1].
      • Flow Cytometry: For cell surface markers like CD44+/CD24- [1].
    • Functional Assay: Perform tumorsphere formation assays in low-attachment plates to assess self-renewal capability of CSCs [1].
  • Expected Outcome: Development of this compound resistance is associated with elevated IL-6 secretion and an enlarged CSC population, which can be counteracted by IL-6 blockade.

2. Profiling ERK Activity Dynamics This protocol utilizes live-cell imaging to capture the temporal patterns of ERK signaling [2].

  • Objective: To characterize whether this compound resistance is linked to altered ERK activation dynamics (e.g., sustained vs. pulsatile).
  • Materials: this compound-sensitive and resistant cell lines expressing an ERK biosensor (e.g., ERK-KTR or FRET-based EKAR) [2].
  • Procedure:
    • Live-Cell Imaging: Seed cells expressing the ERK biosensor and treat with this compound. Image continuously for several hours to days using a fluorescence microscope.
    • Data Analysis: Quantify the biosensor signal in single cells over time. Analyze parameters such as:
      • Frequency: How often ERK pulses occur.
      • Amplitude: The intensity of each activation pulse.
      • Duration: How long each activation event lasts [2].
  • Expected Outcome: Resistant cells may exhibit sustained ERK activity or higher-frequency pulsatility compared to the transient activation seen in sensitive cells upon treatment.

Signaling Pathway Diagrams

The diagrams below illustrate the general resistance mechanisms described, which your experiments can test in the context of this compound.

G IL6_ext IL-6 (External) IL6R IL-6 Receptor IL6_ext->IL6R IL6_int IL-6 (Secreted) IL6_int->IL6R Autocrine CSC Cancer Stem Cell (CSC) Expansion & EMT IL6_int->CSC JAK2 JAK2 IL6R->JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (Transcription Factor) STAT3->pSTAT3 pSTAT3->IL6_int Transactivation (via other factors) CEBPb C/EBPβ pSTAT3->CEBPb Transactivation CEBPb->IL6_int Transactivation NFkB NF-κB (Alternative Pathway) NFkB->IL6_int

Diagram 1: IL-6 Inflammatory Feedback Loop. This positive feedback loop, documented in other cancer resistance models, can lead to the expansion of therapy-resistant cancer stem cells. IL-6 binding to its receptor activates the JAK2/STAT3 pathway. Phosphorylated STAT3 (pSTAT3) acts as a transcription factor for C/EBPβ, which in turn promotes more IL-6 transcription, creating a self-sustaining loop. NF-κB can also contribute to IL-6 production. The secreted IL-6 can promote epithelial-mesenchymal transition (EMT) and cancer stem cell (CSC) expansion [1] [4].

G Mitogen Growth Factor (e.g., EGF) EGFR Receptor (e.g., EGFR) Mitogen->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Raf Negative Feedback Dynamics ERK Activity Dynamics ERK->Dynamics TF Transcription Factors (e.g., Myc) Dynamics->TF Altered Translocation/ Activation CellFate Cell Fate Decision (Proliferation, Survival) TF->CellFate

Diagram 2: ERK Pathway Dynamics Determine Cell Fate. The MAPK/ERK pathway transmits signals from surface receptors to the nucleus. Critically, the dynamic pattern of ERK activity (e.g., sustained vs. transient/pulsatile), not just its presence, encodes information that influences cell fate decisions, including proliferation and survival. Altered dynamics can allow cancer cells to bypass the inhibitory effects of therapies [2] [3]. The pathway also contains built-in negative feedback loops that shape these dynamics [2].

How to Propose a New Mechanism for this compound

Since a direct link is not yet known, your research could focus on establishing it. Here is a potential workflow:

  • Establish Resistant Models: Generate this compound-resistant cell lines through prolonged, incremental drug exposure.
  • Hypothesis-Driven Screening: Use the experimental approaches above to screen these resistant models for:
    • Elevated IL-6 secretion and CSC markers.
    • Fundamental changes in ERK signaling dynamics.
  • Functional Validation: If changes are found, use pharmacological inhibitors (e.g., MEK inhibitors for ERK, IL-6 neutralizing antibodies) or genetic approaches (e.g., siRNA) to test if blocking these pathways re-sensitizes cells to this compound.

References

Technical Support Guide: Overcoming Danusertib Resistance Through Combination Therapies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Danusertib and Resistance Mechanisms

This compound is a multi-kinase inhibitor with potent activity against Aurora kinases (A, B, and C) and the BCR-ABL tyrosine kinase, including the notorious T315I gatekeeper mutation that confers resistance to first- and second-generation tyrosine kinase inhibitors (TKIs) in chronic myeloid leukemia (CML). Despite its broad activity profile, the emergence of resistance during treatment remains a significant clinical challenge that can potentially be overcome through rational combination therapies. This technical support guide provides evidence-based strategies for researchers and drug development professionals investigating resistance mechanisms and developing effective combination approaches to enhance this compound's efficacy.

The therapeutic activity of this compound occurs through dual pathway inhibition:

  • At lower concentrations (IC50 = 25 nM for ABL), this compound primarily inhibits BCR-ABL signaling, reducing CrkL phosphorylation and inducing apoptosis in BCR-ABL-positive cells.
  • At higher concentrations (IC50 = 13-79 nM for Aurora kinases), it additionally inhibits Aurora kinases, causing G2/M cell cycle arrest, polyploidy, and impaired cytokinesis.

[1] [2] This dose-dependent activity creates a potential therapeutic window but also complicates resistance management. Research indicates that resistance emerges through diverse mechanisms that can be strategically targeted with specific combination partners.

Established Resistance Mechanisms & Clinical Relevance

Primary Resistance Pathways

Table 1: Characterized resistance mechanisms to this compound

Resistance Mechanism Experimental Model Key Findings Clinical Prevalence
ABCG2 Overexpression BCR-ABL+ Ba/F3 cell lines Efflux transporter upregulation; No BCR-ABL mutations; Resistant cells remain imatinib-sensitive; Sensitivity restored with ABCG2 inhibitor Fumitremorgin C Not yet quantified in clinical trials
ERK/IL-6 Feedback Loop Burkitt lymphoma cell lines (BJAB, Namalwa) Compensatory pathway activation; Combined PI3K inhibitor (BKM120) + this compound induces ERK hyperactivation & IL-6 secretion; Blockable with MEK inhibitor trametinib Observed in preclinical models
Epigenetic Regulation BCR-ABL+ Ba/F3 cell lines ABCG2 promoter demethylation suggested by 5-Azacytidine experiments; Potential epigenetic component to resistance Under investigation

The ABCG2 efflux transporter overexpression represents one of the most thoroughly characterized resistance mechanisms to this compound. In vitro studies demonstrate that acquired resistance through this mechanism occurs less frequently than with imatinib, and resistant clones curiously lack mutations in either BCR-ABL or Aurora kinase domains. Instead, these cells exhibit significant ABCG2 upregulation, which can be reversed with the ABCG2 inhibitor Fumitremorgin C (FTC), restoring this compound sensitivity. Epigenetic regulation appears to contribute to this mechanism, as treatment with the demethylating agent 5-Azacytidine induces ABCG2 re-expression in parental cells.

[3] [2]

An alternative resistance pathway involves the activation of a ERK-dependent IL-6 positive feedback loop that compensates for AKT inactivation. This adaptive resistance mechanism was observed specifically in Burkitt lymphoma models treated with this compound combined with the PI3K inhibitor BKM120. The combined treatment triggered ERK hyperactivation and induced IL-6 secretion, establishing a compensatory survival pathway that limited the antitumor effect. This resistance was effectively blocked by adding the MEK inhibitor trametinib, which suppressed ERK activation and reduced both IL-6 and IL-6 receptor mRNA expression.

[4]

Evidence-Based Combination Strategies

Validated Drug Combinations

Table 2: Experimentally validated combination strategies to overcome this compound resistance

Combination Partner Target Mechanism of Synergy Experimental Evidence Resistance Mechanism Addressed
Imatinib BCR-ABL Dual ABL inhibition; Reduces emergence of resistant clones Synergistic apoptosis in Ba/F3-p210, K562 cells; 84% reduction in resistance emergence in vitro ABCG2-mediated resistance; General prevention of resistance emergence
Trametinib MEK (ERK pathway) Blocks ERK/IL-6 feedback; Suppresses compensatory survival signaling Restores sensitivity to this compound+BKM120 in BJAB cells; Reduces IL-6 mRNA expression ERK/IL-6 feedback loop activation
Berberine Multiple (including ubiquitination) Promotes BCR-ABL ubiquitination/degradation; Potential multidrug resistance reversal Patent claims demonstrate imatinib resistance reversal; Molecular docking shows high binding affinity Not specifically tested with this compound but potential ABCG2 inhibition
BKM120 (Buparlisib) PI3K Dual pathway blockade; Concurrent PI3K & Aurora kinase inhibition Synergistic effect in Namalwa Burkitt lymphoma cells; Adaptive resistance observed in BJAB cells Primarily synergistic rather than resistance-reversing

The combination of This compound with imatinib has demonstrated particularly promising results in preventing resistance emergence. In vitro studies using Ba/F3-p210 cells showed that simultaneous treatment with both inhibitors significantly reduced the development of resistant clones compared to either agent alone. This combination strategy targets BCR-ABL through complementary inhibition mechanisms and appears effective against various imatinib-resistant mutants (except T315I, which this compound already targets effectively). The mechanistic basis for this synergy involves concurrent inhibition of both BCR-ABL and Aurora kinases, disrupting both primary oncogenic signaling and cell cycle progression simultaneously.

[3] [2]

For resistance mediated by ABCG2 overexpression, strategic approaches include:

  • Direct efflux inhibition: Co-administration with ABCG2 inhibitors like Fumitremorgin C
  • Epigenetic modulation: Investigation of demethylating agents to prevent ABCG2 upregulation
  • Alternative dosing schedules: Pulsatile administration to reduce selective pressure

The natural compound berberine has shown potential as a resistance reversal agent in patent literature, though its specific efficacy with this compound requires further validation. Studies indicate berberine promotes BCR-ABL ubiquitination and degradation and may inhibit multidrug resistance transporters through interactions with their substrate binding sites.

[5]

Experimental Protocols & Workflows

Investigating Resistance Mechanisms

Protocol 1: Assessing ABCG2-Mediated Resistance

  • Cell culture: Establish Ba/F3-p210 cells or other BCR-ABL-positive lines
  • Resistance induction: Treat with escalating this compound concentrations (0.1-1 μM) over 3-6 months
  • Efflux assay: Use fluorescent substrates (e.g., Hoechst 33342) with/without ABCG2 inhibitor Fumitremorgin C (10 μM)
  • Molecular analysis:
    • Sequencing: Check for BCR-ABL and Aurora kinase domain mutations
    • qPCR: Quantify ABCG2 mRNA expression levels
    • Western blot: Confirm ABCG2 protein overexpression
    • Epigenetic analysis: Examine ABCG2 promoter methylation status via bisulfite sequencing
  • Functional validation: Stable retroviral overexpression of ABCG2 in parental cells to recapitulate resistance phenotype

[3] [2]

Protocol 2: Evaluating ERK/IL-6 Feedback Activation

  • Combination treatment: Expose BJAB or other susceptible cells to this compound (0.5-2 μM) + BKM120 (1-5 μM)
  • Time course analysis: Collect samples at 0, 6, 12, 24, 48 hours
  • Phosphoprotein monitoring:
    • Western blot: Assess p-ERK, total ERK, p-AKT, total AKT
    • ELISA: Quantify secreted IL-6 in supernatant
  • Gene expression: qPCR for IL-6 and IL-6 receptor mRNA
  • Rescue experiment: Add trametinib (MEK inhibitor, 0.1-0.5 μM) to combination treatment
  • Viability assessment: MTT assay to confirm restored sensitivity

[4]

Workflow for Testing Combination Therapies

G Start Start Combination Testing CellModels Select Appropriate Cell Models Start->CellModels SingleAgent Single Agent Dose Response CellModels->SingleAgent CombinationMatrix Set Up Combination Matrix SingleAgent->CombinationMatrix Viability Assess Cell Viability (MTT/CTB Assay) CombinationMatrix->Viability Synergy Calculate Synergy Scores (Chou-Talalay, Bliss) Viability->Synergy 24-72h Mechanism Investigate Mechanism (Western, qPCR, FACS) Viability->Mechanism If synergistic Synergy->Mechanism Resistance Long-term Resistance Monitoring (4-6 months) Mechanism->Resistance InVivo In Vivo Validation (Xenograft Models) Resistance->InVivo

Diagram 1: Experimental workflow for evaluating this compound combination therapies

Frequently Asked Questions (FAQ)

Resistance Mechanisms & Detection

Q1: What are the primary laboratory methods for detecting ABCG2-mediated this compound resistance?

  • Efflux assays: Use fluorescent substrates like Hoechst 33342 or mitoxantrone with/without ABCG2 inhibitors (e.g., FTC 10 μM)
  • qPCR analysis: Measure ABCG2 mRNA expression levels relative to parental cells
  • Western blotting: Confirm ABCG2 protein overexpression
  • Functional tests: Assess intracellular this compound accumulation via LC-MS/MS with/without efflux inhibitors
  • Sequencing: Rule out BCR-ABL and Aurora kinase domain mutations, which are typically absent in this resistance type

[3] [2]

Q2: Why might some resistant cells remain sensitive to imatinib despite this compound resistance?

This paradoxical observation occurs because ABCG2 overexpression specifically affects this compound efflux without altering BCR-ABL dependency or imatinib transport. Since the resistant clones lack BCR-ABL mutations, they maintain sensitivity to imatinib's mechanism of action. This presents a potential rotational therapy strategy where imatinib could be used after this compound resistance emergence.

[2]

Combination Therapy & Experimental Design

Q3: What combination approaches show promise for overcoming the ERK/IL-6 feedback loop?

  • MEK inhibition: Trametinib (0.1-0.5 μM) effectively blocks ERK hyperactivation induced by this compound + PI3K inhibitor combinations
  • IL-6 pathway targeting: Tocilizumab or IL-6R antibodies could potentially disrupt this feedback loop
  • Sequential scheduling: Pulsatile administration may prevent adaptive feedback activation
  • Triple combinations: this compound + PI3Ki + MEKi demonstrated efficacy in preclinical models

[4]

Q4: What evidence supports this compound and imatinib combination therapy?

Multiple lines of evidence validate this combination:

  • Synergistic apoptosis: Enhanced caspase-3 activation in Ba/F3-p210, K562, and IM-resistant M351T mutant cells
  • Reduced resistance emergence: Up to 84% reduction in resistant clone formation in vitro compared to single agents
  • Complementary targeting: Simultaneous inhibition of BCR-ABL and Aurora kinases addresses both primary oncogenic drivers and cell cycle progression
  • Activity against quiescent cells: Combination affects initially quiescent leukemic stem cells in primary CD34+ CML samples

[3] [2]

Conclusion & Future Directions

The strategic combination of This compound with complementary targeted agents represents a promising approach to overcome or prevent resistance development. Based on current evidence, the most validated strategies include:

  • This compound + imatinib for comprehensive BCR-ABL inhibition and reduced resistance emergence
  • This compound + trametinib to counter adaptive ERK/IL-6 feedback activation
  • ABCG2 inhibition to address efflux-mediated resistance

Future research directions should focus on optimizing dosing schedules to maximize efficacy while minimizing toxicity, investigating epigenetic priming to prevent ABCG2 upregulation, and developing triple combination strategies for advanced disease settings. Clinical validation of these preclinical findings is essential, particularly in patients with T315I mutations or advanced phase CML where this compound has demonstrated preliminary activity.

[4] [3] [2]

References

Danusertib neutropenia management G-CSF support

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the primary dose-limiting toxicity of danusertib? The primary dose-limiting toxicity (DLT) of this compound is hematological, specifically febrile neutropenia and neutropenia [1] [2] [3]. This is an on-target effect related to its mechanism of action as an Aurora kinase inhibitor, which disrupts cell division.

  • How does G-CSF support enable higher dosing of this compound? G-CSF (granulocyte colony-stimulating factor) mitigates this compound-induced neutropenia by promoting the proliferation, differentiation, and release of neutrophils from the bone marrow [4]. Clinical trials have demonstrated that with G-CSF support (e.g., filgrastim), a higher dose of this compound can be safely administered [1] [2].

  • Is this compound metabolism affected by common pharmacogenetic variations? Available evidence suggests that this compound is not highly susceptible to major pharmacokinetic or toxicity alterations based on common polymorphisms in genes coding for drug-metabolizing enzymes (like FMO3) or transporter proteins (like ABCB1 and ABCG2) [5] [6]. Therefore, dosing adjustments based on these specific pharmacogenetic markers are not anticipated.

Troubleshooting & Clinical Management Guide

Symptom: Febrile Neutropenia or Prolonged Neutropenia
  • Recommended Action: Implement primary prophylaxis with G-CSF.
    • G-CSF Regimen: Administer filgrastim at 5 µg/kg/day subcutaneously. The dosing should start 24 hours after the end of the this compound infusion and continue for 10 days (from Day 3 to Day 12 of the cycle), ending 48 hours before the next planned this compound infusion [2].
    • Dose Modification: Consider escalating the this compound dose to the G-CSF-supported recommended phase 2 dose (RP2D) if the patient is tolerating treatment but requires higher exposure for efficacy [1] [2].
Symptom: Suboptimal Target Engagement or Efficacy
  • Recommended Action: Monitor a pharmacodynamic (PD) biomarker to confirm biological activity.
    • PD Biomarker: Assess the inhibition of Histone H3 phosphorylation (pH3) on serine 10, a substrate of Aurora B kinase [1] [2] [3].
    • Methodology:
      • Sample Collection: Obtain paired skin biopsies (or other accessible tissue) at baseline and at a pre-specified time point during treatment (e.g., 10 minutes before the end of the first infusion in cycle 1) [2] [6].
      • Analysis: Perform immunohistochemistry or western blot analysis using an antibody specific for phospho-Histone H3 (Ser10) [3] [6].
      • Interpretation: A significant reduction in pH3 staining or signal intensity in the post-treatment sample indicates successful target inhibition by this compound. Clinical studies observed pH3 modulation at doses ≥ 500 mg/m² [1] [2].

This compound Dosing & G-CSF Support

The table below summarizes the key dosing findings from clinical trials.

Parameter Without G-CSF Support With G-CSF Support
Recommended Dose 500 mg/m² [1] [2] 750 mg/m² [1] [2]
Infusion Schedule 24-hour IV infusion on Day 1 of a 14-day cycle [1] [2] 24-hour IV infusion on Day 1 of a 14-day cycle [1] [2]
Dose-Limiting Toxicity (DLT) Febrile neutropenia [1] [2] Allows for safe dose escalation beyond the non-G-CSF MTD [1] [2]
G-CSF Regimen Not applicable Filgrastim 5 µg/kg/day, administered from days 3-12 post-danusertib [2]

Experimental Protocols & Workflows

Protocol: Monitoring Target Engagement via Histone H3 Phosphorylation

Purpose: To confirm the pharmacodynamic effect of this compound by measuring inhibition of Aurora B kinase activity.

Materials:

  • Punch biopsy tools (e.g., 3-4 mm)
  • Reagents for tissue fixation (e.g., formalin) and paraffin embedding
  • Primary antibody: Anti-phospho-Histone H3 (Ser10)
  • IHC detection kit or supplies for Western Blot
  • Microscope or imaging system for quantification

Procedure [2] [6]:

  • Baseline Sample: Collect a skin biopsy prior to the first dose of this compound.
  • Post-Treatment Sample: Collect a second biopsy from a comparable site 10 minutes before the end of the first 24-hour infusion.
  • Processing: Fix, embed, and section the tissue samples.
  • Staining & Analysis:
    • Perform immunohistochemistry (IHC) for phospho-Histone H3 (Ser10).
    • A qualified pathologist or researcher should score the slides for the intensity and percentage of pH3-positive cells.
    • Alternatively, for Western Blot, extract protein from samples, run SDS-PAGE, and probe with the antibody. Use densitometry to quantify the change in pH3 signal, normalized to total Histone H3.

Interpretation: A reduction of ≥ 90% in pH3 signal is indicative of strong target inhibition, as seen in clinical trials [5].

Workflow: Clinical Decision Pathway for Neutropenia Management

This diagram outlines the logical workflow for managing neutropenia based on clinical trial evidence.

Start Patient on this compound DLT Experiences Dose-Limiting Neutropenia? Start->DLT Action1 Continue at current dose (Up to 500 mg/m²) DLT->Action1 No Action2 Initiate G-CSF Prophylaxis (Filgrastim 5 µg/kg/day) DLT->Action2 Yes Monitor Monitor Neutrophil Counts and Patient Status Action1->Monitor Action3 Dose Escalation Possible (Up to 750 mg/m² with G-CSF) Action2->Action3 Action3->Monitor Monitor->DLT Next Cycle

Mechanism of this compound-Induced Neutropenia & G-CSF Action

The following diagram illustrates the signaling pathways involved in this compound's therapeutic effect and its hematological toxicity, as well as the rescue mechanism of G-CSF.

This compound This compound AuroraB Aurora B Kinase This compound->AuroraB Inhibits CellDeath Cell Death (Tumor) This compound->CellDeath Leads to MyeloidPre Myeloid Precursors in Bone Marrow This compound->MyeloidPre Also affects pH3 Histone H3 Phosphorylation (pH3) AuroraB->pH3 Phosphorylates Mitosis Successful Mitosis pH3->Mitosis Neutropenia Neutropenia MyeloidPre->Neutropenia Depletion GCSF G-CSF (Filgrastim) GCSFR G-CSF Receptor GCSF->GCSFR Binds Proliferation Proliferation & Differentiation GCSFR->Proliferation Activates JAK/STAT, PI3K/Akt Neutrophils Mature Neutrophils Proliferation->Neutrophils Neutrophils->Neutropenia Counters

Key Considerations for Researchers

  • Broad Applicability: The neutropenia DLT and utility of G-CSF support have been consistently observed across studies in both solid tumors and hematological malignancies, indicating a class-effect toxicity for Aurora kinase inhibitors like this compound [1] [3].
  • Alternative Schedules: Different dosing schedules (e.g., 3-hour or 6-hour infusions on days 1, 8, 15 of a 28-day cycle) have also been tested. The toxicity profile remains consistent, with neutropenia as the primary concern, though the specific recommended doses may vary [3] [6].
  • Beyond Neutropenia: While hematological toxicity is primary, be aware of other reported adverse events, including hypertension, fatigue, and gastrointestinal symptoms, which may also require management [7].

References

Danusertib stable disease prolonged stabilization biomarkers

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence of Prolonged Disease Stabilization

Cancer Type Trial Phase Evidence of Prolonged Stabilization Key Biomarkers / Patient Subgroup
Metastatic Castration-Resistant Prostate Cancer (mCRPC) [1] Phase II 11 out of 81 treated patients (13.6%) had stable disease for ≥6 months [1]. Biomarkers predictive of response require further establishment [1].
Advanced Solid Tumors [2] Phase I 4 patients (2 colorectal, 1 ovarian, 1 breast cancer) had stable disease lasting 23.9 to 52.3 months [2]. Not specified in available data.
BCR-ABL Associated Hematologic Malignancies (CML-BP/AP, Ph+ ALL) [3] Phase I Clinical responses observed in patients with the T315I mutation in the ABL kinase domain [3]. T315I ABL kinase mutation [3].

To help visualize the mechanism of action and the context of the primary biomarker, the following diagram illustrates the key signaling pathways targeted by danusertib.

This compound Mechanism of Action and Key Biomarker


Experimental Protocols for Key Assays

Here are detailed methodologies for key experiments used in this compound studies to assess pharmacodynamic effects and biomarker status.

Pharmacodynamic Assessment: Histone H3 Phosphorylation (pH3)

This Western blot protocol measures aurora kinase B inhibition, a direct indicator of this compound's target engagement [3] [4].

  • Sample Preparation:
    • Isolate peripheral blood mononuclear cells (PBMCs) or obtain tissue biopsies (e.g., skin) from subjects pre- and post-danusertib treatment.
    • Use Ficoll-Hypaque gradient centrifugation to isolate PBMCs from blood samples.
    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Western Blotting:
    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane with 5% non-fat milk in TBST.
    • Probe with primary antibodies:
      • Anti-phospho-Histone H3 (Ser10) (e.g., Upstate) to detect the phosphorylation target of Aurora B.
      • Anti-total Histone H3 (e.g., Abcam) for normalization.
    • Incubate with appropriate HRP-conjugated secondary antibodies.
    • Detect signals using enhanced chemiluminescence (ECL).
  • Analysis:
    • Perform densitometric analysis on the blot images.
    • Normalize the phospho-Histone H3 signal to the total Histone H3 signal for each sample.
    • A significant decrease in the pH3/total H3 ratio post-treatment confirms target inhibition.
Biomarker Detection: BCR-ABL T315I Mutation Analysis

This protocol outlines the steps for identifying the T315I mutation, a critical biomarker for response in hematologic malignancies [3].

  • Sample Collection & Nucleic Acid Extraction:
    • Obtain patient samples (peripheral blood or bone marrow).
    • Extract genomic DNA or RNA from mononuclear cells. If using RNA, perform reverse transcription to generate cDNA.
  • Mutation Detection (Two Common Methods):
    • Sanger Sequencing:
      • Amplify the ABL kinase domain region using PCR.
      • Purify the PCR product and perform sequencing reactions.
      • Analyze chromatograms for the presence of a C-to-T mutation at nucleotide 944 in the ABL1 gene, which results in the Threonine-to-Isoleucine change at position 315.
    • Next-Generation Sequencing (NGS):
      • Prepare a sequencing library using primers designed to target the ABL kinase domain.
      • Sequence on an NGS platform. This method is more sensitive and can detect low-frequency mutations.
      • Use bioinformatics pipelines to align sequences and call variants, specifically looking for the c.944 C>T (p.Thr315Ile) mutation.
  • Interpretation:
    • A positive result confirms the presence of the T315I mutation, which is associated with resistance to multiple TKIs but sensitivity to this compound.

The workflow for these key experiments can be visualized as follows:


FAQs and Troubleshooting Guide

Question / Issue Evidence-Based Solution & Interpretation
In which cancer types is this compound most likely to induce prolonged stable disease? Evidence is most prominent in advanced hematologic malignancies with the BCR-ABL T315I mutation [3] and in a subset of patients with mCRPC [1] or certain solid tumors like ovarian and colorectal cancer [2].
What is the primary biomarker predicting this compound response? The T315I mutation in the BCR-ABL oncogene is a well-documented biomarker in leukemias [3]. For solid tumors like prostate cancer, predictive biomarkers are less defined and are an area of active research [1].

| We do not see pH3 inhibition in our samples. Does this mean the drug is inactive? | Not necessarily. Check the following: • Sample Timing: The effect may be transient. Collect samples at multiple time points post-dosing [3]. • Drug Exposure: Verify that the administered dose achieves sufficient plasma concentration. • Alternative Pathways: The tumor might rely on other survival pathways not dependent on Aurora kinases. | | A patient with the T315I mutation did not respond to this compound. What are potential reasons? | Consider tumor heterogeneity (the mutation may not be present in all clones) or the emergence of additional resistance mechanisms, such as other kinase domain mutations or efflux pump overexpression. | | What are the most common dose-limiting toxicities to monitor? | The most common grade 3/4 adverse event is neutropenia [1] [3]. Febrile neutropenia was identified as a dose-limiting toxicity in early-phase trials [3] [4]. |

References

Danusertib Pharmacodynamic Biomarkers & Measurement

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary pharmacodynamic biomarkers for Danusertib, their biological significance, and common detection methodologies.

Biomarker Biological Significance & Relationship to MoA Detection Methods & Technologies Reported Quantitative Changes
Histone H3 Phosphorylation (pHH3) Direct downstream substrate of Aurora B kinase; reduction indicates effective target engagement and inhibition of Aurora B activity [1]. Immunohistochemistry (IHC), Western Blot [1] ~92% median reduction in skin and tumor biopsies after treatment [1].
Cell Cycle Arrest (G2/M Phase) This compound impairs mitotic progression, leading to accumulation of cells in the G2/M phase and induction of polyploidy [2]. Flow Cytometry (PI staining), Microscopy [2] Significant increase in G2/M population and polyploid cells [2].
Apoptosis Markers This compound induces mitochondrial apoptosis; increase in pro-apoptotic proteins and caspase cleavage confirms cell death initiation [2]. Western Blot (Cleaved Caspase-3/9, Bax, Bcl-2), Annexin V/PI Staining [2] Increased Bax/Bcl-2 ratio; activation of caspases 3 and 9 [2].
Autophagy Markers (LC3-II, Beclin-1) This compound can induce autophagy; LC3-I to LC3-II conversion and increased Beclin-1 indicate autophagosome formation [2]. Western Blot, Cyto-ID Autophagy Detection Kit [2] Increased LC3-II and Beclin-1 protein levels [2].
Aurora Kinase Activity Direct measurement of the inhibition of Aurora kinase catalytic activity [3]. Kinase Activity Assays (e.g., ELISA-based) [3] IC50: Aurora A: 13 nM; Aurora B: 79 nM; Aurora C: 61 nM [3].

Frequently Asked Questions & Troubleshooting

Here are solutions to common challenges in this compound PD biomarker studies.

  • What is the most robust direct PD biomarker for this compound target engagement?

    • Answer: Phosphorylated Histone H3 (Ser10) is considered a direct and robust biomarker. It is a specific substrate of Aurora B kinase. A decrease in pHH3 levels, measurable by IHC or Western Blot in skin, bone marrow, or tumor biopsies, provides direct evidence of Aurora B inhibition [1].
  • My data shows high inter-patient variability in biomarker response. Is this expected?

    • Answer: Yes. Clinical pharmacokinetic data for this compound shows high inter-patient variability (40-50% CV) in exposure [1]. This can directly translate to variable PD responses. Ensure you correlate your biomarker measurements with PK data (e.g., trough drug concentrations) from the same subject to contextualize the results.
  • How can I distinguish between apoptosis and autophagy in my experiments?

    • Answer: These processes can be concurrent. To distinguish them:
      • Use specific inhibitors: Employ autophagy inhibitors like Bafilomycin A1 (prevents autophagosome-lysosome fusion) or Wortmannin (blocks autophagosome formation). If apoptosis markers decrease upon autophagy inhibition, it suggests autophagy is supporting apoptosis [2].
      • Monitor multiple markers simultaneously: Combine Annexin V/PI flow cytometry (apoptosis) with Western Blot for LC3-II conversion (autophagy). An increase in both indicates concurrent activation [2].
  • What are the key signaling pathways affected by this compound beyond Aurora kinases?

    • Answer: this compound modulates several key pathways. It can activate stress-related pathways like p38 MAPK and Erk1/2, while it inhibits survival pathways like Akt/mTOR. This complex network regulation contributes to its overall pharmacodynamic effects, including cell cycle arrest, apoptosis, and autophagy [2]. The diagram below illustrates these relationships.

Experimental Protocol: Measuring Histone H3 Phosphorylation in Tissue

This protocol outlines the steps for assessing pHH3 as a biomarker in tumor or skin biopsy samples [1].

  • Sample Collection & Preparation:
    • Collect pre-treatment and on-treatment (e.g., after first cycle) tumor or skin biopsies.
    • Immediately place tissue in 10% neutral buffered formalin for 18-24 hours for fixation.
    • Process fixed tissue and embed in paraffin. Section into 4-5 µm thick slices.
  • Immunohistochemistry (IHC) Staining:
    • Deparaffinize and rehydrate tissue sections.
    • Perform antigen retrieval using a citrate-based or EDTA-based buffer (e.g., heat-induced epitope retrieval).
    • Block endogenous peroxidase activity and apply a protein block to reduce non-specific binding.
    • Incubate with a primary anti-phospho-Histone H3 (Ser10) antibody at a validated dilution overnight at 4°C.
    • Apply a labeled secondary antibody and enzyme conjugate (e.g., HRP).
    • Develop the signal using a chromogen like DAB and counterstain with hematoxylin.
  • Analysis & Quantification:
    • Score slides under a microscope. A common method is to count the number of pHH3-positive (brown-stained) nuclei in multiple high-power fields (e.g., 40x objective).
    • Express the result as the number of positive cells per mm² or as a percentage of total nuclei. Compare pre- and post-treatment counts to calculate the percent reduction.

Technical Support: Key Signaling Pathways of this compound

The diagram below summarizes the core signaling pathways and pharmacodynamic effects of this compound based on the search results.

References

Danusertib's Activity Across Cancer Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the anti-proliferative effects (measured by EC₅₀ or IC₅₀ values) of danusertib and its key mechanisms in various cancer cell lines.

Cell Line / Type Cancer Origin Anti-proliferative Effect (EC₅₀/IC₅₀) Primary Observed Mechanisms Citations
MOLT-4 Acute Myelogenous Leukemia 0.15 µM (EC₅₀) Aurora kinase inhibition; selective growth blockade. [1]

| T. b. brucei (Parasite Model) | Human African Trypanosomiasis | 0.6 µM (EC₅₀) | Inhibition of trypanosomal Aurora kinase 1 (TbAUK1); parasite killing. | [1] | | AGS | Gastric Cancer | Potent growth inhibition | G2/M phase arrest; apoptosis induction; autophagy induction; EMT inhibition. | [2] | | NCI-N78 | Gastric Cancer | Potent growth inhibition | G2/M phase arrest; apoptosis induction; autophagy induction; EMT inhibition. | [2] | | MCF7 | Breast Cancer | Remarkable growth inhibition | G2/M phase arrest; apoptosis & autophagy induction; EMT suppression. | [3] | | MDA-MB-231 | Breast Cancer | Remarkable growth inhibition | G2/M phase arrest; apoptosis & autophagy induction; EMT suppression. | [3] | | EBV-Transformed B-Cells | Lymphoma (Virus-Associated) | Significant, dose-dependent suppression | Apoptosis via caspase activation and endoplasmic reticulum stress; cell cycle arrest. | [4] |

Detailed Experimental Protocols

To help you interpret the data, here are the standard experimental methodologies commonly used in the cited studies to generate the findings above.

  • Cell Viability/Proliferation Assays:

    • Cell Titer Blue Assay: Used for T. b. brucei and other cell lines. Cells are treated with a serial dilution of this compound. After a set incubation period, the Cell Titer Blue reagent is added, and fluorescence is measured. The metabolic activity of viable cells reduces the reagent, providing a quantifiable signal to determine the EC₅₀ [1].
    • AlamarBlue Assay: Used for EBV-transformed B-cells. The process is similar, where the reduction of the AlamarBlue reagent by living cells is measured fluorometrically after drug treatment to assess proliferation [4].
    • MTT Assay: Used for gastric (AGS, NCI-N78) and breast cancer (MCF7, MDA-MB-231) cells. This colorimetric assay measures the reduction of yellow MTT tetrazolium salt to purple formazan crystals by metabolically active cells, indicating cell viability [2] [3].
  • Apoptosis Analysis:

    • Annexin V/Propidium Iodide (PI) Staining: This is a standard flow cytometry method. Annexin V binds to phosphatidylserine, which is externalized to the outer leaflet of the cell membrane during early apoptosis. PI is a DNA dye that only enters cells when the cell membrane is compromised, as in late apoptosis or necrosis. This allows for the quantification of the percentage of cells in early and late apoptotic stages [2] [3] [4].
  • Cell Cycle Analysis:

    • Propidium Iodide (PI) DNA Staining: Treated cells are fixed, treated with RNase, and stained with PI. The DNA content is then analyzed by flow cytometry. Since the DNA content doubles during the S phase and is segregated in the M phase, the distribution of cells in G1, S, and G2/M phases can be determined. An increase in the G2/M population indicates cell cycle arrest at that stage [2] [3].
  • Autophagy Detection:

    • Western Blot for LC3-I to LC3-II Conversion: During autophagy, the cytosolic form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) is lipidated to form LC3-II, which associates with autophagosomal membranes. An increase in the LC3-II/I ratio, detected by Western blot, is a hallmark of autophagy induction [2] [3].
    • Cyto-ID Staining: This flow cytometry method uses a fluorescent dye that selectively labels autophagic vacuoles, allowing for the quantification of autophagic activity in live cells [3].

This compound's Signaling Pathways

The anti-cancer activity of this compound is mediated through its impact on multiple interconnected signaling pathways. The diagram below maps these core mechanisms.

G This compound This compound AuroraInhibition Inhibition of Aurora Kinases A, B, C This compound->AuroraInhibition MitoticArrest G2/M Cell Cycle Arrest AuroraInhibition->MitoticArrest Apoptosis Induction of Apoptosis AuroraInhibition->Apoptosis Autophagy Induction of Autophagy AuroraInhibition->Autophagy EMTInhibition Inhibition of Epithelial-Mesenchymal Transition (EMT) AuroraInhibition->EMTInhibition CyclinB1 ↓ Cyclin B1 MitoticArrest->CyclinB1 CDK1 ↓ CDK1 (CDC2) MitoticArrest->CDK1 p21p53 ↑ p21, p27, p53 MitoticArrest->p21p53 Mitochondrial Mitochondrial Pathway Apoptosis->Mitochondrial PI3K Inhibition of PI3K/Akt/mTOR Autophagy->PI3K p38MAPK Activation of p38 MAPK Autophagy->p38MAPK AMPK Activation of AMPK Autophagy->AMPK Ecadherin ↑ E-cadherin EMTInhibition->Ecadherin Ncadherin ↓ N-cadherin, Vimentin, Snail, Slug EMTInhibition->Ncadherin BaxPuma ↑ Bax, PUMA Mitochondrial->BaxPuma Bcl2 ↓ Bcl-2, Bcl-xl Mitochondrial->Bcl2 CytochromeC Cytochrome C Release BaxPuma->CytochromeC Bcl2->CytochromeC Caspases Activation of Caspase 9 & 3 CytochromeC->Caspases Beclin1 ↑ Beclin 1 PI3K->Beclin1 p38MAPK->Beclin1 AMPK->Beclin1 LC3 LC3-I to LC3-II Conversion Beclin1->LC3

  • This compound's Core Mechanisms of Action - This map illustrates how this compound, via Aurora kinase inhibition, triggers multiple anti-cancer cellular processes [2] [3] [5].

Key Insights for Researchers

  • Selectivity is Achievable: Research on T. b. brucei showed that structural modifications to the this compound scaffold can yield a nearly 25-fold improvement in cellular selectivity for parasite cells over human cells (MOLT-4). This indicates the potential for medicinal chemistry to enhance the therapeutic window [1].
  • Broad-Spectrum Utility: this compound is active against a wide range of malignancies, from solid tumors like gastric and breast cancers to hematological cancers and even parasitic infections, underscoring its potential as a versatile investigative tool and therapeutic candidate [1] [2] [3].
  • Complex Mechanism: Its efficacy stems from a multi-pronged attack on cancer cells—halting cell division, inducing programmed cell death via multiple pathways, and suppressing processes linked to metastasis [2] [3].

References

Danusertib biomarker validation histone H3 phosphorylation

Author: Smolecule Technical Support Team. Date: February 2026

Histone H3 Phosphorylation as a Danusertib Biomarker

The table below summarizes the core evidence validating the inhibition of histone H3 phosphorylation at serine 10 (pH3) as a key biomarker for this compound's activity.

Evidence Context Key Findings on pH3 Biomarker Supporting Data / Citation
Preclinical Studies This compound inhibits Aurora B, leading to dominant cellular phenotype of polyploidy and inhibition of histone H3 phosphorylation on Serine 10. [1]
Phase I Clinical Trial (Solid Tumors) Dose-dependent pH3 modulation was observed in skin biopsies at doses ≥500 mg/m², validating its use for target inhibition assessment in patients. [2]
Phase I Clinical Trial (Leukemia) Diminished phosphorylation of histone H3 was confirmed in peripheral blood mononuclear cells (PBMCs) as a pharmacodynamic effect. [3]
Mechanistic Explanation Aurora B kinase is the primary mitotic kinase responsible for phosphorylating histone H3 on serine 10. This compound's inhibition of Aurora B directly leads to a measurable decrease in pH3 levels. [3]

The relationship between this compound, Aurora kinase inhibition, and the subsequent reduction in histone H3 phosphorylation can be summarized in the following pathway:

G A This compound Administration (IV Infusion) B Inhibition of Aurora B Kinase Activity A->B C Reduction in Histone H3 Phosphorylation at Serine 10 B->C D Measurable Biomarker Response (e.g., in Skin Biopsy or PBMCs) C->D E Cellular Phenotype (Polyploidy, Mitotic Arrest) C->E

Experimental Protocols for Biomarker Assessment

The clinical trials provide clear methodologies for measuring this biomarker in a clinical setting.

  • Sample Collection: In solid tumor trials, skin punch biopsies were collected from patients. In leukemia trials, peripheral blood mononuclear cells (PBMCs) were isolated from blood samples using a Ficoll-Hypaque gradient centrifugation procedure [2] [3].
  • Processing & Analysis: The samples (skin tissue or cell pellets) were analyzed using Western blot techniques. The intensity of the pH3 band was quantified using densitometry and normalized to the total level of histone H3 in the sample to assess specific inhibition [3].
  • Key Reagent: The primary antibody used to detect pH3 in these studies was an anti-phospho-H3-Ser10 antibody [3].

Comparative Quantitative Data from Clinical Studies

The table below consolidates key quantitative findings from the search results that demonstrate the utility of the pH3 biomarker across different clinical contexts.

Study Description Dosing & Schedule Key Biomarker & Efficacy Results Citation
Phase I (Solid Tumors) 24-hour IV infusion every 14 days. pH3 modulation in skin observed at ≥500 mg/m². One refractory SCLC patient @ 1000 mg/m² had a 23-week objective response. [2]
Phase I (CML/Ph+ ALL) 3-hour IV infusion daily for 7 days in a 14-day cycle. pH3 inhibition confirmed in PBMCs. 4 patients with the T315I Bcr-Abl mutation responded. Recommended Phase 2 dose: 180 mg/m². [3]
Preclinical (Various Cancers) In vitro and in vivo models. This compound showed significant antitumor activity. Inhibition of pH3 was used preclinically to validate the candidate biomarker for clinical trials. [1]

Key Insights for Researchers

  • Validated Pharmacodynamic Use: The evidence strongly supports that a decrease in phosphorylated histone H3 (Ser10) is not just a preclinical observation but a clinically validated pharmacodynamic biomarker. It is used to confirm that this compound is effectively hitting its intended Aurora kinase target in patients [2] [3].
  • Utility in Different Cancers: The biomarker has demonstrated relevance in a wide range of settings, from initial Phase I trials in solid tumors to studies in advanced hematologic malignancies, underscoring its broad applicability [2] [3].
  • A Superior Proliferation Marker: While used here as a drug effect marker, research in other contexts (e.g., pancreatic neuroendocrine tumors) has shown that pH3 is a superior proliferation marker with prognostic power, being more accurate and faster to evaluate than Ki67 or H&E-stained mitotic counts [4]. This reinforces its robustness as a mitotic indicator.

References

Danusertib comparison VX-680 hesperadin Aurora inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Aurora Kinase Inhibitors Comparison

Inhibitor Primary Targets (IC₅₀) Key Selectivity Notes Clinical Status Documented Experimental Evidence
Danusertib (PHA-739358) Aurora A (13 nM), Aurora B (79 nM), Aurora C (61 nM) [1] Pan-Aurora inhibitor; also inhibits Abl, Ret, Trk-A, FGFR1 at higher concentrations [1] Phase II clinical trials [1] Inhibits TbAUK1 and kills T. brucei parasites (EC₅₀ = 0.6 µM); antitumor activity in human xenograft models [2] [1]
VX-680 (Tozasertib) Aurora A, Aurora B, Aurora C [1] Pan-Aurora inhibitor; also inhibits FLT3 and JAK2 [3] Phase II development halted [2] [3] Inhibits TbAUK1 [2]; effective against various human cancer cell lines; induces apoptosis [4]
Hesperadin Aurora B (IC₅₀ = 40 nM) [5] Selective for Aurora B over Aurora A; also inhibits AMPK, Lck, MKK1, and others [5] Preclinical tool compound [2] Inhibits TbAUK1 at 200 nM; prevents phosphorylation of histone H3; causes chromosome misalignment and cytokinesis failure [2] [4]

Experimental Evidence & Methodologies

Key experiments that define the biological activity of these inhibitors are summarized in the table below.

Inhibitor Key Experimental Evidence Experimental Protocol Summary

| This compound | In vitro kinase assay: Inhibited AU1-tagged TbAUK1 immunoprecipitated from trypanosome homogenates [2]. Cellular growth inhibition: Killed T. brucei bloodstream forms and human MOLT-4 leukemia cells [2]. | 1. Kinase Assay: Immunoprecipitated TbAUK1 incubated with inhibitor and substrate (Myelin Basic Protein, MBP) in presence of radiolabeled γ-³²P-ATP. Inhibition detected via reduced MBP phosphorylation (autoradiography) [2]. 2. Cell Viability Assay: Cells treated with compound serial dilutions. Viability assessed using Cell Titer Blue assay; EC₅₀ values calculated from dose-response curves [2]. | | VX-680 | In vitro kinase assay: Inhibited TbAUK1 activity [2]. Phenotypic cellular analysis: Induced growth arrest and polyploidy in human cancer cells by inhibiting Aurora B function [4]. | 1. Kinase Assay: Similar protocol as above for this compound [2]. 2. Cell Cycle Analysis: Treated cells stained with DNA dye (e.g., Propidium Iodide) and analyzed by flow cytometry to determine DNA content and identify polyploid (>4N) populations [4]. | | Hesperadin | In vitro kinase assay: Inhibited Aurora B and prevented phosphorylation of its substrate [5]. Cell-based assays: Caused misalignment of chromosomes and failure of cytokinesis, hallmarks of Aurora B inhibition [4]. | 1. Kinase Assay: Activity measured by ability to prevent phosphorylation of a substrate [5]. 2. Immunofluorescence Microscopy: Treated cells fixed, stained with antibodies against phosphorylated Histone H3 (Ser10) to monitor kinase inhibition, and with tubulin antibodies/DAPI to visualize spindles and chromosomes [4]. |

Mechanism of Action in Cell Division

Aurora kinases are crucial regulators of mitosis. The diagram below illustrates the primary mitotic roles of Aurora A and B, and how their inhibition leads to distinct cellular outcomes.

aurora_pathway AuroraA Aurora A CentrosomeMaturation Centrosome Maturation & Separation AuroraA->CentrosomeMaturation SpindleAssembly Bipolar Spindle Assembly AuroraA->SpindleAssembly MitoticEntry Mitotic Entry AuroraA->MitoticEntry AuroraB Aurora B ChromosomeAlignment Chromosome Alignment (Kinetochore-Microtubule Attachments) AuroraB->ChromosomeAlignment Cytokinesis Cytokinesis AuroraB->Cytokinesis SAC Spindle Assembly Checkpoint (SAC) AuroraB->SAC MitoticDefects_A Mitotic Defects: Monopolar Spindles CentrosomeMaturation->MitoticDefects_A If Disrupted SpindleAssembly->MitoticDefects_A If Disrupted MitoticDefects_B Mitotic Defects: Polyploidy (4N DNA) Failed Cytokinesis ChromosomeAlignment->MitoticDefects_B If Disrupted Cytokinesis->MitoticDefects_B If Disrupted Hesperadin Hesperadin Inhibits Aurora B Hesperadin->AuroraB  Inhibits Danusertib_VX680_A This compound, VX-680 Inhibit Aurora A Danusertib_VX680_A->AuroraA  Inhibits Danusertib_VX680_B This compound, VX-680 Inhibit Aurora B Danusertib_VX680_B->AuroraB  Inhibits CellDeath Cell Death (Apoptosis) MitoticDefects_A->CellDeath MitoticDefects_B->CellDeath

The primary mechanisms and outcomes are:

  • Aurora A Inhibition: this compound and VX-680 disrupt Aurora A function, leading to defects in centrosome maturation, spindle assembly, and mitotic entry, often resulting in mitotic arrest and cell death [1] [4] [6].
  • Aurora B Inhibition: All three inhibitors target Aurora B. Its inhibition causes failure in chromosome alignment, loss of the spindle assembly checkpoint, and cytokinesis failure. This results in cells with polyploid DNA content (4N or higher), which typically leads to apoptotic cell death [3] [4] [7].

Research Implications and Selection Guide

  • For Pan-Aurora Inhibition: Choose This compound or VX-680 to simultaneously target multiple Aurora family members and induce a combination of mitotic defects. This compound may be preferable for its more advanced clinical testing status [1].
  • For Selective Aurora B Studies: Hesperadin is the preferred tool compound for isolating Aurora B-specific phenotypes in cellular models, such as polyploidization and cytokinesis failure, with minimal confounding effects from Aurora A inhibition [4] [5].
  • Consider Off-Target Effects: Be aware that these inhibitors have secondary targets. VX-680 inhibits FLT3 and JAK2, this compound hits Abl and Ret, and Hesperadin affects several other kinases. These profiles can be either a source of confounding effects or an opportunity for targeting multiple pathways [3] [1] [5].

References

Summary of Phase II Clinical Trial Results for Danusertib

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Trial Design & Dosing Primary Endpoint Result Key Efficacy Findings Safety Profile (Common Related AEs)

| Multiple Advanced Solid Tumors (Breast, Ovarian, Colorectal, Pancreatic, NSCLC, SCLC) [1] [2] | Multi-tumor, single-agent. N=219. Danusertib 500 mg/m² as a 24-hour IV infusion, every 14 days [1]. | PFR at 4 months: • Breast: 18.4% • Ovarian: 12.1% • Pancreatic: 10.0% • NSCLC: 10.4% • SCLC & Colorectal: 0% [1] | Did not meet pre-specified criteria for clinically relevant activity in any cancer type; some antitumor activity (e.g., 2 confirmed partial responses) [1]. | Non-lab AEs: Fatigue, nausea, diarrhea, anorexia, vomiting, alopecia [1]. Lab AEs: Hematological toxicity, hypalbuminaemia, increased liver enzymes [1]. | | Metastatic Castration-Resistant Prostate Cancer (post-docetaxel) [3] | Randomized, two schedules. N=88. Arm A: 330 mg/m² over 6h, days 1,8,15. Arm B: 500 mg/m² over 24h, days 1,15; every 4 weeks [3]. | PSA response at 3 months: 1 patient in each arm [3]. | Median PFS: 12 weeks (both arms). Best overall response: Stable disease (Arm A: 18.6%; Arm B: 34.2%) [3]. | Most common Gr 3/4 AE: Neutropenia (Arm A: 37.2%; Arm B: 15.8%) [3]. | | Peripheral T-Cell Lymphoma (PTCL) (relapsed/refractory) [4] | Combination therapy. N=12. This compound (160-200 mg/m²) + Romidepsin (12 mg/m²) on Days 1 & 8, every 4 weeks [4]. | Phase II part was not performed due to sponsor decision [4]. | The study was closed after the Phase I dose-finding part. Efficacy in PTCL was not established [4]. | Dose-Limiting Toxicities (DLTs): Occurred in 2 of 6 patients at the 200 mg/m² dose level, leading to a dose reduction [4]. |

Detailed Experimental Protocols from Key Studies

For researchers looking to understand the foundational methodologies, here are the experimental details from pivotal studies on this compound.

Clinical Trial in Multiple Solid Tumors [1] [2]
  • Patient Population: Consenting adults with good performance status and organ function, diagnosed with advanced/metastatic breast, ovarian, colorectal, pancreatic, small-cell, or non-small-cell lung cancer. All patients had failed prior systemic therapy.
  • Intervention: this compound hydrochloride was administered at 500 mg/m² via a 24-hour intravenous infusion, repeated every 14 days.
  • Study Design: This was a multi-institutional, open-label phase II study using a Simon two-stage design for each independent disease-specific cohort.
  • Primary Endpoint: Progression-free rate (PFR) at 4 months, assessed using RECIST 1.1 criteria.
  • Key Assessments: Tumor imaging for response evaluation, safety monitoring using CTCAE version 3.0, and pharmacokinetic sampling.
In Vitro Study in Gastric Cancer Cells [5]
  • Cell Lines: Human gastric cancer AGS and NCI-N78 cells were cultured in standard media.
  • Intervention and Assays:
    • Cell Viability: Measured using the MTT assay after treatment with this compound.
    • Cell Cycle Analysis: Performed using flow cytometry with propidium iodide staining.
    • Apoptosis Detection: Assessed using an Annexin V-PE apoptosis detection kit and analysis of mitochondrial membrane potential.
    • Protein Expression: Evaluated via Western blotting for proteins involved in cell cycle regulation (e.g., cyclin B1, CDK1, p21), apoptosis (e.g., Bax, Bcl-2, cleaved caspases), and key signaling pathways (e.g., p-PI3K, p-Akt, p-mTOR).
  • Objective: To investigate the effects of this compound on growth, apoptosis, autophagy, and epithelial-to-mesenchymal transition, and the underlying molecular mechanisms.

This compound's Mechanism of Action and Signaling Pathway

This compound is a potent pan-inhibitor of the Aurora kinase family (A, B, and C) [5] [6]. Aurora kinases are serine/threonine kinases that play vital roles in regulating cell division and mitosis. Their overexpression is frequently observed in human cancers and is implicated in oncogenic transformation and chromosomal instability [7] [8].

The following diagram illustrates the primary signaling pathways affected by this compound, based on preclinical evidence.

G cluster_aurora Inhibition of Aurora Kinases cluster_downstream Downstream Effects cluster_pathways Affected Signaling Pathways This compound This compound AURKA Aurora Kinase A This compound->AURKA AURKB Aurora Kinase B This compound->AURKB AURKC Aurora Kinase C This compound->AURKC Mitotic_Disruption Disruption of Mitotic Processes AURKA->Mitotic_Disruption AURKB->Mitotic_Disruption AURKC->Mitotic_Disruption G2_M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Disruption->G2_M_Arrest Apoptosis Induction of Apoptosis G2_M_Arrest->Apoptosis Autophagy Induction of Autophagy G2_M_Arrest->Autophagy EMT_Inhibition Inhibition of Epithelial-Mesenchymal Transition (EMT) G2_M_Arrest->EMT_Inhibition PI3K_Akt PI3K/Akt/mTOR Pathway Inhibition Autophagy->PI3K_Akt p38_MAPK p38 MAPK Pathway Inhibition Autophagy->p38_MAPK AMPK AMPK Pathway Activation Autophagy->AMPK

The collective evidence suggests that the future of Aurora kinase inhibitors like this compound may lie in combination therapies and the development of more selective inhibitors to improve efficacy and reduce toxicity [7] [8].

References

Danusertib synergistic effects combination therapy validation

Author: Smolecule Technical Support Team. Date: February 2026

Synergistic Combinations of Danusertib

The following table details the cancer types, combination partners, and key findings from experimental studies on this compound's synergistic effects.

Cancer Type / Model Combination Partner Experimental Model Key Findings / Synergistic Effect Citation
Burkitt Lymphoma BKM120 (PI3K inhibitor) Namalwa, BJAB cell lines Synergistic effect in Namalwa cells; Induced ERK/IL-6 feedback loop as resistance mechanism in BJAB. [1]
Melanoma (BRAF-mutant) BRAF inhibitors (e.g., Vemurafenib) A375, IGR37, 501Mel sensitive & BRAFi-resistant cell lines Synergistic killing; Effective on both sensitive and treatment-resistant melanoma cells. [2]
CML (BCR-ABL positive) Imatinib (BCR-ABL inhibitor) K562, Ba/F3-p210, Ba/F3-M351T cell lines Increased apoptosis in IM-sensitive and low-grade IM-resistant lines; No synergy in T315I mutant. [3]
Gastric Cancer Not Applicable (Single agent study) AGS, NCI-N78 cell lines This compound alone induced cell cycle arrest, apoptosis, autophagy, and inhibited EMT. [4]
EBV-transformed B-cells & Lymphoma Not Applicable (Single agent study) EBV-transformed B-cells, Raji, IM9 cell lines Induced apoptosis via caspase activation and endoplasmic reticulum stress signaling. [5]

Experimental Protocols for Validation

The methodologies below are commonly used in the cited literature to validate the synergistic effects and mechanisms of this compound combinations.

  • Cell Viability and Proliferation Assays
    • Purpose: To determine the inhibitory effect of drugs on cell growth.
    • Protocol: Cells are seeded in multi-well plates and treated with a range of drug concentrations, both alone and in combination. After incubation (typically 72 hours), cell viability is measured using reagents like PrestoBlue or AlamarBlue, which change color or fluorescence based on metabolic activity. Data are used to calculate IC50 values (half-maximal inhibitory concentration) [2] [5].
  • Synergy Determination (Chou-Talalay Method)
    • Purpose: To quantitatively determine if a drug combination's effect is greater than additive (synergistic).
    • Protocol: Cells are treated with single agents and combinations at a constant ratio based on their IC50 values. Dose-response curves are generated for single drugs and the combination. The Combination Index (CI) is calculated using specialized software (e.g., CompuSyn). A CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism [2].
  • Apoptosis Analysis
    • Purpose: To detect and quantify programmed cell death.
    • Protocol: After drug treatment, cells are stained with Annexin V-FITC and a viability dye like 7-AAD or propidium iodide (PI). Annexin V binds to phosphatidylserine, which is externalized on the cell membrane during early apoptosis, while the dye permeates late apoptotic and dead cells. The population of cells is then analyzed using flow cytometry [4] [5] [3].
  • Western Blotting
    • Purpose: To analyze changes in protein expression and phosphorylation (activation) in signaling pathways.
    • Protocol: After treatment, cells are lysed, and proteins are separated by gel electrophoresis and transferred to a membrane. The membrane is probed with specific primary antibodies against target proteins (e.g., p-Histone H3, cleaved caspases, p-CrkL, LC3) and then with enzyme-linked secondary antibodies. Detection is performed using chemiluminescence, and band intensity is measured to assess changes [4] [5] [3].
  • Cell Cycle Analysis
    • Purpose: To determine the distribution of cells in different phases of the cell cycle.
    • Protocol: Treated cells are fixed and stained with a DNA-binding dye like propidium iodide (PI). The DNA content of cells is then measured by flow cytometry. The resulting histogram reveals the percentage of cells in G1, S, and G2/M phases. This compound, as an Aurora B inhibitor, often leads to an increase in cells with >4N DNA content (polyploidy) [4] [3].

Signaling Pathways and Mechanisms

This compound's efficacy and synergistic action involve impacting multiple critical cellular pathways. The diagram below illustrates the key mechanisms identified in the research.

G cluster_mitosis Mitotic Process cluster_apoptosis Apoptosis & Stress cluster_resistance Resistance Mechanisms cluster_other Other Pathways This compound This compound AuroraKinases Aurora A/B/C Kinases This compound->AuroraKinases BCRABL BCR-ABL Inhibition (including T315I mutant) This compound->BCRABL Autophagy Induction of Autophagy This compound->Autophagy EMT Inhibition of EMT (E-cadherin ↑, N-cadherin ↓) This compound->EMT PI3KAKT PI3K/Akt/mTOR Pathway Inhibition This compound->PI3KAKT p38AMPK p38 MAPK & AMPK Pathway Activation This compound->p38AMPK G2MArrest G2/M Phase Arrest AuroraKinases->G2MArrest Polyploidy Polyploidy AuroraKinases->Polyploidy HistoneH3 Inhibition of Histone H3 Phosphorylation AuroraKinases->HistoneH3 Apoptosis Apoptosis G2MArrest->Apoptosis Leads to Caspases Caspase-3/9 Cleavage Caspases->Apoptosis MMP Loss of Mitochondrial Membrane Potential MMP->Caspases ERStress Endoplasmic Reticulum Stress CalciumRelease Cytosolic Ca2+ Release ERStress->CalciumRelease CalciumRelease->MMP ERKHyper ERK Hyperactivation IL6Loop IL-6 Positive Feedback Loop ERKHyper->IL6Loop Induces Resistance Resistance IL6Loop->Resistance Mediates Abcg2 ABCG2 Efflux Pump Overexpression Abcg2->Resistance

The core mechanisms of this compound's action and synergy involve:

  • Direct Anti-mitotic and Pro-apoptotic Effects: By inhibiting Aurora kinases, this compound disrupts mitosis, causing polyploidy and eventual cell death. It also directly induces mitochondrial and ER stress-mediated apoptosis [4] [5].
  • Overcoming Resistance in Targeted Therapy: In melanoma, combining this compound with a BRAF inhibitor targets cancer cells through independent but complementary pathways (cell cycle and MAPK signaling), which can overcome the reactivation of the MAPK pathway that often causes resistance [2].
  • Vertical Inhibition in Hematologic Cancers: In CML, the combination of this compound with imatinib provides a more potent and broader inhibition of the BCR-ABL oncogenic driver. This compound also targets the T315I "gatekeeper" mutation, which is resistant to many other BCR-ABL inhibitors [6] [3].
  • Mechanisms of Acquired Resistance: Research has identified that cancer cells can develop resistance to this compound not through secondary mutations in the kinase targets, but via alternative mechanisms like the ERK/IL-6 positive feedback loop or the overexpression of the ABCG2 efflux pump, which reduces intracellular drug concentration [1] [3].

Key Insights for Researchers

  • Clinical Translation Note: While preclinical data is promising, a phase II clinical trial in several common solid tumors (breast, ovarian, colorectal, etc.) found that This compound as a single agent showed only marginal anti-tumour activity in heavily pre-treated patients [7]. This underscores the critical importance of patient selection based on biomarkers and the development of rational combination therapies for clinical success.
  • Novel Resistance Mechanism: Unlike many targeted therapies where resistance arises from target mutations, one study found this compound-resistant clones had no mutations in BCR-ABL or Aurora kinases. Instead, resistance was primarily mediated by ABCG2 transporter overexpression, and these clones remained sensitive to imatinib, suggesting a potential sequential or combination therapy strategy [3].

References

Danusertib long term stable disease validation

Author: Smolecule Technical Support Team. Date: February 2026

Danusertib Profile at a Glance

The table below summarizes the key characteristics of this compound based on the search results.

Feature Description
Drug Name This compound (formerly PHA-739358) [1] [2]
Classification Small molecule, pan-Aurora kinase inhibitor (A, B, and C) [1] [2] [3]
Additional Activity Third-generation Bcr-Abl tyrosine kinase inhibitor (active against some imatinib-resistant mutants) [1] [3]
Primary Mechanism Induces cell cycle arrest (G2/M phase), apoptosis, and autophagy; inhibits epithelial to mesenchymal transition (EMT) [1]
Reported Study Types In vitro studies, in vivo evaluations, and early-phase (I/II) clinical trials for advanced solid tumors and leukemias [1] [2] [3]
Reported Cancers Studied Gastric cancer, leukemias, Epstein-Barr virus-associated lymphomas [1] [2] [3]

Key Experimental Findings and Methodologies

While long-term data is absent, several studies detail this compound's potent anti-cancer effects in laboratory models. The following table outlines the core experimental findings and the methods used to obtain them.

Experimental Model Key Findings Experimental Protocols Cited

| Human Gastric Cancer Cells (AGS, NCI-N78) [1] | - Potent growth-inhibitory, apoptosis-inducing, and autophagy-inducing effects.

  • Arrested cells in G2/M phase.
  • Inhibited PI3K/Akt/mTOR and p38 MAPK pathways; activated AMPK. | - Cell viability: MTT assay.
  • Apoptosis: Annexin V/PI staining by flow cytometry.
  • Cell cycle analysis: Propidium iodide staining and flow cytometry.
  • Protein expression: Western blotting. | | EBV-Transformed B-Cells & Lymphoma Cells [3] | - Suppressed cell proliferation in a dose-dependent manner.
  • Induced apoptosis and cell cycle arrest via mitochondrial membrane potential disruption.
  • Activated caspase cascade and endoplasmic reticulum (ER) stress signaling. | - Proliferation: AlamarBlue assay.
  • Apoptosis: Annexin V/7-AAD staining and DiOC6 staining for mitochondrial membrane potential.
  • Signaling pathways: Western blotting for caspases and ER stress proteins; intracellular Ca²⁺ measurement. |

Conceptual Signaling Pathway

The diagram below synthesizes the mechanisms of action of this compound as described in the search results, particularly its role in inducing apoptosis and cell cycle arrest in cancer cells [1] [3].

G This compound This compound AuroraA Aurora Kinase A This compound->AuroraA AuroraB Aurora Kinase B This compound->AuroraB AuroraC Aurora Kinase C This compound->AuroraC CellCycle G2/M Phase Cell Cycle Arrest AuroraA->CellCycle Apoptosis Mitochondrial Apoptosis AuroraA->Apoptosis Autophagy Induction of Autophagy AuroraA->Autophagy ER_Stress Endoplasmic Reticulum Stress AuroraA->ER_Stress EMT Inhibition of EMT AuroraA->EMT AuroraB->CellCycle AuroraB->Apoptosis AuroraB->Autophagy AuroraB->ER_Stress AuroraB->EMT AuroraC->CellCycle AuroraC->Apoptosis AuroraC->Autophagy AuroraC->ER_Stress AuroraC->EMT Downstream Downstream Effects: • Downregulation of Cyclin B1/CDK1 • Cleavage of Caspases (9, 3) • Release of Cytochrome c • LC3-I to LC3-II conversion • Increased E-cadherin, Decreased N-cadherin CellCycle->Downstream Apoptosis->Downstream Autophagy->Downstream ER_Stress->Downstream EMT->Downstream

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

474.23793884 Da

Monoisotopic Mass

474.23793884 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M3X659D0FY

Pharmacology

Danusertib is a small-molecule 3-aminopyrazole derivative with potential antineoplastic activity. Danusertib binds to and inhibits the Aurora kinases, which may result in cell growth arrest and apoptosis in tumor cells in which Aurora kinases are overexpressed. This agent may preferentially bind to and inhibit Aurora B kinase. Aurora kinases, a family of serine-threonine kinases, are important regulators of cellular proliferation and division.

Other CAS

827318-97-8

Wikipedia

Danusertib

Dates

Last modified: 08-15-2023
1: Borthakur G, Dombret H, Schafhausen P, Brummendorf TH, Boissel N, Jabbour E, Mariani M, Capolongo L, Carpinelli P, Davite C, Kantarjian H, Cortes JE. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy. Haematologica. 2015 Jul;100(7):898-904. doi: 10.3324/haematol.2014.115279. Epub 2015 Apr 17. PubMed PMID: 25887498; PubMed Central PMCID: PMC4486224.
2: Telford BJ, Chen A, Beetham H, Frick J, Brew TP, Gould CM, Single A, Godwin T, Simpson KJ, Guilford P. Synthetic Lethal Screens Identify Vulnerabilities in GPCR Signaling and Cytoskeletal Organization in E-Cadherin-Deficient Cells. Mol Cancer Ther. 2015 May;14(5):1213-23. doi: 10.1158/1535-7163.MCT-14-1092. Epub 2015 Mar 16. PubMed PMID: 25777964.
3: Yuan CX, Zhou ZW, Yang YX, He ZX, Zhang X, Wang D, Yang T, Pan SY, Chen XW, Zhou SF. Danusertib, a potent pan-Aurora kinase and ABL kinase inhibitor, induces cell cycle arrest and programmed cell death and inhibits epithelial to mesenchymal transition involving the PI3K/Akt/mTOR-mediated signaling pathway in human gastric cancer AGS and NCI-N78 cells. Drug Des Devel Ther. 2015 Mar 2;9:1293-318. doi: 10.2147/DDDT.S74964. eCollection 2015. PubMed PMID: 25767376; PubMed Central PMCID: PMC4354435.
4: Li JP, Yang YX, Liu QL, Zhou ZW, Pan ST, He ZX, Zhang X, Yang T, Pan SY, Duan W, He SM, Chen XW, Qiu JX, Zhou SF. The pan-inhibitor of Aurora kinases danusertib induces apoptosis and autophagy and suppresses epithelial-to-mesenchymal transition in human breast cancer cells. Drug Des Devel Ther. 2015 Feb 17;9:1027-62. doi: 10.2147/DDDT.S74412. eCollection 2015. PubMed PMID: 25733818; PubMed Central PMCID: PMC4338784.
5: Hole S, Pedersen AM, Lykkesfeldt AE, Yde CW. Aurora kinase A and B as new treatment targets in aromatase inhibitor-resistant breast cancer cells. Breast Cancer Res Treat. 2015 Feb;149(3):715-26. doi: 10.1007/s10549-015-3284-8. Epub 2015 Feb 10. PubMed PMID: 25667100.
6: Schöffski P, Besse B, Gauler T, de Jonge MJ, Scambia G, Santoro A, Davite C, Jannuzzo MG, Petroccione A, Delord JP. Efficacy and safety of biweekly i.v. administrations of the Aurora kinase inhibitor danusertib hydrochloride in independent cohorts of patients with advanced or metastatic breast, ovarian, colorectal, pancreatic, small-cell and non-small-cell lung cancer: a multi-tumour, multi-institutional phase II study. Ann Oncol. 2015 Mar;26(3):598-607. doi: 10.1093/annonc/mdu566. Epub 2014 Dec 8. PubMed PMID: 25488684.
7: Illert AL, Seitz AK, Rummelt C, Kreutmair S, Engh RA, Goodstal S, Peschel C, Duyster J, von Bubnoff N. Inhibition of Aurora kinase B is important for biologic activity of the dual inhibitors of BCR-ABL and Aurora kinases R763/AS703569 and PHA-739358 in BCR-ABL transformed cells. PLoS One. 2014 Nov 26;9(11):e112318. doi: 10.1371/journal.pone.0112318. eCollection 2014. PubMed PMID: 25426931; PubMed Central PMCID: PMC4245092.
8: Diculescu VC, Enache TA. Electrochemical evaluation of Abelson tyrosine-protein kinase 1 activity and inhibition by imatinib mesylate and danusertib. Anal Chim Acta. 2014 Oct 3;845:23-9. doi: 10.1016/j.aca.2014.06.025. Epub 2014 Jun 17. PubMed PMID: 25201268.
9: Cheung CH, Sarvagalla S, Lee JY, Huang YC, Coumar MS. Aurora kinase inhibitor patents and agents in clinical testing: an update (2011 - 2013). Expert Opin Ther Pat. 2014 Sep;24(9):1021-38. doi: 10.1517/13543776.2014.931374. Epub 2014 Jun 26. Review. PubMed PMID: 24965505.
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